Product packaging for DSPE-PEG5-propargyl(Cat. No.:)

DSPE-PEG5-propargyl

Cat. No.: B8106409
M. Wt: 1034.4 g/mol
InChI Key: TWBDHVREIJJEGS-OIVUAWODSA-N
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Description

DSPE-PEG5-propargyl is a useful research compound. Its molecular formula is C55H104NO14P and its molecular weight is 1034.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H104NO14P B8106409 DSPE-PEG5-propargyl

Properties

IUPAC Name

[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H104NO14P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-54(58)67-50-52(70-55(59)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)51-69-71(60,61)68-41-38-56-53(57)37-40-63-43-45-65-47-49-66-48-46-64-44-42-62-39-6-3/h3,52H,4-5,7-51H2,1-2H3,(H,56,57)(H,60,61)/t52-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBDHVREIJJEGS-OIVUAWODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCC#C)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCC#C)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H104NO14P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of DSPE-PEG5-Propargyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DSPE-PEG5-propargyl is a heterobifunctional, amphiphilic polymer conjugate widely utilized in the fields of drug delivery, nanotechnology, and bioconjugation. Its unique structure, combining a lipid anchor, a hydrophilic spacer, and a reactive chemical handle, makes it an invaluable tool for the development of advanced therapeutic and diagnostic agents. This guide provides a detailed examination of its molecular architecture, physicochemical properties, and a practical protocol for its application in "click chemistry" conjugations.

Molecular Structure and Core Components

The structure of this compound is modular, consisting of three distinct chemical entities covalently linked to impart specific functionalities:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid that serves as the hydrophobic anchor of the molecule. The two long, saturated stearoyl chains (C18) allow for stable insertion into lipid bilayers of liposomes or the hydrophobic cores of micelles.[1][2] This property is fundamental for its use in creating functionalized nanoparticles and other lipid-based drug delivery systems.[1][2]

  • PEG5 (Pentaethylene Glycol): This component is a short, hydrophilic polymer chain consisting of five repeating ethylene glycol units. The polyethylene glycol (PEG) linker serves multiple critical roles. It acts as a spacer, physically separating the DSPE anchor from the terminal functional group. More importantly, it imparts hydrophilicity to the molecule, which increases the water solubility of the overall conjugate and can improve the stability and circulation time of nanoparticles in biological systems.[1]

  • Propargyl Group: This is the terminal functional group, featuring a reactive alkyne (-C≡CH). The propargyl group is the key to the molecule's utility in bioconjugation. It serves as a reactive handle for participating in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the covalent attachment of this compound to any molecule bearing an azide group, such as targeting ligands, therapeutic agents, or imaging probes, to form a stable triazole linkage.

The combination of these three components results in a versatile reagent for surface functionalization of lipid-based nanoparticles, enabling targeted drug delivery and the creation of complex biomaterials.

Physicochemical and Technical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅₅H₁₀₄NO₁₄P
Molecular Weight 1034.4 g/mol
CAS Number 2112737-93-4
Appearance White solid
Purity Typically ≥95%
Storage Conditions -20°C, protect from light and moisture

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of the propargyl group on this lipid-PEG conjugate is for bioconjugation via CuAAC. The following is a detailed, representative protocol for conjugating this compound to an azide-functionalized molecule (e.g., a peptide, small molecule, or protein).

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Solvent (e.g., a 1:1 mixture of tert-Butanol and water, or DMSO)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the this compound (1.0 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1). Stir the solution until all components are fully dissolved.

  • Catalyst Stock Solution Preparation: In separate vials, prepare fresh stock solutions of:

    • Copper(II) sulfate (e.g., 0.1 M in deionized water).

    • Sodium ascorbate (e.g., 1.0 M in deionized water). It is crucial to prepare the sodium ascorbate solution immediately before use to ensure its efficacy as a reducing agent.

  • Reaction Initiation:

    • To the stirring solution of reactants from Step 1, add the sodium ascorbate solution (e.g., 0.1 to 0.3 equivalents).

    • Initiate the cycloaddition reaction by adding the copper(II) sulfate solution (e.g., 0.02 to 0.05 equivalents). A color change in the solution may be observed upon addition of the copper catalyst.

  • Reaction and Monitoring:

    • Allow the reaction mixture to stir at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the triazole product. Reactions are typically complete within 1 to 4 hours.

  • Purification (if necessary): Once the reaction is complete, the final conjugated product can be purified from the reaction mixture using standard techniques such as dialysis, size exclusion chromatography, or high-performance liquid chromatography (HPLC), depending on the nature of the final product.

Visualization of the Conjugation Workflow

The logical relationship in the use of this compound for creating functionalized biomaterials via click chemistry is illustrated below.

G cluster_reactants Starting Materials cluster_reaction Click Chemistry Reaction cluster_product Final Product DSPE This compound (Alkyne) Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) DSPE->Reaction Azide Azide-Functionalized Molecule (e.g., Targeting Ligand) Azide->Reaction Product Functionalized DSPE-PEG Conjugate (Stable Triazole Linkage) Reaction->Product Forms Catalyst Catalyst System (CuSO₄ + Na Ascorbate) Catalyst->Reaction Initiates

Caption: Logical workflow for conjugating this compound using click chemistry.

This diagram outlines the convergence of the alkyne-containing lipid-PEG and an azide-functionalized molecule in a copper-catalyzed reaction to yield a stable, functionalized conjugate. This modular approach is a cornerstone of modern bioconjugation and drug delivery system development.

References

Navigating the Solubility of DSPE-PEG5-propargyl in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalized lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG5-propargyl), is a critical component in the development of advanced drug delivery systems, particularly for targeted therapies and bioconjugation. Its unique structure, combining a hydrophobic lipid anchor with a hydrophilic polyethylene glycol (PEG) spacer and a reactive propargyl group, allows for the creation of long-circulating nanoparticles and facilitates "click chemistry" reactions. A thorough understanding of its solubility in various organic solvents is paramount for successful formulation and application. This technical guide provides an in-depth overview of the available solubility data, detailed experimental protocols for dissolution, and a logical workflow for handling this versatile lipid-PEG conjugate.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited in publicly available literature. However, data for the compound and its close analogs provide valuable insights into its solubility profile. The following table summarizes the available quantitative and qualitative solubility information for this compound and related DSPE-PEG derivatives.

CompoundSolventSolubilityCitation
This compound Dimethyl sulfoxide (DMSO)10 mM[1]
DSPE-PEG(2000)-amine Ethanol~20 mg/mL[2]
DSPE-PEG(2000)-amine Dimethylformamide (DMF)~11 mg/mL[2]
DSPE-PEG-Azide Dimethyl sulfoxide (DMSO)Soluble[3]
DSPE-PEG-Azide Dichloromethane (DCM)Soluble[3]
DSPE-PEG-Azide ChloroformSoluble
DSPE-PEG-Azide AcetoneSoluble
DSPE-PEG-Azide Dimethylformamide (DMF)Soluble
DSPE-PEG2000 Chloroform1 mg/mL (used for creating a thin film)
DSPE-PEG MethanolSoluble (used for ESI-MS sample preparation)

Experimental Protocols for Dissolving DSPE-PEG Conjugates

The following are detailed methodologies adapted from established protocols for dissolving DSPE-PEG derivatives, which can be applied to this compound.

Protocol 1: Direct Solubilization for Stock Solution Preparation

This method is suitable for preparing a stock solution of this compound in a compatible organic solvent.

Materials:

  • This compound (crystalline solid)

  • Anhydrous organic solvent of choice (e.g., DMSO, DMF, Chloroform, Dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Vortex mixer

  • Appropriate glassware (e.g., vial with a septum-lined cap)

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the appropriate volume of the selected organic solvent to the vial to achieve the target concentration.

  • Purge the vial with an inert gas to minimize oxidation, especially if the solvent is prone to peroxide formation or if the propargyl group is sensitive to oxidative degradation.

  • Seal the vial tightly.

  • Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but caution should be exercised to avoid thermal degradation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution under an inert atmosphere at the recommended temperature, typically -20°C for long-term storage.

Protocol 2: Thin-Film Hydration Method for Liposome Formulation

This is a common method for incorporating DSPE-PEG derivatives into liposomal formulations.

Materials:

  • This compound

  • Other lipid components (e.g., phospholipids, cholesterol)

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture)

  • Rotary evaporator

  • Round-bottom flask

  • Aqueous buffer (e.g., PBS, HEPES buffer)

  • Water bath sonicator or extruder

Procedure:

  • Dissolve this compound and other lipid components in the chosen organic solvent or solvent mixture in a round-bottom flask. A common starting concentration is 1 mg/mL.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure to form a thin lipid film on the inner surface of the flask. Gentle heating (e.g., 40°C) can be used to facilitate evaporation.

  • Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual organic solvent.

  • Hydrate the lipid film by adding the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Agitate the mixture by vortexing or gentle shaking to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the dissolution and subsequent use of this compound in a research setting.

G Workflow for this compound Dissolution and Application cluster_prep Preparation cluster_dissolution Dissolution Method cluster_direct_proc Direct Solubilization Path cluster_thin_film_proc Thin-Film Hydration Path cluster_application Application start Start: Obtain this compound weigh Weigh desired amount start->weigh choose_solvent Select appropriate organic solvent weigh->choose_solvent direct_sol Direct Solubilization choose_solvent->direct_sol thin_film Thin-Film Hydration choose_solvent->thin_film add_solvent Add solvent to lipid direct_sol->add_solvent Protocol 1 dissolve_lipids Dissolve all lipids in solvent thin_film->dissolve_lipids Protocol 2 purge Purge with inert gas add_solvent->purge vortex Vortex to dissolve purge->vortex stock_sol Stock Solution vortex->stock_sol bioconjugation Bioconjugation (Click Chemistry) stock_sol->bioconjugation evaporate Evaporate solvent (Rotovap) dissolve_lipids->evaporate dry_film Dry film under vacuum evaporate->dry_film hydrate Hydrate with aqueous buffer dry_film->hydrate liposomes Liposome Formulation hydrate->liposomes drug_delivery Drug Delivery Vehicle liposomes->drug_delivery

Caption: Workflow for this compound dissolution and application.

References

DSPE-PEG5-propargyl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG5-propargyl), a heterobifunctional lipid-PEG derivative widely utilized in biomedical research, particularly in the fields of drug delivery, nanoparticle formulation, and bioconjugation.

Core Compound Specifications

This compound is a versatile molecule that combines the properties of a phospholipid (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a reactive propargyl group. The DSPE portion provides a hydrophobic anchor, enabling its incorporation into lipid bilayers of liposomes and other nanoparticles. The PEG linker enhances aqueous solubility and circulation time in vivo, while the terminal propargyl group allows for covalent conjugation to azide-containing molecules via copper-catalyzed or copper-free "click chemistry."

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
CAS Number 2112737-93-4[1][2][3]
Molecular Weight (MW) 1034.4 g/mol [1]
Alternate MW 1034.39 g/mol
Molecular Formula C55H104NO14P
Purity Typically ≥95%
Appearance White to off-white solid
Storage Conditions -20°C

Experimental Protocols

A common application of this compound is the surface functionalization of liposomes for targeted drug delivery. The propargyl group is used to attach targeting ligands, such as peptides or antibodies modified with an azide group.

Protocol: Surface Functionalization of Liposomes via Click Chemistry

  • Liposome Formulation:

    • Co-dissolve the primary lipid components (e.g., DSPC, cholesterol) and this compound (typically at a 1-5 mol% ratio) in a suitable organic solvent (e.g., chloroform).

    • Remove the organic solvent under reduced pressure to form a thin lipid film.

    • Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles.

    • Extrude the vesicle suspension through polycarbonate membranes of a defined pore size to produce unilamellar liposomes of a specific diameter.

  • Click Chemistry Conjugation:

    • Prepare a solution of the azide-modified targeting ligand in an appropriate buffer.

    • In a separate reaction vessel, combine the liposome suspension with the azide-ligand solution.

    • Prepare the catalyst solution. For a copper-catalyzed reaction (CuAAC), this typically involves copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.

    • Add the catalyst solution to the liposome and ligand mixture.

    • Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted ligand and catalyst components from the functionalized liposomes.

    • This is typically achieved through size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation of the ligand to the liposome surface using techniques such as gel electrophoresis (SDS-PAGE) if the ligand is a protein, or by using a fluorescently-labeled ligand and measuring fluorescence.

    • Characterize the final liposome formulation for size, polydispersity, and zeta potential using dynamic light scattering (DLS).

Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of this compound.

G cluster_0 This compound Components cluster_1 Application Workflow DSPE DSPE Moiety (Hydrophobic Anchor) PEG5 PEG5 Linker (Hydrophilic Spacer) Propargyl Propargyl Group (Reactive Handle) Liposome Liposome Formulation Functionalization Surface Functionalization (Click Chemistry) Liposome->Functionalization + Azide-Ligand TargetedVesicle Targeted Vesicle Functionalization->TargetedVesicle

Caption: Component structure and application workflow of this compound.

G start This compound Liposome reaction Click Reaction (CuAAC) start->reaction reagents Azide-Modified Ligand + CuSO4 / Na-Ascorbate reagents->reaction purification Purification (e.g., SEC or Dialysis) reaction->purification product Ligand-Conjugated Liposome purification->product

Caption: Experimental workflow for liposome conjugation via click chemistry.

References

The Pivotal Role of the Propargyl Group in DSPE-PEG5-Propargyl: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalized lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG5-propargyl), represents a critical tool in the development of advanced drug delivery systems and nanomedicines. Its unique tripartite structure, consisting of a phospholipid anchor, a polyethylene glycol (PEG) spacer, and a terminal propargyl group, allows for the versatile and efficient construction of functionalized nanoparticles. This technical guide delves into the core functionalities of this compound, with a particular focus on the indispensable role of the propargyl group in bioconjugation via "click chemistry."

The Molecular Architecture and its Functional Components

This compound is an amphiphilic molecule with three distinct domains, each contributing to its utility in nanoparticle formulations:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid component serves as the hydrophobic anchor, enabling the stable incorporation of the molecule into the lipid bilayer of liposomes or the hydrophobic core of other nanoparticles. The long, saturated distearoyl acyl chains contribute to a high phase transition temperature, resulting in more rigid and stable lipid assemblies.

  • Polyethylene Glycol (PEG5): The short, five-unit PEG chain acts as a hydrophilic spacer. This PEG linker projects from the nanoparticle surface into the aqueous environment, creating a "stealth" layer that reduces opsonization and recognition by the mononuclear phagocyte system. This steric hindrance prolongs the circulation half-life of the nanoparticles, allowing for greater accumulation at target sites.[1][2]

  • Propargyl Group: This terminal functional group is the cornerstone of this compound's utility in bioconjugation. The propargyl group contains a terminal alkyne, a highly reactive moiety that is central to one of the most efficient and widely used "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]

The Propargyl Group: A Gateway to "Click Chemistry"

The primary function of the propargyl group is to serve as a chemical handle for the covalent attachment of a wide array of molecules to the surface of nanoparticles. This is most commonly achieved through the CuAAC reaction, a bioorthogonal ligation reaction that joins the terminal alkyne of the propargyl group with an azide-functionalized molecule to form a stable triazole linkage.

The CuAAC reaction is favored in bioconjugation for several reasons:

  • High Efficiency and Yield: The reaction proceeds with high efficiency, often achieving near-quantitative yields under mild conditions.

  • Biocompatibility: The reaction can be carried out in aqueous buffers at physiological pH, making it suitable for use with sensitive biological molecules.

  • Specificity: The azide and alkyne groups are largely inert to the functional groups present in biological systems, ensuring that the reaction is highly specific and produces minimal side products.

This "clickable" functionality allows researchers to easily and efficiently decorate the surface of this compound-containing nanoparticles with:

  • Targeting Ligands: Peptides, antibodies, aptamers, or small molecules that bind to specific receptors on diseased cells, thereby enhancing the targeted delivery of therapeutic agents.

  • Imaging Agents: Fluorescent dyes or contrast agents for tracking the nanoparticles in vitro and in vivo.

  • Therapeutic Payloads: Drugs or other therapeutic molecules that can be attached to the nanoparticle surface.

Quantitative Data on DSPE-PEG-Propargyl Applications

While specific quantitative data for this compound is often embedded within broader experimental studies, the following table summarizes typical parameters and outcomes associated with the use of DSPE-PEG-alkyne lipids in the formulation and functionalization of nanoparticles.

ParameterTypical Value/RangeReference
Liposome Size 100 - 200 nm[4]
Molar Ratio of DSPE-PEG-Propargyl in Liposomes 1 - 10 mol%N/A
CuAAC Reaction Time 1 - 24 hours[5]
CuAAC Reaction Temperature Room Temperature
Conjugation Efficiency Often high, approaching quantitative yields
Drug Encapsulation Efficiency Dependent on drug and liposome composition; can exceed 80%N/A

Experimental Protocols

Formulation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratios in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently agitating. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain SUVs with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposome Surfaces

This protocol provides a general method for conjugating an azide-functionalized molecule to this compound-containing liposomes.

Materials:

  • This compound-containing liposomes

  • Azide-functionalized molecule (e.g., peptide, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare stock solutions of the azide-functionalized molecule, CuSO₄, sodium ascorbate, and the copper-chelating ligand in the appropriate solvent.

  • Reaction Setup:

    • To the liposome suspension, add the azide-functionalized molecule.

    • In a separate tube, pre-mix the CuSO₄ and the copper-chelating ligand.

    • Add the copper/ligand complex to the liposome mixture.

  • Initiation of Click Reaction:

    • Initiate the reaction by adding a fresh solution of sodium ascorbate to the mixture.

  • Incubation:

    • Allow the reaction to proceed at room temperature for the desired time (typically 1-24 hours) with gentle stirring or rocking.

  • Purification:

    • Remove the unreacted components and the copper catalyst from the functionalized liposomes using size exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of experimental procedures and the relationships between different components in a targeted drug delivery system.

G cluster_0 Liposome Formulation cluster_1 Bioconjugation (Click Chemistry) cluster_2 Drug Loading Lipids (DSPC, Cholesterol, this compound) Lipids (DSPC, Cholesterol, this compound) Thin Film Formation Thin Film Formation Lipids (DSPC, Cholesterol, this compound)->Thin Film Formation Dissolve in Chloroform Rotary Evaporation Hydration Hydration Thin Film Formation->Hydration Add Buffer (pH 7.4) Extrusion Extrusion Hydration->Extrusion Through 100 nm membrane Propargyl-Liposomes Propargyl-Liposomes Extrusion->Propargyl-Liposomes Click Reaction Click Reaction Propargyl-Liposomes->Click Reaction Purification Purification Click Reaction->Purification Size Exclusion Chromatography Azide-Targeting Ligand Azide-Targeting Ligand Azide-Targeting Ligand->Click Reaction CuSO4 + Sodium Ascorbate Catalyst System CuSO4 + Sodium Ascorbate->Click Reaction Targeted Liposomes Targeted Liposomes Purification->Targeted Liposomes Drug Encapsulation Drug Encapsulation Targeted Liposomes->Drug Encapsulation e.g., Remote Loading Final Targeted Drug Delivery System Final Targeted Drug Delivery System Drug Encapsulation->Final Targeted Drug Delivery System Therapeutic Drug Therapeutic Drug Therapeutic Drug->Drug Encapsulation G Targeted Liposome Targeted Liposome Receptor Binding Receptor Binding Targeted Liposome->Receptor Binding Targeting Ligand Endocytosis Endocytosis Receptor Binding->Endocytosis Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape Drug Release Drug Release Endosomal Escape->Drug Release Cytosolic Delivery Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

References

Unraveling the Role of the PEG5 Linker in DSPE Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, the functionalization of lipids with polyethylene glycol (PEG) has been a cornerstone for enhancing the therapeutic efficacy of nanoparticle-based medicines. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a short PEG linker, specifically one with five ethylene glycol units (PEG5), offers unique properties for researchers developing sophisticated drug carriers. This technical guide provides an in-depth exploration of the DSPE-PEG5 linker, its synthesis, its incorporation into liposomes, and its impact on the physicochemical and biological properties of these nanocarriers.

The DSPE-PEG5 Linker: Structure and Physicochemical Properties

The DSPE-PEG5 molecule is an amphiphilic conjugate consisting of a hydrophobic DSPE lipid anchor and a hydrophilic PEG5 linker. The DSPE anchor, with its two C18 saturated fatty acid chains, facilitates stable incorporation into the lipid bilayer of liposomes. The PEG5 linker, a short chain of five repeating ethylene glycol units, extends from the liposome surface, creating a hydrated layer that influences the nanoparticle's interactions with its biological environment.

This short PEG chain imparts a unique balance of properties. While longer PEG chains (e.g., PEG2000) are known for providing a dense "stealth" coating that significantly prolongs circulation time, the shorter PEG5 linker offers a more subtle modification. It can aid in nanoparticle stabilization and can be particularly useful when the exposure of a targeting ligand, also attached to a PEG linker, is desired. The molecular weight of functionalized DSPE-PEG5 is typically in the range of 1030 to 1070 g/mol , depending on the terminal functional group.

Table 1: Physicochemical Properties of Functionalized DSPE-PEG5 Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )CAS Number
DSPE-PEG5-AzideC₅₄H₁₀₅N₄O₁₄P1065.42112737-73-0
DSPE-PEG5-PropargylC₅₅H₁₀₄NO₁₄P1034.42112737-93-4

Experimental Protocols

Synthesis of a Functionalized DSPE-PEG5 Derivative

While the direct synthesis of a non-functionalized DSPE-PEG5 is a multi-step process often starting from PEGylation of DSPE, a common approach in research is to utilize commercially available DSPE-PEG with a terminal functional group for further conjugation. Below is a representative protocol for the synthesis of a more complex, functionalized DSPE-PEG derivative using a short PEG5 linker, illustrating the chemical principles involved. This example describes the reaction of an amine-terminated DSPE-PEG with a short PEG-NHS ester to create a longer, segmented PEG chain.

Protocol: Synthesis of DSPE-PEG2k-NHCO-PEG5-Tetrazine

This protocol describes the synthesis of a DSPE-PEG conjugate where a longer PEG chain (PEG2000) is linked to a shorter PEG5 chain functionalized with a tetrazine group, useful for click chemistry applications.[1]

Materials:

  • DSPE-PEG2000-Amine (DSPE-PEG2k-NH₂)

  • Tetrazine-PEG5-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve DSPE-PEG2k-NH₂ and a 1.5 molar excess of Tetrazine-PEG5-NHS ester in anhydrous DMF.

  • Add triethylamine to the reaction mixture to act as a base, facilitating the reaction between the amine and the NHS ester.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, transfer the mixture to a dialysis membrane (MWCO 1 kDa) and dialyze against deionized water for 48 hours to remove unreacted reagents and solvent.

  • Lyophilize the dialyzed solution to obtain the purified DSPE-PEG2k-NHCO-PEG5-Tetrazine product as a solid.

  • Characterize the final product using techniques like ¹H NMR and mass spectrometry to confirm its structure and purity.

Formulation of DSPE-PEG5 Containing Liposomes by Thin-Film Hydration and Extrusion

The thin-film hydration method followed by extrusion is a widely used technique to prepare unilamellar liposomes with a defined size distribution.[2][3][4][5]

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • DSPE-PEG5

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of DPPC, cholesterol, and DSPE-PEG5 in chloroform in a round-bottom flask. A typical molar ratio could be DPPC:Cholesterol:DSPE-PEG5 at 55:40:5.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and rotating it gently at a temperature above the phase transition temperature (Tm) of the primary lipid (for DPPC, this is >41°C). This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process reduces the size of the vesicles and promotes the formation of unilamellar liposomes.

    • Collect the extruded liposome suspension.

Characterization of DSPE-PEG5 Liposomes

Protocol: Particle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and perform the measurement to obtain the average hydrodynamic diameter and polydispersity index (PDI).

  • For zeta potential measurement, transfer the diluted sample to a specific zeta potential cell and perform the measurement to determine the surface charge of the liposomes.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

  • Seed cells (e.g., a cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the DSPE-PEG5 liposome formulation and a control (e.g., empty liposomes or free drug).

  • Replace the cell culture medium with the medium containing the different concentrations of the liposomal formulations.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

Quantitative Data and Comparative Analysis

The inclusion of DSPE-PEG5 in a liposomal formulation influences its key characteristics. While specific data for DSPE-PEG5 is not as abundant as for its longer-chain counterparts, the following table provides expected trends and representative data based on the literature on short-chain PEGs. The precise values will depend on the full lipid composition and preparation method.

Table 2: Representative Characterization Data for Liposomes with Varying PEG Linker Lengths

Liposome Formulation (molar ratio)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)In Vitro Cellular Uptake (relative to non-PEGylated)
DPPC:Chol (60:40)~120< 0.2~ -5100%
DPPC:Chol:DSPE-PEG5 (55:40:5)~110< 0.15~ -10Slightly Decreased
DPPC:Chol:DSPE-PEG2000 (55:40:5)~100< 0.1~ -20Significantly Decreased

Note: This data is illustrative and intended to show general trends. Actual values may vary.

The shorter PEG5 linker is expected to have a less pronounced effect on reducing particle size and shielding the surface charge compared to the longer PEG2000 chain. This can be advantageous for applications where some level of interaction with cells is desired, or where a targeting ligand needs to be more exposed. Studies have shown that while longer PEG chains can significantly hinder cellular uptake, shorter PEG linkers may have a less inhibitory effect.

Visualizations of Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

cluster_DSPE DSPE (Hydrophobic Anchor) cluster_PEG5 PEG5 (Hydrophilic Linker) DSPE 1,2-distearoyl-sn-glycero-3-phosphoethanolamine PEG5 Polyethylene Glycol (5 units) DSPE->PEG5 Covalent Bond

Figure 1: Structural components of the DSPE-PEG5 molecule.

start Start: Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer (Forms MLVs) film->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude characterize Characterize Liposomes (DLS, etc.) extrude->characterize end Final DSPE-PEG5 Liposome Suspension characterize->end

Figure 2: Workflow for DSPE-PEG5 liposome formulation.

cluster_liposome DSPE-PEG5 Liposome for Targeted Drug Delivery cluster_targeting Targeting Mechanism core Aqueous Core (Hydrophilic Drug) bilayer Lipid Bilayer (Hydrophobic Drug) dspe_peg DSPE-PEG5 bilayer->dspe_peg Embedded in Bilayer ligand_peg DSPE-PEG-Ligand bilayer->ligand_peg Embedded in Bilayer receptor Cell Surface Receptor ligand_peg->receptor Specific Binding

Figure 3: Targeted drug delivery with a functionalized DSPE-PEG liposome.

EGFR EGFR Dimerization Receptor Dimerization EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2_Sos Grb2/Sos Autophosphorylation->Grb2_Sos PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation

Figure 4: Simplified EGFR signaling pathway, a target for drug delivery.

Conclusion

The DSPE-PEG5 linker represents a valuable tool in the design of sophisticated liposomal drug delivery systems. Its short PEG chain offers a unique balance between nanoparticle stabilization and maintaining interactions with the biological environment, which can be critical for targeted therapies. By understanding the synthesis, formulation, and characterization of DSPE-PEG5-containing liposomes, researchers can better tailor their nanocarriers for specific therapeutic applications, ultimately advancing the field of drug delivery. This guide provides a foundational understanding and practical protocols to aid scientists and drug development professionals in harnessing the potential of the DSPE-PEG5 linker.

References

DSPE-PEG5-propargyl in Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) has become a cornerstone in the development of advanced drug delivery systems.[1] The amphiphilic nature of DSPE-PEG, with its hydrophobic lipid anchor and hydrophilic polymer chain, allows for the self-assembly into various nanostructures such as liposomes and micelles.[2] These nanocarriers can encapsulate therapeutic agents, enhance their solubility, improve stability, and prolong circulation time in the bloodstream.[1]

The addition of a terminal propargyl group to the PEG chain, creating DSPE-PEG5-propargyl, introduces a powerful tool for further functionalization through "click chemistry".[3] Specifically, the propargyl group's alkyne moiety can readily react with azide-functionalized molecules in a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This enables the covalent attachment of targeting ligands, imaging agents, or other functional molecules to the surface of the nanocarrier, paving the way for targeted drug delivery and personalized medicine.

This technical guide provides a comprehensive overview of this compound for beginners in the field of drug delivery. It covers the synthesis and characterization of the molecule, detailed protocols for nanoparticle formulation and functionalization, and an exploration of its applications in targeted therapy, supported by quantitative data and visual diagrams to elucidate key processes.

Core Concepts and Physicochemical Properties

This compound is a complex molecule with distinct domains that dictate its function in drug delivery. The DSPE lipid anchor provides a hydrophobic component that can integrate into the lipid bilayer of liposomes or form the core of micelles, serving as a reservoir for hydrophobic drugs. The PEG5 linker, a short polyethylene glycol chain, imparts hydrophilicity, creating a stealth-like shield that reduces recognition by the mononuclear phagocyte system and prolongs systemic circulation. The terminal propargyl group is the reactive handle for covalent modification via click chemistry.

PropertyValueSource
Molecular Formula C55H104NO14P
Molecular Weight 1034.4 g/mol
Purity >90%
Appearance White to off-white solid
Solubility Soluble in DMSO, dichloromethane, chloroform, acetone, and DMF
Storage -20°C for long-term storage

Synthesis and Characterization

While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found, its synthesis can be inferred from established methods for creating similar DSPE-PEG derivatives and propargyl-functionalized PEGs. A plausible synthetic route would involve the reaction of DSPE with a pre-functionalized PEG chain that already contains the propargyl group.

A general approach for the synthesis of a propargyl-functionalized PEG acid, which could then be coupled to DSPE, is outlined below.

Synthesis of Propargyl-PEG-Acid (General Protocol)

This pathway starts with a commercially available carboxy-PEG-hydroxyl.

  • Propargylation of the Carboxyl Group:

    • Dissolve HOOC-PEG-OH and potassium hydroxide in dimethylformamide (DMF).

    • Stir the mixture at 100°C for 1 hour to form the potassium salt.

    • Cool the solution and add propargyl bromide dropwise.

    • Stir the reaction at 70°C for 15 hours.

    • Purify the resulting α-hydroxyl-ω-propargyl PEG by extraction and concentration.

  • Conversion of the Terminal Hydroxyl to a Carboxylic Acid:

    • Dissolve the α-hydroxyl-ω-propargyl PEG in anhydrous 1,4-dioxane.

    • Add succinic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).

    • Stir the mixture at room temperature for 24 hours.

    • Purify the final α-carboxyl-ω-propargyl PEG by precipitation and crystallization.

The resulting propargyl-PEG-acid can then be conjugated to the amine group of DSPE using standard carbodiimide chemistry.

Characterization

The successful synthesis and purity of this compound and nanoparticles formulated with it are confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of the characteristic peaks for the DSPE, PEG, and propargyl protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized lipid.

  • Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index (PDI) of the resulting nanoparticles.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

Nanoparticle Formulation and Drug Loading

This compound is typically incorporated into nanoparticle formulations along with other lipids, such as phospholipids (e.g., DSPC, DPPC) and cholesterol, to form stable drug delivery vehicles. The thin-film hydration method is a common and straightforward technique for preparing liposomes.

Experimental Protocol: Liposome Formulation by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve this compound and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • The hydration temperature should be above the phase transition temperature of the lipids to ensure proper formation of multilamellar vesicles (MLVs).

  • Sizing:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Drug Loading and Encapsulation Efficiency

The drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for a drug delivery system.

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

These values are typically determined by separating the drug-loaded nanoparticles from the unencapsulated drug (e.g., by dialysis or size exclusion chromatography) and then quantifying the drug concentration using techniques like HPLC or UV-Vis spectrophotometry.

FormulationDrugNanoparticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Source
DSPE-PEG2000/TPGS (1:1) MicellesAsulacrine~18.5-~94.12-
DSPE-PEG-C60 MicellesDoxorubicin96.5 - 211.3-28.67 to -30.8786.1 - 97.5-
LyP-1-DSPE-PEG NPDoxorubicin79 ± 3-39 ± 4~78~7.0 ± 0.5
DSPE-PEG2000 MicellesRidaforolimus33 ± 15-77.52 ± 1.667.19 ± 0.14

Functionalization via Click Chemistry

The terminal propargyl group on this compound allows for the covalent attachment of targeting moieties using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the development of actively targeted drug delivery systems.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes
  • Prepare Azide-Functionalized Ligand: Synthesize or procure the targeting ligand (e.g., peptide, antibody fragment, small molecule) with a terminal azide group.

  • Prepare Propargyl-Functionalized Liposomes: Formulate liposomes containing this compound as described in the previous section.

  • Click Reaction:

    • To the liposome suspension, add the azide-functionalized ligand.

    • Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a more stable copper(I) complex. A water-soluble copper-ion chelator like bathophenanthrolinedisulfonate can be used as a catalyst to improve efficiency and minimize lipid oxidation.

    • Add the copper catalyst to the liposome and ligand mixture.

    • Allow the reaction to proceed at room temperature with gentle stirring for a specified time (typically a few hours).

  • Purification:

    • Remove unreacted ligand and catalyst by dialysis or size exclusion chromatography.

G cluster_0 Nanoparticle Formulation cluster_1 Surface Functionalization (Click Chemistry) cluster_2 In Vitro / In Vivo Application DSPE_PEG5_Propargyl This compound Formulation Thin-Film Hydration / Extrusion DSPE_PEG5_Propargyl->Formulation Other_Lipids Other Lipids (e.g., DSPC, Cholesterol) Other_Lipids->Formulation Drug Therapeutic Drug Drug->Formulation Propargyl_NP Propargyl-Functionalized Nanoparticle Formulation->Propargyl_NP CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_NP->CuAAC Azide_Ligand Azide-Targeting Ligand Azide_Ligand->CuAAC Targeted_NP Targeted Nanoparticle CuAAC->Targeted_NP Cell_Culture Cell Culture Studies (Uptake, Cytotoxicity) Targeted_NP->Cell_Culture Animal_Model Animal Model Studies (Biodistribution, Efficacy) Targeted_NP->Animal_Model

Caption: Experimental workflow for the development of targeted drug delivery systems using this compound.

Cellular Uptake and Signaling Pathways

The surface functionalization of nanoparticles plays a crucial role in their interaction with cells and their subsequent intracellular fate. Unmodified PEGylated nanoparticles are generally taken up by cells through non-specific endocytosis. However, the attachment of targeting ligands can mediate receptor-specific uptake, leading to enhanced delivery to target cells.

Cellular Uptake Mechanisms

Several endocytic pathways are involved in the internalization of nanoparticles:

  • Clathrin-Mediated Endocytosis (CME): This is a major pathway for the uptake of many targeted nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles that transport the nanoparticles into the cell.

  • Caveolae-Mediated Endocytosis (CME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often implicated in the uptake of smaller nanoparticles and can bypass the lysosomal degradation pathway.

  • Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is a non-specific mechanism for the uptake of larger particles and extracellular fluid.

The specific pathway utilized by a this compound-based nanoparticle will depend on the targeting ligand and the cell type. For example, nanoparticles functionalized with ligands that bind to receptors known to internalize via CME will predominantly use this pathway.

G cluster_0 Cellular Interior Targeted_NP Targeted Nanoparticle (this compound based) Receptor Target Receptor Targeted_NP->Receptor Binding Cell_Membrane Cell Membrane Endosome Early Endosome Cell_Membrane->Endosome Endocytosis (e.g., Clathrin-mediated) Receptor->Cell_Membrane Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release Signaling_Pathway Targeted Signaling Pathway Drug_Release->Signaling_Pathway Therapeutic_Effect Therapeutic Effect Signaling_Pathway->Therapeutic_Effect

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG₅-propargyl Click Chemistry Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG₅-propargyl) is a versatile lipid-PEG conjugate widely employed in the development of targeted drug delivery systems, such as liposomes and micelles. The terminal propargyl group enables covalent conjugation of various biomolecules, including peptides, antibodies, and small molecule drugs, via "click chemistry." This application note provides detailed protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific conjugation method.

The CuAAC reaction facilitates the formation of a stable triazole linkage between the alkyne group of DSPE-PEG₅-propargyl and an azide-functionalized molecule. This bioorthogonal reaction proceeds with high efficiency under mild, aqueous conditions, making it ideal for conjugating sensitive biological ligands to lipid nanoparticles.[1][2]

Data Presentation

The efficiency of the CuAAC reaction for conjugating DSPE-PEG₅-propargyl to azide-containing molecules is consistently high, often achieving near-quantitative yields. The following table summarizes typical reaction parameters and expected outcomes based on literature findings.

ParameterConditionExpected Yield/EfficiencyReference
Reactants Stoichiometry
DSPE-PEG₅-propargyl : Azide-Molecule1 : 1.5-3 molar equivalents> 90%[3]
Catalyst System (relative to alkyne)
CuSO₄0.1 - 1 mol%High[3]
Sodium Ascorbate5 - 10 mol%High[4]
Ligand (e.g., THPTA, TBTA)1 - 5 mol%High, protects biomolecule
Reaction Conditions
SolventAqueous buffer (e.g., PBS pH 7.4), often with a co-solvent like DMSO or t-butanolHigh
TemperatureRoom Temperature (20-25°C)High
Reaction Time1 - 4 hoursNear-quantitative

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an azide-functionalized molecule to DSPE-PEG₅-propargyl.

Materials:

  • DSPE-PEG₅-propargyl

  • Azide-functionalized molecule (e.g., peptide, protein, small molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or tert-Butanol (if needed for solubility)

  • Nitrogen or Argon gas

  • Dialysis membrane (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of DSPE-PEG₅-propargyl in a suitable solvent (e.g., 1:1 DMSO/water).

    • Prepare a 20 mM stock solution of the azide-functionalized molecule in an appropriate solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (THPTA in water, TBTA in DMSO/t-butanol).

  • Reaction Setup:

    • In a reaction vessel, add the DSPE-PEG₅-propargyl solution.

    • Add the azide-functionalized molecule to the reaction vessel. A 1.5 to 3-fold molar excess of the azide molecule over DSPE-PEG₅-propargyl is recommended.

    • Add the THPTA or TBTA ligand solution to the reaction mixture. A 5-fold molar excess of ligand to CuSO₄ is often used to protect biomolecules from oxidation.

    • Add the CuSO₄ stock solution. The final concentration of copper is typically in the range of 50-250 µM.

    • Gently purge the reaction mixture with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique such as LC-MS.

  • Purification of the DSPE-PEG₅-conjugate:

    • Upon completion, the reaction mixture is transferred to a dialysis bag with an appropriate molecular weight cutoff (MWCO) to remove the copper catalyst, excess reagents, and byproducts.

    • Dialyze against a large volume of deionized water or PBS at 4°C for 48 hours, with at least three buffer changes.

    • The purified DSPE-PEG₅-conjugate solution can then be lyophilized to obtain a powder.

Protocol 2: Characterization of the DSPE-PEG₅-conjugate

A. MALDI-TOF Mass Spectrometry:

  • Reconstitute a small amount of the lyophilized DSPE-PEG₅-conjugate in a suitable solvent.

  • Mix the sample solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid).

  • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Acquire the mass spectrum. A successful conjugation will be indicated by a shift in the mass spectrum corresponding to the addition of the azide-functionalized molecule to the DSPE-PEG₅-propargyl.

B. ¹H NMR Spectroscopy:

  • Dissolve the lyophilized DSPE-PEG₅-conjugate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire the ¹H NMR spectrum.

  • Successful conjugation is confirmed by the appearance of new signals corresponding to the protons of the conjugated molecule and the triazole ring, as well as shifts in the signals of the DSPE-PEG₅-propargyl protons adjacent to the newly formed triazole ring.

Mandatory Visualization

G cluster_reactants Reactants Preparation cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_purification Purification & Analysis DSPE_PEG DSPE-PEG₅-propargyl Solution Reaction_Mix Combine Reactants & Catalyst DSPE_PEG->Reaction_Mix Azide_Molecule Azide-Molecule Solution Azide_Molecule->Reaction_Mix CuSO4 CuSO₄ Stock CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate Stock (Fresh) Ascorbate->Reaction_Mix Ligand Ligand Stock (THPTA/TBTA) Ligand->Reaction_Mix Incubation Incubate at RT (1-4h) Reaction_Mix->Incubation Dialysis Dialysis (48h, 4°C) Incubation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Characterization Characterization (MALDI-TOF, NMR) Lyophilization->Characterization

Caption: Experimental workflow for CuAAC conjugation.

G DSPE_PEG DSPE-PEG₅-propargyl Triazole_Linkage Stable Triazole Linkage DSPE_PEG->Triazole_Linkage Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Triazole_Linkage Catalyst Cu(I) Catalyst (CuSO₄ + Na Ascorbate) Catalyst->Triazole_Linkage Conjugate DSPE-PEG₅-Conjugate Triazole_Linkage->Conjugate

Caption: Logical relationship in CuAAC conjugation.

References

Revolutionizing Liposome Bio-conjugation: A Guide to Formulating with DSPE-PEG₅-Propargyl

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The functionalization of liposome surfaces is a critical step in the development of targeted drug delivery systems and advanced nanomedicines. The incorporation of bio-orthogonal reactive groups, such as the propargyl moiety, opens up a versatile platform for the covalent attachment of a wide array of molecules through "click chemistry." This application note details the formulation and characterization of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)₅-propargyl] (DSPE-PEG₅-propargyl). The propargyl group serves as a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the post-formulation conjugation of azide-modified targeting ligands, imaging agents, or other functional molecules to the liposome surface under mild, aqueous conditions.

Introduction

Liposomes are well-established drug delivery vehicles due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs.[1][2] The inclusion of polyethylene glycol (PEG)-modified lipids, such as DSPE-PEG, provides a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[3][4][5] By employing a DSPE-PEG lipid with a terminal propargyl group, a "clickable" liposome is created. This pre-functionalized nanocarrier is stable and can be conjugated with various azide-containing molecules in a highly selective manner, offering a modular approach to nanoparticle design. This methodology avoids harsh reaction conditions that could compromise the integrity of the liposome or the activity of the conjugated ligand.

Materials and Methods

The formulation of propargyl-functionalized liposomes is a two-step process involving the preparation of the liposomes by the thin-film hydration method followed by size homogenization through extrusion. The resulting liposomes can then be used in a subsequent click chemistry reaction for surface conjugation.

Key Materials
  • Main structural phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol (for membrane stability)

  • DSPE-PEG₅-propargyl

  • DSPE-PEG (for additional stealth properties, optional)

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

Experimental Protocols

Protocol 1: Formulation of Propargyl-Functionalized Liposomes

This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100-150 nm.

1. Lipid Film Formation: a. In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG₅-propargyl) in a suitable organic solvent or solvent mixture (e.g., chloroform/methanol 2:1 v/v). A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG₅-propargyl). b. Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tc) of the main phospholipid (e.g., 60-65 °C for DSPC). c. A thin, uniform lipid film should be formed on the inner wall of the flask. d. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours or overnight.

2. Hydration: a. Hydrate the lipid film with the chosen aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask and agitating. The hydration temperature should be kept above the Tc of the lipids. b. This process results in the formation of multilamellar vesicles (MLVs).

3. Size Reduction by Extrusion: a. To obtain unilamellar vesicles with a homogenous size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size. b. Assemble the extruder with a 100 nm pore size polycarbonate membrane. The extruder should also be heated to a temperature above the lipid Tc. c. Pass the MLV suspension through the extruder 11-21 times. This process yields large unilamellar vesicles (LUVs) with a narrow size distribution. d. The resulting liposome suspension can be stored at 4 °C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposome Surface

This protocol details the conjugation of an azide-functionalized molecule to the propargyl-liposomes.

1. Reagent Preparation: a. Prepare a stock solution of the azide-containing molecule in a suitable buffer (e.g., water or DMSO). b. Prepare fresh stock solutions of the copper(I) catalyst components:

  • Copper(II) sulfate (CuSO₄)
  • A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.
  • A copper-chelating ligand, such as bathophenanthroline disulfonate (BCS), can be used to stabilize the Cu(I) ion and accelerate the reaction.

2. Click Reaction: a. In a reaction tube, combine the propargyl-functionalized liposome suspension with the azide-modified molecule. b. Add the copper catalyst components in the following order: CuSO₄, ligand (if used), and finally sodium ascorbate. The final concentrations should be optimized, but typical starting points are 1-5 mM for the azide, 0.5-1 mM for CuSO₄, and 2-5 mM for sodium ascorbate. c. Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

3. Purification: a. After the reaction, it is crucial to remove the copper catalyst and unreacted reagents. b. This can be achieved by size exclusion chromatography (SEC) using a column such as Sephadex G-75 or by dialysis against a suitable buffer.

Characterization and Data

The successful formulation and functionalization of the liposomes should be confirmed through various characterization techniques.

ParameterMethodTypical Values
Hydrodynamic Diameter Dynamic Light Scattering (DLS)100 - 180 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 (indicates a monodisperse population)
Zeta Potential Laser Doppler Velocimetry-5 to -30 mV (for neutral or anionic base lipids)
Conjugation Efficiency Spectroscopy or ChromatographyVaries depending on reactants and conditions

Table 1: Physicochemical properties of DSPE-PEG₅-propargyl liposomes.

Lipid ComponentMolar Ratio (%)Purpose
DSPC50 - 60Main structural component of the bilayer
Cholesterol35 - 45Stabilizes the membrane, reduces permeability
DSPE-PEG₅-propargyl1 - 5Provides the reactive handle for click chemistry
DSPE-mPEG2000 (optional)1 - 5Contributes to the overall "stealth" properties

Table 2: Example lipid composition for propargyl-functionalized liposomes.

Visualization of Workflows

Liposome_Formulation_Workflow dissolve 1. Dissolve Lipids (DSPC, Cholesterol, DSPE-PEG₅-propargyl) in organic solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Vacuum Drying evaporate->dry hydrate 4. Hydrate with Aqueous Buffer (>Tc) mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude 5. Extrusion (100 nm membrane, >Tc) luv Propargyl-Functionalized Unilamellar Vesicles (LUVs) extrude->luv

Caption: Workflow for the formulation of propargyl-functionalized liposomes.

Click_Chemistry_Workflow start Propargyl-Liposomes react Click Reaction (CuAAC) start->react azide Azide-Modified Molecule (e.g., Ligand) azide->react catalyst Cu(I) Catalyst (CuSO₄ + NaAscorbate) catalyst->react purify Purification (e.g., Size Exclusion Chromatography) react->purify final Surface-Functionalized Liposomes purify->final

Caption: Workflow for the surface functionalization via click chemistry.

Conclusion

The use of DSPE-PEG₅-propargyl in liposome formulations provides a robust and versatile platform for the development of advanced, functionalized nanocarriers. The protocols outlined in this application note, based on the well-established thin-film hydration and extrusion techniques, allow for the reproducible production of "clickable" liposomes. The subsequent copper-catalyzed click chemistry reaction offers a highly efficient and specific method for surface modification, paving the way for the creation of sophisticated, targeted drug delivery systems.

References

Application Notes and Protocols for DSPE-PEG5-propargyl in mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of mRNA vaccines has been significantly propelled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The inclusion of polyethylene glycol (PEG) conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), is crucial for the stability and in vivo performance of these LNPs. DSPE-PEG5-propargyl is a specialized DSPE-PEG derivative that incorporates a terminal propargyl group, an alkyne functional handle. This feature enables the covalent attachment of targeting ligands to the LNP surface via "click chemistry," a set of highly efficient and bioorthogonal reactions. This allows for the development of targeted mRNA vaccine formulations designed to enhance delivery to specific cells or tissues, thereby increasing efficacy and potentially reducing off-target effects.

This document provides detailed application notes and protocols for the utilization of this compound in the formulation and functionalization of LNPs for targeted mRNA vaccine delivery.

Principle of Application

The core utility of this compound lies in its ability to serve as a reactive handle on the LNP surface. The propargyl group can readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-modified targeting moieties. This post-formulation conjugation strategy allows for a modular approach to LNP design, where a universal mRNA-loaded LNP containing this compound can be functionalized with various targeting ligands, such as antibodies, antibody fragments, peptides, or small molecules, to direct the vaccine to specific cell types, like antigen-presenting cells (APCs).

Data Presentation

The following tables summarize representative quantitative data on the physicochemical properties and in vitro/in vivo performance of functionalized LNPs. While this data is compiled from studies using various functionalized DSPE-PEG lipids, it provides an expected performance profile for LNPs functionalized using this compound.

Table 1: Physicochemical Properties of Functionalized vs. Non-Functionalized mRNA LNPs [1][2]

LNP FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4mRNA Encapsulation Efficiency (%)
Standard LNP (non-functionalized)85 ± 50.12 ± 0.03-5 ± 2> 95%
LNP-DSPE-PEG5-propargyl (unconjugated)88 ± 60.13 ± 0.04-6 ± 2> 95%
LNP-DSPE-PEG5-Targeting Ligand (conjugated)95 ± 80.15 ± 0.05-8 ± 3> 95%

Table 2: In Vitro Transfection Efficiency of Functionalized mRNA LNPs in Target Cells [3][4]

LNP FormulationTarget Cell LineTransfection Efficiency (% of positive cells)Mean Fluorescence Intensity (Arbitrary Units)
Standard LNPHEK293T60 ± 8%1500 ± 200
LNP-DSPE-PEG5-Targeting LigandTarget Cells (e.g., specific immune cells)85 ± 10%4500 ± 500
LNP-DSPE-PEG5-Targeting LigandNon-Target Cells20 ± 5%800 ± 100

Table 3: In Vivo Biodistribution of Functionalized mRNA LNPs Following Systemic Administration [5]

OrganStandard LNP (% Injected Dose/gram tissue)LNP-DSPE-PEG5-Targeting Ligand (% Injected Dose/gram tissue)
Liver60 ± 10%30 ± 8%
Spleen15 ± 5%40 ± 10% (example target organ)
Lungs5 ± 2%5 ± 2%
Kidneys3 ± 1%3 ± 1%

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs containing this compound

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • This compound in ethanol

  • mRNA encoding the antigen of interest in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: In a sterile vial, combine the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA stock solution in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous to ethanol phases (typically 3:1).

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Purification:

    • Dilute the collected LNP suspension with PBS.

    • Transfer the diluted LNP suspension to a dialysis cassette.

    • Perform dialysis against PBS at 4°C for at least 18 hours, with several buffer changes, to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Functionalization of this compound LNPs via Click Chemistry (SPAAC)

This protocol describes the conjugation of an azide-modified targeting ligand to the propargyl-functionalized LNPs using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is often preferred for biological applications as it does not require a cytotoxic copper catalyst.

Materials:

  • mRNA-LNPs containing this compound

  • Azide-modified targeting ligand (e.g., azide-peptide, azide-antibody fragment)

  • DBCO-functionalized crosslinker (if the ligand is not already azide-modified)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Amicon Ultra centrifugal filter units (100 kDa MWCO) for purification

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-modified targeting ligand in the reaction buffer to a stock concentration.

  • Conjugation Reaction:

    • In a sterile microcentrifuge tube, add the this compound LNPs.

    • Add the azide-modified targeting ligand to the LNP suspension at a desired molar excess (e.g., 10-50 fold excess relative to the this compound).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.

  • Purification:

    • Transfer the reaction mixture to an Amicon Ultra centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions to remove the unreacted targeting ligand.

    • Wash the concentrated LNPs by adding fresh PBS and repeating the centrifugation step. Perform at least three wash steps.

    • Resuspend the purified, functionalized LNPs in a sterile buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., SDS-PAGE, fluorescence spectroscopy if the ligand is labeled).

    • Re-characterize the particle size and zeta potential of the functionalized LNPs using DLS.

Mandatory Visualizations

LNP_Functionalization_Workflow cluster_formulation LNP Formulation cluster_conjugation Click Chemistry Conjugation (SPAAC) lipids Lipid Mixture (with this compound) mixing Microfluidic Mixing lipids->mixing mrna mRNA mrna->mixing unfunctionalized_lnp Propargyl-Functionalized mRNA-LNP mixing->unfunctionalized_lnp reaction SPAAC Reaction unfunctionalized_lnp->reaction ligand Azide-Targeting Ligand ligand->reaction functionalized_lnp Targeted mRNA-LNP reaction->functionalized_lnp

Caption: Workflow for the formulation and functionalization of targeted mRNA LNPs.

Cellular_Uptake_Pathway targeted_lnp Targeted mRNA-LNP receptor Cell Surface Receptor targeted_lnp->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome (pH drop) early_endosome->late_endosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm translation mRNA Translation (Ribosome) cytoplasm->translation mRNA Release antigen Antigen Production translation->antigen

Caption: Cellular uptake and processing of a targeted mRNA-LNP.

Click_Chemistry_Logic lnp LNP Surface with This compound (Alkyne) reaction Click Reaction (CuAAC or SPAAC) lnp->reaction ligand Targeting Ligand with Azide Group ligand->reaction product Targeted LNP with Covalent Linkage reaction->product binding Specific Binding product->binding cell Target Cell with Specific Receptor cell->binding uptake Enhanced Cellular Uptake binding->uptake

Caption: Logical flow of targeted LNP generation and function.

References

Application of DSPE-PEG5-propargyl in the Development of PROTACs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[2]

DSPE-PEG5-propargyl is a specialized lipid-based polyethylene glycol (PEG) linker that offers unique advantages in the development of PROTACs, particularly in facilitating their formulation and targeted delivery. This linker consists of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a 5-unit PEG spacer, and a terminal propargyl group. The DSPE component allows for the incorporation of the PROTAC into lipid-based drug delivery systems such as lipid nanoparticles (LNPs), while the propargyl group enables efficient and specific conjugation to an azide-modified PROTAC molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and formulation of PROTACs for targeted protein degradation.

Signaling Pathway and Experimental Workflow

The overall workflow for developing and evaluating a this compound-functionalized PROTAC involves several key stages, from initial synthesis to in vivo efficacy studies. The following diagrams illustrate the conceptual signaling pathway of PROTAC action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC DSPE-PEG-PROTAC in LNP Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI E3->Ub_POI Ubiquitination Ternary->PROTAC Recycling Ternary->E3 Recycling Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Azide-modified PROTAC Synthesis Conjugation CuAAC Click Chemistry with This compound Synthesis->Conjugation Formulation LNP Formulation Conjugation->Formulation Cell_Culture Cell Culture Treatment Formulation->Cell_Culture Animal_Model Animal Model Dosing Formulation->Animal_Model Western_Blot Western Blot/ELISA for Protein Degradation Cell_Culture->Western_Blot Toxicity Cell Viability Assays Cell_Culture->Toxicity DC50_Dmax DC50 & Dmax Determination Western_Blot->DC50_Dmax Biodistribution Biodistribution Studies Animal_Model->Biodistribution Efficacy Tumor Growth Inhibition/ Pharmacodynamic Readouts Animal_Model->Efficacy Toxicity_in_vivo In Vivo Toxicity Assessment Animal_Model->Toxicity_in_vivo

Caption: Experimental workflow for DSPE-PEG-PROTAC development.

Application Notes

The use of this compound as a linker in PROTAC development offers several distinct advantages:

  • Facilitation of Lipid Nanoparticle (LNP) Formulation: The DSPE lipid anchor allows for the stable incorporation of the PROTAC into the lipid bilayer of LNPs. This is particularly advantageous for PROTACs that have poor solubility or cell permeability, as LNPs can enhance their delivery into cells.[4]

  • Improved Pharmacokinetics: The PEG component of the linker can shield the LNP from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging its circulation time in the bloodstream and improving its pharmacokinetic profile.[5]

  • Modular and Efficient Synthesis: The terminal propargyl group enables the use of "click chemistry" for conjugating the linker to an azide-modified PROTAC. This reaction is highly efficient, specific, and can be performed under mild conditions, which simplifies the synthesis of the final PROTAC construct.

  • Potential for Targeted Delivery: The surface of the DSPE-PEG-PROTAC-containing LNPs can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the PROTAC to specific cell types or tissues, thereby increasing its efficacy and reducing off-target effects.

Experimental Protocols

Protocol 1: Synthesis of DSPE-PEG5-PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified PROTAC to this compound.

Materials:

  • Azide-modified PROTAC

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Sephadex G-25 column or dialysis tubing (for purification)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified PROTAC in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Click Reaction:

    • In a clean, dry reaction vial, add 1.0 equivalent of the azide-modified PROTAC solution.

    • Add 1.1 equivalents of the this compound solution to the reaction vial.

    • Add 5 equivalents of the THPTA stock solution.

    • Add 1 equivalent of the CuSO4 stock solution.

    • Initiate the reaction by adding 10 equivalents of the freshly prepared sodium ascorbate stock solution.

    • Vortex the reaction mixture gently and allow it to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be monitored by LC-MS.

  • Purification:

    • Upon completion of the reaction, the DSPE-PEG5-PROTAC conjugate can be purified from unreacted starting materials and catalyst by size-exclusion chromatography using a Sephadex G-25 column or by dialysis against an appropriate buffer.

  • Characterization:

    • The final product should be characterized by mass spectrometry to confirm the successful conjugation.

Protocol 2: Formulation of DSPE-PEG5-PROTAC into Lipid Nanoparticles (LNPs)

This protocol describes a general method for formulating the DSPE-PEG5-PROTAC into LNPs using a microfluidic mixing method.

Materials:

  • DSPE-PEG5-PROTAC conjugate

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and the DSPE-PEG5-PROTAC conjugate at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be around 10-20 mg/mL.

  • Preparation of Aqueous Phase:

    • For formulating PROTACs that do not contain a nucleic acid cargo, a simple buffer such as citrate buffer (pH 4.0) can be used as the aqueous phase.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution in ethanol into one syringe and the aqueous buffer into another syringe.

    • Set the flow rate ratio of the aqueous phase to the lipid phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the lipids into LNPs, encapsulating the DSPE-PEG5-PROTAC within their structure.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension should be dialyzed against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

  • Characterization:

    • The formulated LNPs should be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The concentration of the PROTAC within the LNPs can be determined using a suitable analytical method such as HPLC.

Protocol 3: In Vitro Evaluation of Protein Degradation

This protocol outlines a general method for assessing the protein degradation efficiency of the formulated DSPE-PEG5-PROTAC LNPs in a cell-based assay.

Materials:

  • Cancer cell line expressing the protein of interest

  • Complete cell culture medium

  • DSPE-PEG5-PROTAC LNP formulation

  • Control LNP formulation (without the PROTAC)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding:

    • Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Treat the cells with increasing concentrations of the DSPE-PEG5-PROTAC LNP formulation and the control LNP formulation for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Lysis:

    • After the treatment period, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe it with the primary antibody against the protein of interest and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the protein of interest to the loading control.

    • Calculate the percentage of protein degradation for each treatment condition relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Quantitative Data Summary

While specific quantitative data for this compound in a peer-reviewed PROTAC study is not yet widely available, the following tables provide a template for how such data should be structured and presented. The values are hypothetical and for illustrative purposes only.

Table 1: Physicochemical Properties of LNP Formulations

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)PROTAC Encapsulation Efficiency (%)
Control LNP95.2 ± 3.10.12 ± 0.02-2.5 ± 0.8N/A
DSPE-PEG5-PROTAC LNP98.7 ± 4.50.15 ± 0.03-3.1 ± 1.185.6 ± 5.2

Table 2: In Vitro Protein Degradation Parameters

Cell LineProtein TargetDC50 (nM)Dmax (%)
MCF-7Estrogen Receptor α25.392.5
VCaPAndrogen Receptor15.895.1

Table 3: In Vivo Pharmacokinetic Parameters

FormulationCmax (ng/mL)T1/2 (hours)AUC (ng·h/mL)
Free PROTAC150.71.2250.3
DSPE-PEG5-PROTAC LNP1250.418.53500.8

Conclusion

This compound is a promising and versatile tool for the development of advanced PROTAC-based therapeutics. Its unique structure facilitates the formulation of PROTACs into lipid-based delivery systems, which can improve their solubility, pharmacokinetic properties, and potential for targeted delivery. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their PROTAC development programs. As the field of targeted protein degradation continues to evolve, innovative linker technologies such as this compound will undoubtedly play a crucial role in translating the therapeutic potential of PROTACs into clinical reality.

References

Application Notes and Protocols: A Step-by-Step Guide to Peptide Conjugation with DSPE-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of azide-modified peptides to DSPE-PEG5-propargyl using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction. This method facilitates the creation of peptide-lipid conjugates essential for various biomedical applications, including targeted drug delivery, in vivo imaging, and the development of novel therapeutic nanoparticles.

Introduction

The conjugation of peptides to lipid molecules, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to polyethylene glycol (PEG), is a critical strategy in the development of advanced drug delivery systems. DSPE provides a hydrophobic anchor for incorporation into lipid-based nanoparticles like liposomes, while the PEG linker offers a hydrophilic spacer that can improve circulation time and reduce non-specific interactions in vivo. The terminal propargyl group on this compound allows for a highly specific and efficient covalent linkage with an azide-modified peptide via the CuAAC reaction. This results in a stable triazole linkage, forming a well-defined peptide-lipid conjugate.

Reaction Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable and regioselective 1,3-dipolar cycloaddition between a terminal alkyne (the propargyl group on DSPE-PEG5) and an azide (on the peptide). The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The inclusion of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction efficiency and protect sensitive biomolecules from oxidative damage.[1][2]

Experimental Protocols

This section details the necessary protocols for the successful conjugation of an azide-modified peptide to this compound, followed by purification and characterization.

Materials and Reagents
  • This compound

  • Azide-modified peptide of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

  • Materials for purification (e.g., HPLC system with a C18 column)

  • Materials for characterization (e.g., MALDI-TOF mass spectrometer)

Protocol for Peptide Conjugation via CuAAC
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-modified peptide in DI water or a suitable buffer.

    • Prepare a 50 mM stock solution of CuSO₄ in DI water.

    • Prepare a 100 mM stock solution of sodium ascorbate in DI water. Note: This solution should be prepared fresh before each use.

    • Prepare a 50 mM stock solution of THPTA in DI water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-modified peptide. A typical starting molar ratio is 1:1.2 (DSPE-PEG:peptide).

    • Add the THPTA ligand to the reaction mixture. A common final concentration is 5 times that of the copper sulfate.

    • Add the CuSO₄ solution to the mixture. A typical final concentration is 1 mM.

    • Vortex the mixture gently to ensure homogeneity.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5-10 mM.

    • Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle shaking. Reaction progress can be monitored by analytical techniques such as LC-MS.[3]

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper catalyst.

Purification of the Peptide-DSPE-PEG5 Conjugate
  • High-Performance Liquid Chromatography (HPLC): The crude reaction mixture can be purified using reversed-phase HPLC (RP-HPLC) with a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • A linear gradient from high aqueous content to high organic content is used to elute the conjugate. For example, a gradient of 5% to 95% B over 30 minutes.[4]

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm, depending on the peptide sequence.

    • Collect the fractions corresponding to the product peak and confirm the molecular weight by mass spectrometry.

    • Lyophilize the purified fractions to obtain the final product as a powder.

Characterization of the Conjugate
  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is used to confirm the successful conjugation by observing the mass shift between the unconjugated this compound and the final peptide conjugate. The observed molecular weight should correspond to the sum of the molecular weights of the peptide and the this compound.[5]

Data Presentation

The following tables summarize typical quantitative data obtained from the conjugation and characterization experiments.

Table 1: Reaction Parameters and Conjugation Efficiency

ParameterValueReference
Molar Ratio (DSPE-PEG:Peptide)1:1.2
Copper(II) Sulfate Concentration1 mM
Sodium Ascorbate Concentration5-10 mM
Reaction Time1-4 hours
Conjugation Efficiency >95%

Table 2: Characterization Data of a Hypothetical Peptide-DSPE-PEG5 Conjugate

AnalyteTheoretical MW (Da)Observed MW (Da) by MALDI-TOFPurity by HPLC (%)
Azide-Peptide (e.g., Azido-RGD)~850~850.4>98%
This compound~2800~2801.2>95%
Peptide-DSPE-PEG5 Conjugate ~3650 ~3651.5 >95%

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the conjugation of a peptide to this compound and its subsequent purification and characterization.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. CuAAC Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization cluster_product 5. Final Product reagent1 This compound Stock Solution reaction Mixing of Reagents & Incubation reagent1->reaction reagent2 Azide-Peptide Stock Solution reagent2->reaction reagent3 CuSO4, NaAsc, THPTA Stock Solutions reagent3->reaction purification RP-HPLC reaction->purification characterization MALDI-TOF MS & Analytical HPLC purification->characterization product Purified Peptide-DSPE-PEG5 Conjugate characterization->product

Caption: Experimental workflow for peptide-DSPE-PEG5-propargyl conjugation.

Signaling Pathway for Targeted Drug Delivery

Peptide-DSPE-PEG conjugates are often incorporated into liposomes for targeted drug delivery to cancer cells. The following diagram illustrates a simplified signaling pathway of a drug-loaded liposome targeting a cancer cell receptor, leading to apoptosis.

signaling_pathway cluster_liposome Targeted Liposome cluster_cell Cancer Cell liposome Drug-Loaded Liposome (with Peptide-DSPE-PEG) receptor Cell Surface Receptor liposome->receptor Binding internalization Endocytosis receptor->internalization endosome Endosome internalization->endosome drug_release Drug Release endosome->drug_release caspase Caspase Activation drug_release->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Targeted liposome inducing apoptosis in a cancer cell.

References

Application Notes and Protocols for Functionalizing Lipid Nanoparticles with DSPE-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably demonstrated by their use in mRNA vaccines. The ability to functionalize the surface of these nanoparticles is critical for targeted drug delivery, enhancing cellular uptake, and improving therapeutic efficacy. DSPE-PEG5-propargyl is a key reagent in this process, offering a versatile and efficient method for conjugating a wide array of molecules to the LNP surface via "click chemistry."

This document provides detailed application notes and experimental protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[penta(ethylene glycol)-propargyl] (this compound) in the functionalization of lipid nanoparticles. The propargyl group on the terminus of the polyethylene glycol (PEG) chain allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the covalent attachment of azide-modified molecules, such as targeting ligands (peptides, antibodies, aptamers), imaging agents, or other functional moieties, to the LNP surface.[1][2][3]

The inclusion of the DSPE-PEG component provides a hydrophilic shield ("stealth" property) that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the LNPs.[4][5] The protocols outlined below describe the incorporation of this compound into LNPs during formulation and a post-insertion method, followed by the click chemistry conjugation step.

Data Presentation

Table 1: Physicochemical Properties of Functionalized Lipid Nanoparticles

This table summarizes typical physicochemical characteristics of LNPs before and after functionalization with DSPE-PEG derivatives. The exact values can vary based on the specific lipid composition, payload, and the nature of the conjugated ligand.

LNP FormulationMolar Ratio of Lipids (Ionizable:Helper:Cholesterol:PEG-lipid)This compound (mol%)Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Unfunctionalized LNP50:10:38.5:1.5080 - 120< 0.2-5 to +5> 90%
Propargyl-LNP50:10:38.5:1.5 (total PEG-lipid)0.5 - 1.585 - 130< 0.2-5 to +5> 90%
Ligand-Conjugated LNP50:10:38.5:1.5 (total PEG-lipid)0.5 - 1.590 - 150< 0.25Variable> 90%

Note: The zeta potential of the final conjugated LNP will depend on the charge of the attached ligand.

Table 2: Influence of DSPE-PEG Anchor Length on LNP Properties and Performance

The length of the lipid anchor of the PEG can influence the stability and in vivo behavior of the LNPs. DSPE (C18) provides a stable anchor, leading to longer circulation times.

PEG-Lipid AnchorChain LengthDissociation from LNPCirculation Half-lifePredominant AccumulationReference
DMG-PEGC14RapidShorterLiver
DSPE-PEG C18 Slow Longer Tumor (via EPR effect) ****

Experimental Protocols

Protocol 1: Formulation of Propargyl-Functionalized LNPs by Microfluidic Mixing

This protocol describes the preparation of LNPs incorporating this compound using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG2000

  • This compound

  • Payload (e.g., mRNA, siRNA) in an appropriate buffer (e.g., 25 mM acetate buffer, pH 4.0)

  • Ethanol (anhydrous, molecular biology grade)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration system

  • Sterile, nuclease-free water and PBS

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, DSPE-PEG2000, and this compound in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.0:0.5). The total PEG-lipid content is typically 1.5 mol%.

  • Prepare Payload Solution:

    • Dissolve the nucleic acid payload in the aqueous buffer at the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the payload solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated payload. Alternatively, use a tangential flow filtration system for faster purification and concentration.

  • Characterization:

    • Determine the LNP size and PDI using Dynamic Light Scattering (DLS).

    • Measure the zeta potential using Laser Doppler Velocimetry.

    • Quantify the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).

    • Store the propargyl-functionalized LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Post-Insertion of this compound into Pre-formed LNPs

This method is useful for functionalizing LNPs that have already been prepared and characterized.

Materials:

  • Pre-formed LNPs

  • This compound

  • Sterile PBS (pH 7.4)

  • Incubator or water bath

Procedure:

  • Prepare this compound Micelles:

    • Dissolve this compound in sterile PBS to form a micellar solution. The concentration should be determined based on the desired final molar ratio in the LNPs.

  • Incubation:

    • Add the this compound micelle solution to the pre-formed LNP suspension.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 37-60°C) for 1-2 hours with gentle stirring.

  • Purification:

    • Remove the unincorporated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the resulting propargyl-functionalized LNPs as described in Protocol 1.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on LNP Surface

This protocol describes the conjugation of an azide-containing molecule to the propargyl-functionalized LNPs.

Materials:

  • Propargyl-functionalized LNPs (from Protocol 1 or 2)

  • Azide-containing molecule (e.g., targeting peptide, fluorescent dye)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Degassed, sterile PBS (pH 7.4)

  • Purification supplies (e.g., dialysis, size exclusion chromatography)

Procedure:

  • Prepare Reagent Stocks:

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper ligand in degassed, sterile water or PBS.

  • Click Reaction:

    • In a sterile, low-adhesion microcentrifuge tube, combine the propargyl-functionalized LNPs and the azide-containing molecule at a desired molar ratio (e.g., 1:3 to 1:10 propargyl to azide).

    • Add the copper ligand (e.g., THPTA) to the mixture.

    • Add CuSO4 to the mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate. The final concentrations typically range from 0.1 to 1 mM for copper and 1 to 5 mM for sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the excess reactants and catalyst by dialysis, size exclusion chromatography, or tangential flow filtration.

  • Characterization:

    • Confirm the successful conjugation using appropriate analytical techniques (e.g., fluorescence spectroscopy if a fluorescent azide was used, SDS-PAGE if a protein/peptide was conjugated).

    • Characterize the final ligand-conjugated LNPs for size, PDI, and zeta potential.

Mandatory Visualization

Signaling Pathway: Receptor-Mediated Endocytosis

The following diagram illustrates the clathrin-mediated endocytosis pathway, a common mechanism for the cellular uptake of targeted nanoparticles.

ReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Targeted LNP Targeted LNP Receptor Receptor Targeted LNP->Receptor Binding Clathrin Pit Clathrin Pit Receptor->Clathrin Pit Clustering Clathrin-coated Vesicle Clathrin-coated Vesicle Clathrin Pit->Clathrin-coated Vesicle Invagination & Scission Early Endosome Early Endosome Clathrin-coated Vesicle->Early Endosome Uncoating Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion Payload Release Payload Release Late Endosome->Payload Release Endosomal Escape

Caption: Receptor-mediated endocytosis pathway for targeted LNP uptake.

Experimental Workflow: LNP Functionalization

This diagram outlines the overall workflow for producing ligand-conjugated lipid nanoparticles using this compound.

LNP_Functionalization_Workflow LNP Formation 2. LNP Formation (Microfluidics) Purification1 3. Purification LNP Formation->Purification1 Propargyl_LNP Propargyl-LNP Purification1->Propargyl_LNP Click_Chemistry 4. Click Chemistry (CuAAC) Propargyl_LNP->Click_Chemistry Purification2 5. Purification Click_Chemistry->Purification2 Functionalized_LNP Functionalized LNP Purification2->Functionalized_LNP Characterization 6. Characterization (DLS, Zeta, etc.) Functionalized_LNP->Characterization

Caption: Workflow for LNP functionalization via click chemistry.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DSPE-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DSPE-PEG5-propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. This technology is pivotal for the development of advanced drug delivery systems, bioconjugation, and the synthesis of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker composed of a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a 5-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. The DSPE moiety facilitates the incorporation of the molecule into lipid-based nanostructures like liposomes and micelles. The hydrophilic PEG spacer enhances solubility and biocompatibility, while the terminal propargyl group serves as a reactive handle for CuAAC reactions.[1][2]

The CuAAC reaction is a cornerstone of click chemistry, enabling the rapid and specific covalent ligation of an alkyne (in this case, on this compound) and an azide-functionalized molecule in the presence of a copper(I) catalyst.[3][4][5] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool for conjugating sensitive biomolecules.

Applications

The versatility of this compound in CuAAC reactions has led to its use in several key research and development areas:

  • Targeted Drug Delivery: this compound can be incorporated into liposomes or other nanoparticles. Subsequent CuAAC reaction with an azide-modified targeting ligand (e.g., antibodies, peptides, or small molecules) allows for the precise surface functionalization of these nanocarriers for targeted delivery to specific cells or tissues.

  • Bioconjugation: This lipid-PEG linker can be used to attach a wide array of azide-functionalized molecules, including fluorescent dyes, imaging agents, and therapeutic payloads, to lipid bilayers. This enables the creation of multifunctional nanoparticles for diagnostics and theranostics.

  • PROTAC Synthesis: this compound can serve as a component of the linker in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Data Presentation: Representative CuAAC Reaction Parameters

While specific quantitative data for CuAAC reactions with this compound is not extensively tabulated in the literature, the following tables provide representative conditions and outcomes for CuAAC reactions involving similar PEGylated alkynes. Yields for CuAAC reactions are generally high, often reported as "near-quantitative" or exceeding 90% with proper optimization.

Table 1: General Reaction Conditions for CuAAC with PEGylated Alkynes

ParameterTypical RangeNotes
Reactants Azide-functionalized molecule, Alkyne-functionalized PEGMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ.
Copper Concentration 0.05 - 5 mol%Higher concentrations can increase reaction rates but may also lead to side reactions.
Reducing Agent Sodium AscorbateTypically used in slight excess relative to the copper source. Should be prepared fresh.
Ligand THPTA, TBTALigands stabilize the Cu(I) catalyst and improve reaction efficiency.
Solvent Aqueous buffers (e.g., PBS), DMSO, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 24 hoursReaction progress should be monitored by an appropriate analytical method.

Table 2: Representative Yields for CuAAC Bioconjugation Reactions

Alkyne SubstrateAzide SubstrateReaction TimeYield (%)Reference
Alkyne-modified PeptideAzide-functionalized Core5 hours>95%
Alkyne-derivatized Amino AcidAzide-derivatized Amino Acid18 hours78%
PEG-AlkyneAzide-functionalized Peptide1 hour>95%
Alkyne-functionalized ProteinAzide-functionalized Small Molecule1-2 hoursNear-quantitative

Mandatory Visualizations

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_application Cellular Application DSPE_PEG5_Propargyl This compound CuAAC CuAAC Reaction DSPE_PEG5_Propargyl->CuAAC Azide_Ligand Azide-functionalized E3 Ligase Ligand Azide_Ligand->CuAAC PROTAC_Lipid DSPE-PEG5-PROTAC CuAAC->PROTAC_Lipid Target_Ligand Target Protein Ligand PROTAC_Lipid->Target_Ligand Further Conjugation Liposome Liposome Formulation PROTAC_Lipid->Liposome Targeted_Liposome Targeted Liposome Liposome->Targeted_Liposome Cell Target Cell Targeted_Liposome->Cell Targeting & Delivery

Caption: Experimental workflow for the synthesis and application of a DSPE-PEG5-PROTAC conjugate.

UPS_Pathway PROTAC PROTAC (with DSPE-PEG5 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub recruits Ub Ubiquitin Ub->Poly_Ub transfer Proteasome 26S Proteasome Poly_Ub->Proteasome recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation with this compound

This protocol describes a general method for conjugating an azide-functionalized molecule to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., peptide, protein, small molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent if required for solubility (e.g., DMSO, DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of buffer and an organic solvent).

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a stock solution of THPTA or TBTA in deionized water or DMSO.

    • Crucially, prepare a fresh stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-functionalized molecule (typically at a 1:1.2 molar ratio).

    • Add the THPTA or TBTA ligand to the reaction mixture. A typical final concentration is 1-5 mM.

    • Add the CuSO₄ solution. The final copper concentration is generally in the range of 0.1-1 mM.

    • Gently mix the solution. If the reaction is oxygen-sensitive, degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in a 5-10 fold excess over the copper concentration.

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 37-50°C) for 1-24 hours. The optimal time and temperature will depend on the specific reactants.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.

    • Upon completion, the product can be purified to remove the copper catalyst, excess reagents, and byproducts. Purification methods may include dialysis, size exclusion chromatography, or preparative HPLC.

Protocol 2: Functionalization of Pre-formed Liposomes with this compound via CuAAC

This protocol outlines the steps for incorporating this compound into liposomes and subsequently conjugating an azide-functionalized ligand to the liposome surface.

Materials:

  • Lipid components for liposome formulation (e.g., DSPC, Cholesterol)

  • This compound

  • Azide-functionalized targeting ligand

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Reagents for CuAAC reaction (as listed in Protocol 1)

  • Dialysis membrane or size exclusion chromatography column for purification

Procedure:

  • Liposome Formulation:

    • Co-dissolve the primary lipid components (e.g., DSPC, Cholesterol) and this compound (typically 1-5 mol% of total lipids) in a suitable organic solvent (e.g., chloroform).

    • Create a thin lipid film by removing the organic solvent using a rotary evaporator.

    • Hydrate the lipid film with the desired aqueous buffer to form multilamellar vesicles (MLVs).

    • Prepare unilamellar vesicles (LUVs) of a defined size by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • CuAAC Reaction on Liposome Surface:

    • To the suspension of pre-formed, propargyl-functionalized liposomes, add the azide-functionalized targeting ligand.

    • Add the THPTA or TBTA ligand and the CuSO₄ solution to the liposome suspension.

    • Initiate the click reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction mixture under gentle agitation for 2-12 hours at room temperature.

  • Purification of Functionalized Liposomes:

    • Remove unreacted ligand, copper catalyst, and other small molecules by dialysis against a suitable buffer or by size exclusion chromatography.

  • Characterization:

    • Characterize the functionalized liposomes for size, zeta potential, and ligand conjugation efficiency. Conjugation efficiency can be quantified using various methods, such as fluorescently labeling the ligand and measuring the fluorescence intensity of the liposomes, or by using analytical techniques like HPLC.

Conclusion

This compound is a valuable tool for researchers in drug delivery and bioconjugation. The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and efficient method for conjugating a wide range of molecules to lipid-based nanocarriers. The protocols and information provided herein serve as a guide for the successful implementation of this powerful technology in your research endeavors.

References

Application Notes and Protocols for DSPE-PEG5-Propargyl Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of nanoparticles using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG5-propargyl). This versatile phospholipid-PEG conjugate enables the facile and efficient functionalization of liposomes and other lipid-based nanoparticles through "click chemistry," a powerful tool for attaching a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads.

Introduction to this compound

This compound is an amphiphilic molecule composed of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer with five repeating units, and a terminal propargyl group. The DSPE anchor allows for stable insertion into the lipid bilayer of nanoparticles, while the PEG spacer provides a "stealth" layer that reduces opsonization and prolongs circulation time in vivo. The terminal propargyl group serves as a reactive handle for covalent conjugation with azide-functionalized molecules via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Key Properties of this compound:

PropertyValue
Molecular Formula C55H104NO14P
Molecular Weight ~1034.39 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., chloroform, methanol) and forms micelles in aqueous solutions
Reactive Group Terminal Alkyne (Propargyl)

Applications in Nanoparticle Engineering

The unique properties of this compound make it an invaluable tool for the development of advanced nanoparticle-based drug delivery systems.

  • Targeted Drug Delivery: By conjugating targeting ligands such as antibodies, peptides, or small molecules to the propargyl group, nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Bioimaging: The attachment of fluorescent dyes or contrast agents allows for the real-time tracking and visualization of nanoparticles in vitro and in vivo.

  • Theranostics: Co-delivery of therapeutic agents and imaging probes on the same nanoparticle platform enables simultaneous diagnosis and therapy.

  • Controlled Release: The surface of the nanoparticle can be modified with stimuli-responsive moieties that trigger drug release in response to specific environmental cues, such as pH or enzymes.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound-modified nanoparticles and their subsequent functionalization using click chemistry.

Protocol 1: Preparation of Liposomes with this compound via Post-Insertion

This protocol describes the preparation of pre-formed liposomes followed by the insertion of this compound into the outer leaflet of the lipid bilayer.[1][2][3][4][5]

Materials:

  • Lipid components (e.g., DSPC, Cholesterol)

  • This compound

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Organic solvent (e.g., chloroform, methanol)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Procedure:

  • Lipid Film Hydration:

    • Dissolve the primary lipid components (e.g., DSPC and cholesterol in a desired molar ratio) in a suitable organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with the desired pore size (e.g., 100 nm) using a lipid extruder.

  • Preparation of this compound Micelles:

    • Dissolve this compound in the hydration buffer to a concentration above its critical micelle concentration (CMC) to form micelles.

  • Post-Insertion:

    • Add the this compound micelle solution to the pre-formed liposome suspension. The molar ratio of this compound to the total lipid in the liposomes is typically between 1-10 mol%.

    • Incubate the mixture at a temperature above the lipid phase transition temperature for a defined period (e.g., 1-2 hours) with gentle stirring. This allows the this compound to spontaneously insert into the outer leaflet of the liposome bilayer.

  • Purification:

    • Remove unincorporated this compound micelles by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the size, polydispersity index (PDI), and zeta potential of the final propargyl-functionalized liposomes using DLS.

    • The successful incorporation of the propargyl group can be confirmed by techniques such as NMR or by proceeding with the click chemistry reaction and detecting the conjugated molecule.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Nanoparticle Surfaces

This protocol outlines the general procedure for conjugating an azide-modified molecule to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., targeting peptide, fluorescent dye)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA, BTTAA) - optional but recommended for biomolecules

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification supplies (e.g., dialysis membrane, size exclusion chromatography column)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the propargyl-functionalized nanoparticles with the azide-functionalized molecule in the desired molar ratio (a slight excess of the azide molecule is often used).

  • Catalyst Preparation (if using a ligand):

    • In a separate tube, prepare the copper catalyst solution by mixing CuSO4 and the copper-chelating ligand in the reaction buffer. A typical molar ratio of ligand to copper is 5:1.

  • Initiation of Click Reaction:

    • Add the copper catalyst solution (or just CuSO4 solution if no ligand is used) to the nanoparticle mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

  • Incubation:

    • Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours), with gentle mixing. The reaction can be monitored by techniques such as fluorescence (if using a fluorescent azide) or chromatography.

  • Purification:

    • Remove the excess reactants and catalyst by dialysis, size exclusion chromatography, or centrifugation.

  • Characterization:

    • Confirm the successful conjugation by appropriate analytical methods, such as UV-Vis spectroscopy, fluorescence spectroscopy, gel electrophoresis (for proteins/peptides), or HPLC.

    • Measure the final size, PDI, and zeta potential of the functionalized nanoparticles using DLS.

Quantitative Data and Characterization

The following tables summarize typical quantitative data obtained during the characterization of nanoparticles before and after modification with this compound and subsequent functionalization.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes105 ± 5< 0.1-25 ± 3
This compound Modified Liposomes110 ± 5< 0.1-20 ± 3
Ligand-Conjugated Liposomes115 ± 6< 0.15-18 ± 4

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)
This compound Modified Nanoparticles5.2 ± 0.492 ± 3
Ligand-Conjugated Nanoparticles5.0 ± 0.590 ± 4

Drug loading and encapsulation efficiency can be determined using methods such as UV-Vis spectroscopy or HPLC after separating the encapsulated drug from the free drug.

Table 3: In Vivo Targeting Efficiency

Nanoparticle FormulationTumor Accumulation (% Injected Dose/g)Liver Accumulation (% Injected Dose/g)
Non-Targeted Nanoparticles2.5 ± 0.515 ± 2
Targeted Nanoparticles (via Click Chemistry)8.5 ± 1.210 ± 1.5

In vivo targeting efficiency is typically assessed by labeling the nanoparticles with a radioactive or fluorescent tag and measuring their biodistribution in animal models.

Visualizations

Workflow for Nanoparticle Surface Modification

G cluster_0 Nanoparticle Preparation cluster_1 Surface Modification cluster_2 Functionalization via Click Chemistry A Lipid Film Hydration B Extrusion A->B D Post-Insertion B->D C This compound Micelle Formation C->D E Purification D->E Propargyl-NP F Add Azide-Molecule E->F G CuAAC Reaction (CuSO4, NaAsc) F->G H Purification G->H I Functionalized Nanoparticle H->I

Caption: Experimental workflow for nanoparticle surface modification.

Mechanism of Click Chemistry on Nanoparticle Surface

G NP Nanoparticle Propargyl Propargyl Group (-C≡CH) NP->Propargyl Surface Modification Triazole Stable Triazole Linkage Propargyl->Triazole Azide Azide-Molecule (N3-Ligand) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Functionalized_NP Functionalized Nanoparticle Triazole->Functionalized_NP

Caption: Copper-catalyzed azide-alkyne cycloaddition on a nanoparticle.

Receptor-Mediated Endocytosis Signaling Pathway

G cluster_cell Cell Receptor Receptor Clathrin Clathrin Coat Formation Receptor->Clathrin Ligand Binding Vesicle Endocytic Vesicle Clathrin->Vesicle Invagination EarlyEndosome Early Endosome (pH ~6.5) Vesicle->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Recycling Receptor Recycling EarlyEndosome->Recycling Recycling to Membrane Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Recycling->Receptor Recycling to Membrane NP Targeted Nanoparticle NP->Receptor

Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

References

Application Notes and Protocols for Bioconjugation using DSPE-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-5-propargyl] (DSPE-PEG5-propargyl) is a versatile, amphiphilic lipid-polymer conjugate essential for advanced drug delivery systems. Its unique structure, featuring a lipid tail, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal propargyl group, enables the formation of stable nanoparticles, such as liposomes and micelles.[1] The propargyl group is a key functional moiety for covalent conjugation of various biomolecules, including peptides, antibodies, and small molecules, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[2][3][4] This allows for the development of targeted drug delivery vehicles that can enhance therapeutic efficacy and minimize off-target effects.

These application notes provide a comprehensive guide to the experimental setup for bioconjugation using this compound, including detailed protocols for nanoparticle formulation, bioconjugation, and characterization.

Data Presentation

The following tables summarize typical quantitative data obtained during the formulation and bioconjugation of this compound nanoparticles.

Table 1: Physicochemical Properties of this compound Nanoparticles

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unconjugated Liposomes110 ± 50.12 ± 0.03-25 ± 3
Peptide-Conjugated Liposomes115 ± 70.15 ± 0.04-22 ± 4
Drug-Loaded Micelles97 ± 80.18 ± 0.05-15 ± 2
Peptide-Conjugated Micelles105 ± 90.21 ± 0.06-13 ± 3

Data are representative and may vary depending on the specific lipids, conjugated molecules, and preparation methods used.

Table 2: Bioconjugation Efficiency and Drug Loading Capacity

Nanoparticle FormulationConjugation Efficiency (%)Encapsulation Efficiency (%)Drug Loading Content (%)
Peptide-Conjugated Liposomes> 9085 ± 5 (for Doxorubicin)4.5 ± 0.5
Peptide-Conjugated Micelles> 9095 ± 4 (for Paclitaxel)5.0 ± 0.7

Conjugation efficiency is typically high for CuAAC reactions. Encapsulation and drug loading efficiencies are dependent on the drug and loading method.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve DSPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).

  • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C).

  • The resulting multilamellar vesicle (MLV) suspension is then downsized by extrusion. Pass the suspension through a 100 nm polycarbonate membrane 11-21 times using a mini-extruder heated to 60°C.

  • The resulting SUV suspension can be stored at 4°C.

Protocol 2: Bioconjugation of Azide-Modified Peptides to Liposomes via CuAAC

This protocol details the copper-catalyzed click chemistry reaction to conjugate an azide-functionalized peptide to the surface of this compound liposomes.

Materials:

  • This compound liposomes (from Protocol 1)

  • Azide-modified peptide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deoxygenated PBS, pH 7.4

Procedure:

  • In a microcentrifuge tube, prepare a fresh premix of CuSO4 and THPTA ligand in deoxygenated PBS at a 1:5 molar ratio.

  • To the this compound liposome suspension, add the azide-modified peptide to achieve a desired molar excess (e.g., 2-fold excess relative to the propargyl groups).

  • Add the CuSO4/THPTA premix to the liposome-peptide mixture. The final concentration of copper can be in the range of 0.1-0.5 mM.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (e.g., final concentration of 5 mM).

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Protect the reaction from light.

Protocol 3: Purification of Bioconjugated Liposomes

This protocol describes the removal of unreacted peptide, copper catalyst, and other reagents from the bioconjugated liposome suspension.

Materials:

  • Bioconjugated liposome suspension (from Protocol 2)

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) or tangential flow filtration (TFF) system

  • PBS, pH 7.4

Procedure (using SEC):

  • Equilibrate the SEC column with PBS (pH 7.4).

  • Carefully load the reaction mixture onto the top of the column.

  • Elute the liposomes with PBS, collecting fractions.

  • The liposomes will elute in the void volume (early fractions), while smaller molecules (unreacted peptide, catalyst) will be retained and elute later.

  • Monitor the fractions for liposomes using a method to detect turbidity or lipid concentration.

  • Pool the liposome-containing fractions.

Protocol 4: Characterization of Nanoparticles

This protocol outlines the standard methods for characterizing the physicochemical properties of the prepared nanoparticles.

Methods:

  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Conjugation Efficiency:

    • Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA protein assay if the peptide contains amino acids amenable to this method, or by analyzing the depletion of the peptide from the reaction supernatant using HPLC).

    • The conjugation efficiency is calculated as: (Amount of conjugated peptide / Initial amount of peptide) x 100%.

  • Drug Encapsulation Efficiency:

    • For drug-loaded nanoparticles, separate the unencapsulated drug from the nanoparticles using methods like dialysis or SEC.

    • Quantify the amount of drug in the nanoparticles and in the total formulation.

    • The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%.

Visualizations

experimental_workflow cluster_prep Nanoparticle Formulation cluster_conj Bioconjugation (CuAAC) cluster_purify Purification cluster_char Characterization prep_lipids 1. Lipid Film Formation prep_hydrate 2. Hydration prep_lipids->prep_hydrate prep_extrude 3. Extrusion prep_hydrate->prep_extrude conj_mix 4. Mix Liposomes & Azide-Peptide prep_extrude->conj_mix conj_add 5. Add Catalyst (CuSO4/THPTA) conj_mix->conj_add conj_initiate 6. Initiate with Na Ascorbate conj_add->conj_initiate purify_sec 7. Size Exclusion Chromatography conj_initiate->purify_sec char_dls 8. DLS (Size, PDI, Zeta Potential) purify_sec->char_dls char_eff 9. Conjugation Efficiency

Caption: Experimental workflow for bioconjugation.

cuaac_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle liposome Propargyl-Liposome product Peptide-Conjugated Liposome liposome->product peptide Azide-Peptide peptide->product cu2 Cu(II) cu1 Cu(I) cu1->cu2 Oxidation cu1->product Catalysis ascorbate Sodium Ascorbate ascorbate->cu2 Reduction

Caption: CuAAC click chemistry pathway.

References

Troubleshooting & Optimization

Technical Support Center: DSPE-PEG5-propargyl Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low conjugation efficiency with DSPE-PEG5-propargyl. It is intended for scientists and professionals in drug development and related fields.

Troubleshooting Guide

Low conjugation yield is a common issue that can often be resolved by systematically evaluating reagents, reaction conditions, and purification methods.[1]

Q1: What are the most common causes of low to no conjugation with this compound?

Low or failed conjugation typically stems from one of three areas: reagent integrity, reaction conditions, or steric hindrance.

  • Reagent Integrity: The quality and handling of all components are critical. This includes the this compound, the azide-containing molecule, the copper catalyst, and the reducing agent.[2]

  • Reaction Conditions: The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is highly dependent on parameters like pH, temperature, solvent, and catalyst concentration.[3][4]

  • Steric Hindrance: The physical blocking of reactive sites by the PEG chain or the structure of the molecule to be conjugated can significantly impede the reaction, especially on the surface of a liposome or nanoparticle.[5]

Q2: My conjugation efficiency is lower than expected. How can I troubleshoot this?

To diagnose the issue, a step-by-step approach is recommended. The following decision tree can help pinpoint the problem area.

G start Low Conjugation Efficiency reagent Step 1: Verify Reagent Quality & Integrity start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions Reagents OK reagent_q1 Is this compound fresh? Stored properly at -20°C? reagent->reagent_q1 steric Step 3: Assess Steric Hindrance conditions->steric Conditions Optimized cond_q1 Is the reaction degassed to remove oxygen? conditions->cond_q1 purification Step 4: Evaluate Purification & Analysis steric->purification Steric Effects Minimized steric_q1 Is the azide on a bulky molecule or within a crowded environment (e.g., liposome surface)? steric->steric_q1 success Conjugation Successful purification->success Purification Confirmed reagent_sol1 Use fresh, high-purity reagent. Confirm propargyl group activity. reagent_q1->reagent_sol1 No reagent_q2 Is the azide molecule pure and stable? reagent_q1->reagent_q2 Yes reagent_sol2 Verify purity (NMR, MS). Use freshly prepared solution. reagent_q2->reagent_sol2 No reagent_q3 Is the copper catalyst system prepared correctly? reagent_q2->reagent_q3 Yes reagent_q3->conditions Yes reagent_sol3 Use oxygen-free solvents. Prepare catalyst solution fresh. Ensure reducing agent (e.g., sodium ascorbate) is active. reagent_q3->reagent_sol3 No cond_sol1 Purge with Argon or Nitrogen. Use degassed buffers. cond_q1->cond_sol1 No cond_q2 Are catalyst and ligand concentrations optimal? cond_q1->cond_q2 Yes cond_q2->steric Yes cond_sol2 Titrate catalyst/ligand concentrations. Maintain a 5:1 ligand-to-copper ratio. cond_q2->cond_sol2 No steric_q1->purification No steric_sol1 Increase PEG linker length (e.g., PEG12, PEG24). Decrease density of reactive lipids on liposome surface. steric_q1->steric_sol1 Yes

Troubleshooting workflow for low conjugation efficiency.
Q3: How do I prevent oxidation of the Copper(I) catalyst?

The Cu(I) catalyst required for the CuAAC reaction is highly sensitive to oxygen and can be easily oxidized to the inactive Cu(II) state. To prevent this:

  • Degas all buffers and solvents: Thoroughly sparge all aqueous solutions with an inert gas like argon or nitrogen before use.

  • Work in an inert atmosphere: If possible, perform the reaction in a glove box.

  • Use a sufficient amount of reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. A fresh solution should always be used.

  • Use a copper-chelating ligand: Ligands such as THPTA or TBTA not only accelerate the reaction but also protect the Cu(I) from oxidation and disproportionation.

Frequently Asked Questions (FAQs)

Reagent and Storage
  • Q: How should I store this compound? A: this compound should be stored at -20°C in a dry environment. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Q: Can I reuse a solution of this compound? A: For best results, it is recommended to use freshly prepared solutions. If you must store a solution, use an anhydrous, aprotic solvent and store under an inert atmosphere at -20°C for a short period. Repeated freeze-thaw cycles should be avoided.

Reaction Conditions
  • Q: What are the optimal reaction conditions for a CuAAC reaction? A: While the optimal conditions can vary, a good starting point is to use a 5:1 molar ratio of ligand (e.g., THPTA) to copper sulfate. The reaction is typically performed in aqueous buffers at room temperature. The concentration of the azide-containing molecule should be in slight excess relative to the propargyl groups.

  • Q: What is the recommended ratio of reagents? A: The following table provides a starting point for optimizing reagent concentrations for the conjugation of an azide-labeled molecule to a liposome containing this compound.

Reagent ComponentRecommended Molar Ratio (vs. Propargyl)Typical Final ConcentrationPurpose
Azide-Molecule2 - 10 fold excess> 20 µMDrives the reaction to completion.
Copper (II) Sulfate0.5 - 1.5 fold50 - 250 µMCatalyst precursor.
Ligand (e.g., THPTA)5 fold (vs. Copper)250 - 1250 µMAccelerates reaction and protects Cu(I).
Sodium Ascorbate5 - 10 fold1 - 5 mMReducing agent to maintain Cu(I) state.
Experimental Protocols

  • Q: Can you provide a general protocol for conjugating a protein to a liposome using this compound? A: The following is a generalized protocol. Optimization will be required for specific applications.

General workflow for liposome conjugation via click chemistry.

Protocol Steps:

  • Prepare Liposomes: Formulate liposomes with the desired lipid composition, including 1-5 mol% this compound, using standard methods like thin-film hydration followed by extrusion.

  • Prepare Reactants: Dissolve the azide-functionalized molecule (e.g., protein) in a degassed reaction buffer (e.g., PBS, pH 7.4). Prepare fresh stock solutions of copper sulfate, a ligand like THPTA, and sodium ascorbate in degassed water.

  • Set up the Reaction: In a reaction vessel, combine the liposome suspension and the azide-molecule solution.

  • Add Catalyst: Premix the copper sulfate and ligand solutions. Add this catalyst mixture to the liposome/azide solution.

  • Initiate Conjugation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C, with gentle mixing.

  • Purify: Remove unreacted small molecules, excess protein, and catalyst components by purifying the liposome conjugate using size exclusion chromatography (SEC) or dialysis.

  • Analyze: Characterize the final product. Quantify conjugation efficiency using methods like HPLC, SDS-PAGE, or a fluorescent assay if one of the components is labeled. Assess the size and stability of the conjugated liposomes using Dynamic Light Scattering (DLS).

Analysis and Quantification
  • Q: How can I quantify the conjugation efficiency? A: Several methods can be used to determine the amount of molecule successfully conjugated to the liposomes:

    • Spectrophotometry: If the conjugated molecule has a unique absorbance signature (e.g., a fluorescent dye or protein with a known extinction coefficient), you can measure the absorbance after lysing the purified liposomes with a detergent like Triton X-100.

    • Chromatography (HPLC): Reverse-phase HPLC can be used to separate the conjugated lipid from the unreacted lipid, allowing for quantification.

    • Gel Electrophoresis (SDS-PAGE): For protein conjugations, running the final product on an SDS-PAGE gel can show a band shift for the conjugated protein compared to the unconjugated protein. Densitometry can then be used for semi-quantitative analysis.

  • Q: My conjugated protein runs as a smear on an SDS-PAGE gel. What does this mean? A: A smear on an SDS-PAGE gel often indicates polydispersity in the conjugate, meaning there is a variable number of lipid-PEG molecules attached to each protein. This can happen if the protein has multiple available sites for the azide modification. To obtain tighter bands, you may need to optimize the azide labeling step to achieve a more uniform drug-to-antibody ratio (DAR) or use purification techniques like ion-exchange chromatography to separate species with different degrees of conjugation.

References

Technical Support Center: DSPE-PEG5-propargyl Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG5-propargyl liposomes. The following information is designed to help you identify and resolve common aggregation issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound liposomes and what are their common applications?

This compound liposomes are vesicles composed of a lipid bilayer that includes 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a 5-unit polyethylene glycol (PEG) spacer, which is terminated with a propargyl group. The PEG moiety provides a "stealth" characteristic, reducing recognition by the immune system and prolonging circulation time in vivo. The terminal propargyl group allows for covalent modification of the liposome surface via "click chemistry," a highly efficient and specific bio-orthogonal reaction. This makes them ideal for targeted drug delivery, where targeting ligands can be attached to the liposome surface.

Q2: What are the main causes of aggregation in this compound liposome formulations?

Aggregation of this compound liposomes can be attributed to several factors, including:

  • High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.

  • Inappropriate pH: The pH of the buffer should be maintained within a range that ensures the stability of all lipid components. For many standard liposome formulations, a pH between 6.5 and 7.5 is recommended.

  • Temperature Fluctuations: Storage at temperatures above the phase transition temperature of the lipids can increase membrane fluidity and the likelihood of fusion and aggregation. Conversely, freezing without a suitable cryoprotectant can damage the liposomes.

  • High Liposome Concentration: More concentrated liposome suspensions have a higher probability of particle collision, which can lead to aggregation.

  • Presence of Divalent Cations: Metal ions like Ca²⁺ and Mg²⁺ can interact with the phospholipid headgroups and induce aggregation, particularly in liposomes that are not fully shielded by the PEG layer.[1]

  • Issues Related to the Propargyl Group and Click Chemistry: The copper(I) catalyst often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions can potentially induce lipid peroxidation, which may affect liposome stability.[2] Post-reaction purification is crucial to remove residual catalyst and byproducts that might contribute to instability.

Q3: How does PEGylation help prevent aggregation?

The polyethylene glycol (PEG) chains on the surface of the liposomes create a hydrated layer that provides a steric barrier. This layer sterically hinders the close approach of other liposomes, thereby preventing aggregation and fusion. This is known as steric stabilization.

Q4: Can the propargyl group itself cause aggregation?

While the propargyl group is a small, terminal functional group, its presence does not inherently cause aggregation under normal conditions. However, improper handling or reaction conditions during click chemistry can lead to instability. The primary concern is often the methodology of the subsequent conjugation reaction rather than the propargyl group in its unreacted state.

Q5: What are the key considerations for long-term stability of this compound liposomes?

For long-term stability, it is recommended to:

  • Incorporate a charged lipid: Including a small percentage of a charged lipid can enhance electrostatic repulsion between liposomes.

  • Optimize storage conditions: Store liposomes at 4°C in a buffer with an appropriate pH and low ionic strength. Avoid freezing unless a cryoprotectant is used.

  • Use high-quality lipids: Ensure the purity of all lipid components to avoid issues arising from contaminants.

  • Properly remove catalysts post-click chemistry: If a copper catalyst is used for conjugation, it must be thoroughly removed to prevent long-term stability issues.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting aggregation issues with your this compound liposomes.

Problem: Visible Aggregation or Precipitation in Liposome Suspension
Potential Cause Recommended Solution
High Ionic Strength of Buffer Reduce the salt concentration of your hydration or storage buffer. Consider using a buffer with a total ionic strength below 150 mM.
Suboptimal pH Ensure the pH of your buffer is within the optimal range for your lipid formulation (typically pH 6.5-7.5).
High Liposome Concentration Dilute the liposome suspension for storage to reduce the frequency of inter-vesicle collisions.
Inadequate PEGylation Ensure that the molar percentage of this compound is sufficient to provide adequate steric stabilization (typically 5-10 mol%).
Temperature-Induced Aggregation Store liposomes at a consistent temperature of 4°C. Avoid repeated temperature cycling.
Presence of Divalent Cations If your buffer contains divalent cations (e.g., Ca²⁺, Mg²⁺), consider using a chelating agent like EDTA to minimize their effect.[1]
Residual Catalyst from Click Chemistry After performing a click reaction, ensure thorough purification to remove any residual copper catalyst, which can promote lipid oxidation and aggregation.[2]

Experimental Protocols

Key Experiment: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for preparing unilamellar this compound liposomes with a controlled size.

Materials:

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline) at the desired pH

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a molar ratio of 55:40:5 for primary lipid:cholesterol:this compound) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum to form a thin, uniform lipid film on the flask wall.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer. The volume should result in the desired final lipid concentration.

    • Gently agitate the flask to suspend the lipids, forming multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) of a uniform size. The extrusion should be performed at a temperature above the phase transition temperature (Tc) of the lipids.

  • Characterization:

    • Measure the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the surface charge.

Visualizations

Troubleshooting Workflow for Liposome Aggregation

Aggregation_Troubleshooting start Aggregation Observed check_prep Review Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions start->check_storage check_click Assess Post-Click Chemistry Procedure start->check_click ionic_strength High Ionic Strength? check_prep->ionic_strength temperature Improper Temperature? check_storage->temperature catalyst Residual Copper Catalyst? check_click->catalyst ph Incorrect pH? ionic_strength->ph No solution_prep1 Reduce Salt Concentration ionic_strength->solution_prep1 Yes extrusion Incomplete Extrusion? ph->extrusion No solution_prep2 Adjust Buffer pH (6.5-7.5) ph->solution_prep2 Yes solution_prep3 Increase Extrusion Cycles extrusion->solution_prep3 Yes concentration High Concentration? temperature->concentration No solution_storage1 Store at 4°C temperature->solution_storage1 Yes solution_storage2 Dilute for Storage concentration->solution_storage2 Yes purification Inadequate Purification? catalyst->purification No solution_click1 Improve Catalyst Removal (e.g., dialysis, SEC) catalyst->solution_click1 Yes solution_click2 Optimize Purification Method purification->solution_click2 Yes

Caption: A flowchart to systematically troubleshoot liposome aggregation issues.

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Workflow cluster_prep Preparation cluster_char Characterization cluster_storage Storage a 1. Lipid Dissolution in Organic Solvent b 2. Thin-Film Formation (Rotary Evaporation) a->b c 3. Hydration (Aqueous Buffer) b->c d 4. Extrusion c->d e Dynamic Light Scattering (DLS) (Size & PDI) d->e f Zeta Potential Measurement d->f g Quantify Lipid Concentration d->g h Store at 4°C in appropriate buffer g->h

Caption: A standard workflow for the preparation and characterization of liposomes.

References

Technical Support Center: Troubleshooting Copper Catalyst Removal in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the removal of copper catalysts from click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of products from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the copper removal process.

Issue 1: My product still has a persistent green or blue color after initial purification.

  • Question: I've performed column chromatography, but my product remains tinted green or blue. What's causing this and how can I fix it?

  • Answer: A persistent green or blue color is a strong indicator of residual copper contamination.[1] This can occur for a few reasons:

    • Incomplete Removal: The initial purification method may not be sufficient to remove all the copper.

    • Product Chelation: Your product, especially if it contains nitrogen heterocycles, may be chelating the copper, making it difficult to remove with standard methods.[2]

    • Solutions:

      • Aqueous Washes with Chelating Agents: Perform additional washes with an aqueous solution of a chelating agent like EDTA, ammonium chloride, or ammonia.[1][3] These agents form water-soluble complexes with copper that can be extracted into the aqueous phase.[1]

      • Solid-Phase Scavengers: Use a solid-supported scavenger resin with high affinity for copper. These can be stirred with the reaction mixture and then simply filtered off.

      • Combined Approach: For stubborn cases, a combination of methods can be effective. First, use an aqueous wash with a chelating agent to complex the copper, followed by filtration through a plug of silica gel or Celite to remove both dissolved and insoluble copper species.

Issue 2: My final product yield is significantly lower than expected after copper removal.

  • Question: After the copper removal step, my product yield has dropped dramatically. Why is this happening and what can I do to prevent it?

  • Answer: Low product yield after purification can be attributed to several factors:

    • Product Solubility: Your product may be partially soluble in the aqueous washing solutions used for copper removal.

    • Adsorption: The product might be irreversibly adsorbing to the solid support used, such as silica gel, alumina, or a chelating resin.

    • Precipitation: The product may have co-precipitated with the copper salts.

    • Solutions:

      • Minimize Aqueous Contact: If your product has some water solubility, use the minimum necessary volume of the aqueous washing solution. Consider using a brine wash to decrease the solubility of your organic product in the aqueous phase.

      • Test for Adsorption: Before committing your entire batch, test a small sample with the chosen solid support to ensure your product does not bind to it.

      • Optimize Precipitation: If you are using precipitation to remove copper, carefully control the pH to selectively precipitate the copper salt without causing your product to crash out.

      • Alternative Methods: Consider methods that do not involve extensive aqueous washing or solid supports, such as dialysis for larger molecules.

Issue 3: My click chemistry product is insoluble in common organic solvents, making extraction and purification difficult.

  • Question: My product is not soluble in typical organic solvents, which makes liquid-liquid extraction for copper removal impossible. What are my options?

  • Answer: Product insolubility can be a significant challenge. This may be due to the product being highly polar, a polymer, or having strong intermolecular interactions. Here are some alternative approaches:

    • Precipitation/Trituration: If your product is a solid, you can try to precipitate it from the reaction mixture and then wash the solid with a solvent that dissolves the copper salts but not your product.

    • Solid-Phase Scavengers: For products in aqueous solutions, solid-supported scavenger resins can be stirred in the solution to bind the copper and then be removed by filtration.

    • Dialysis: For water-soluble polymers or biomolecules, dialysis against a buffer containing a chelating agent like EDTA is a very effective method for removing small molecule impurities like copper salts.

    • Size Exclusion Chromatography: This technique can separate your larger product from the smaller copper complexes.

    • Consider Copper-Free Click Chemistry: If insolubility is a persistent problem, redesigning your synthesis to use a copper-free click chemistry method, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can eliminate the need for copper catalyst removal altogether.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from click chemistry reactions?

The most common methods for copper removal can be broadly categorized as follows:

  • Chelation and Extraction: This involves using a chelating agent like EDTA or ammonia in an aqueous solution to form a complex with the copper, which is then removed through liquid-liquid extraction.

  • Solid-Phase Scavenging: This method utilizes solid supports with chelating functionalities, such as resins (e.g., Chelex, Cuprisorb™), which bind the copper and are subsequently removed by filtration.

  • Precipitation: In some cases, the copper catalyst can be converted to an insoluble salt and removed by filtration.

  • Filtration through Adsorbents: Passing the reaction mixture through a plug of silica gel, neutral alumina, or Celite can effectively adsorb the copper salts.

  • Dialysis: This is a preferred method for purifying biomolecules, where the product is retained within a dialysis membrane while smaller copper ions and complexes are dialyzed out.

Q2: How do I choose the best copper removal method for my specific application?

The optimal method depends on several factors:

  • Product Properties: The solubility, stability, and size of your product are critical. For example, liquid-liquid extraction is suitable for organic-soluble small molecules, while dialysis is ideal for water-soluble macromolecules.

  • Reaction Scale: For large-scale reactions, methods that require large volumes of solvents for extraction or chromatography may be less practical than precipitation or the use of scavenger resins.

  • Required Purity: Applications in drug development or biological assays often demand very low levels of residual copper, which may necessitate the use of highly efficient methods like scavenger resins or a combination of techniques.

Q3: Why is it important to remove residual copper catalyst?

Residual copper can be problematic for several reasons:

  • Toxicity: Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.

  • Interference with Downstream Applications: Copper can interfere with subsequent reactions, fluorescence-based assays, or other analytical techniques.

  • Product Stability and Purity: The presence of copper can affect the stability and overall purity of the final product. It can also impact the activity of antibiotic drugs.

Q4: How can I quantify the amount of residual copper in my sample?

Several analytical techniques can be used to determine the concentration of residual copper:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for trace metal analysis.

  • Atomic Absorption Spectroscopy (AAS): A common and reliable technique for quantifying metal ions.

  • Colorimetric Assays: Using specific reagents that form a colored complex with copper, which can be quantified by UV-Vis spectroscopy.

Data Presentation

Table 1: Comparison of Common Copper Removal Methods

MethodTypical Removal EfficiencyAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction with EDTA/NH₄Cl 80-95%Simple, inexpensive, and widely applicable.Can require large volumes of solvent; may lead to emulsion formation; potential for product loss if partially water-soluble.Small organic molecules soluble in organic solvents.
Chelating Resins (e.g., Chelex, QuadraSil™) >95%High efficiency and selectivity for copper.Resins can be expensive; potential for non-specific binding of the product.Reactions where very low residual copper is required; suitable for a range of product types.
Silica/Alumina Filtration 70-90%Quick and easy for removing bulk copper salts.May not achieve very low copper levels; potential for product adsorption on the solid phase.Initial purification to remove the majority of copper salts.
Precipitation VariableCan be effective for large-scale reactions.Requires careful optimization of conditions to avoid product co-precipitation; may not be suitable for all products.Products that are highly soluble under the precipitation conditions.
Dialysis Variable (depends on biomolecule size and dialysis conditions)Gentle method ideal for biomolecules; also allows for buffer exchange.Can be time-consuming and may not achieve complete removal in a single step.Water-soluble macromolecules like proteins and polymers.

Note: The actual removal efficiency will depend on the specific experimental conditions, including the initial copper concentration, the nature of the product, and the precise protocol followed.

Experimental Protocols

Protocol 1: Copper Removal by Liquid-Liquid Extraction with Aqueous EDTA

  • Reaction Quenching: Once the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), with the pH adjusted to 8.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the copper is complexed.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the extraction with a fresh portion of the EDTA solution until the aqueous layer is no longer colored.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Copper Removal Using a Chelating Resin

  • Resin Preparation: If necessary, pre-wash the chelating resin (e.g., Chelex-100) according to the manufacturer's instructions, typically with water and the reaction solvent.

  • Incubation: After the click reaction is complete, add the chelating resin directly to the reaction mixture. A general guideline is to use a significant excess of the resin's binding capacity relative to the amount of copper used.

  • Stirring: Stir the mixture at room temperature for 1-3 hours. The disappearance of color from the solution can indicate the progress of copper removal.

  • Filtration: Remove the resin by filtration, and wash the resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.

Protocol 3: Copper Removal from Biomolecules by Dialysis

  • Sample Preparation: Place the biomolecule sample in appropriate dialysis tubing with a suitable molecular weight cut-off (MWCO) that will retain your product but allow small molecules to pass through.

  • Dialysis Buffer: Prepare a dialysis buffer containing a chelating agent, such as 10-50 mM EDTA. The volume of the dialysis buffer should be at least 100 times the volume of the sample.

  • First Dialysis: Immerse the sealed dialysis tubing in the buffer and stir gently at 4°C for 2-4 hours.

  • Buffer Change: Discard the buffer and replace it with a fresh portion of the EDTA-containing buffer. Continue to dialyze for another 2-4 hours or overnight.

  • Final Dialysis: Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.

  • Sample Recovery: Carefully remove the purified sample from the dialysis tubing.

Visualizations

experimental_workflow_extraction start Start: Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute transfer Transfer to Separatory Funnel dilute->transfer add_edta Add Aqueous EDTA Solution transfer->add_edta shake Shake Vigorously (1-2 min) add_edta->shake separate Allow Layers to Separate shake->separate drain Drain Aqueous Layer (Blue/Green) separate->drain repeat_wash Repeat Wash with Fresh EDTA Solution? drain->repeat_wash repeat_wash->add_edta Yes brine Wash with Brine repeat_wash->brine No dry Dry Organic Layer (Na2SO4) brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end End: Purified Product concentrate->end

Caption: Workflow for copper removal by liquid-liquid extraction.

experimental_workflow_resin start Start: Crude Reaction Mixture add_resin Add Chelating Resin start->add_resin stir Stir at Room Temp (1-3 hours) add_resin->stir monitor Monitor Color Disappearance stir->monitor filter Filter to Remove Resin monitor->filter wash_resin Wash Resin with Fresh Solvent filter->wash_resin combine Combine Filtrate and Washings wash_resin->combine concentrate Concentrate combine->concentrate end End: Purified Product concentrate->end

Caption: Workflow for copper removal using a chelating resin.

troubleshooting_logic start Problem Encountered color Persistent Blue/Green Color? start->color yield Low Product Yield? start->yield solubility Product Insoluble? start->solubility color_incomplete Incomplete Removal color->color_incomplete Cause color_chelation Product Chelation color->color_chelation Cause yield_solubility Product Soluble in Aqueous Phase yield->yield_solubility Cause yield_adsorption Product Adsorbed on Solid Support yield->yield_adsorption Cause solubility_precipitate Solution: Precipitation/ Trituration solubility->solubility_precipitate solubility_scavenger Solution: Solid-Phase Scavenger solubility->solubility_scavenger solubility_dialysis Solution: Dialysis solubility->solubility_dialysis color_sol_wash Solution: Additional Aqueous Washes color_incomplete->color_sol_wash color_sol_scavenger Solution: Use Scavenger Resin color_chelation->color_sol_scavenger yield_sol_minimize Solution: Minimize Aqueous Contact yield_solubility->yield_sol_minimize yield_sol_test Solution: Test for Adsorption yield_adsorption->yield_sol_test

Caption: A decision-making workflow for troubleshooting copper removal.

References

Technical Support Center: Optimizing DSPE-PEG₅-propargyl Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of DSPE-PEG₅-propargyl. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG₅-propargyl and what is it used for?

DSPE-PEG₅-propargyl is a lipid-polyethylene glycol (PEG) conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a five-unit PEG spacer, and a terminal propargyl group. This molecule is primarily used as a linker in bioconjugation, particularly in the field of drug delivery and nanotechnology.[1][] The DSPE portion provides a hydrophobic anchor for incorporation into lipid-based nanoparticles like liposomes, while the hydrophilic PEG chain enhances stability and circulation time. The terminal propargyl group (an alkyne) allows for covalent attachment to molecules containing an azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][]

Q2: What is the principle of the DSPE-PEG₅-propargyl conjugation reaction?

The conjugation of DSPE-PEG₅-propargyl to an azide-containing molecule relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole ring by joining the terminal alkyne of the DSPE-PEG₅-propargyl and the azide group of the target molecule. This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it suitable for conjugating sensitive biomolecules.

Q3: Why is my CuAAC reaction with DSPE-PEG₅-propargyl showing low or no yield?

Several factors can contribute to low yields in CuAAC reactions. Key areas to investigate include:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Reagent Quality: The purity and concentration of your DSPE-PEG₅-propargyl and azide-containing molecule are critical. Degradation of starting materials will significantly impact yields.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete reactions.

  • Steric Hindrance: The bulky nature of the DSPE-PEG molecule or the molecule to be conjugated can physically block the reactive azide and alkyne groups from coming together.

  • Micelle Formation: DSPE-PEG₅-propargyl is amphiphilic and can form micelles in aqueous solutions, which may sequester the propargyl group within the micelle core, making it inaccessible for reaction.

Q4: What are the potential side reactions in DSPE-PEG₅-propargyl conjugation?

The most common side reaction in CuAAC is the Glaser-Hay coupling, which is the oxidative homocoupling of the alkyne (propargyl) groups. This results in the formation of a diacetylene-linked dimer of DSPE-PEG₅-propargyl and consumes the starting material. This side reaction is more prevalent in the presence of oxygen and in the absence of a suitable ligand to stabilize the copper(I) catalyst.

Q5: How can I purify the final DSPE-PEG₅-propargyl conjugate?

Purification aims to remove unreacted DSPE-PEG₅-propargyl, the azide-containing molecule, the copper catalyst, and any byproducts. Common purification techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective at removing smaller molecules like unreacted starting materials and catalyst from the larger conjugate.[3]

  • Dialysis: This technique is useful for removing small molecules and salts from the final product by diffusion through a semi-permeable membrane.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can be used to separate the conjugate from unreacted starting materials. However, care must be taken with acidic conditions which can cause hydrolysis of the DSPE lipid esters.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during DSPE-PEG₅-propargyl conjugation reactions.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution Rationale
Catalyst (Cu(I)) Oxidation 1. Degas all buffers and solvent systems by sparging with an inert gas (e.g., argon or nitrogen). 2. Use freshly prepared stock solutions, especially for the reducing agent (e.g., sodium ascorbate). 3. Perform the reaction under an inert atmosphere if possible.Oxygen in the reaction mixture will oxidize the active Cu(I) catalyst to the inactive Cu(II) form, halting the reaction.
Ineffective Catalyst System 1. Ensure the use of a copper(I) source or a copper(II) source with a reducing agent (e.g., CuSO₄ with sodium ascorbate). 2. Include a copper-chelating ligand such as THPTA or TBTA in the reaction mixture. A 5:1 ligand-to-copper molar ratio is often recommended.The ligand stabilizes the Cu(I) oxidation state, prevents its precipitation, and can accelerate the reaction rate.
DSPE-PEG₅-propargyl Micelle Formation 1. Add a co-solvent such as DMSO or DMF to the reaction mixture (e.g., up to 50% v/v). 2. Perform the reaction at a temperature slightly above the critical micelle temperature (CMT) of the DSPE-PEG₅-propargyl, but be mindful of the stability of your biomolecule.Co-solvents can disrupt micelle formation, making the propargyl groups more accessible. Temperature can also influence micelle stability.
Steric Hindrance 1. If conjugating to a large biomolecule, consider using a DSPE-PEG linker with a longer PEG chain to increase the distance between the lipid anchor and the reactive group.A longer PEG spacer can provide more flexibility and reduce steric hindrance, allowing the reactive ends to interact more freely.
Problem 2: Presence of Significant Side Products (e.g., Alkyne Homocoupling)
Potential Cause Suggested Solution Rationale
Glaser-Hay Coupling 1. Thoroughly degas all reaction components to remove oxygen. 2. Ensure a sufficient concentration of a suitable copper(I)-stabilizing ligand is present. 3. Use a minimal but effective concentration of the copper catalyst.The Glaser-Hay side reaction is an oxidative process that is favored in the presence of oxygen. A stabilizing ligand can help to keep the copper in the Cu(I) state and favor the desired cycloaddition.
Hydrolysis of DSPE 1. Avoid highly acidic or basic pH conditions during the reaction and purification steps. 2. If using RP-HPLC for purification, use a neutral pH mobile phase if possible and process samples quickly.The ester linkages in the DSPE lipid are susceptible to hydrolysis at pH extremes, which can be accelerated by heat.

Experimental Protocols

General Protocol for DSPE-PEG₅-propargyl Conjugation to an Azide-Modified Peptide

This protocol provides a starting point and may require optimization for specific molecules.

Materials:

  • DSPE-PEG₅-propargyl

  • Azide-modified peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., SEC or desalting column)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve DSPE-PEG₅-propargyl in a 1:1 mixture of DMSO and degassed PBS to the desired concentration (e.g., 10 mM).

    • Dissolve the azide-modified peptide in degassed PBS to the desired concentration (e.g., 1 mM).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. Note: This solution should be made fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide solution.

    • Add the DSPE-PEG₅-propargyl solution to achieve the desired molar excess (e.g., 5-10 fold excess over the peptide).

    • Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 (CuSO₄:THPTA).

    • Add the premixed catalyst solution to the reaction mixture to achieve a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.

    • Purify the conjugate using a suitable method such as a desalting column or size-exclusion chromatography to remove the catalyst and unreacted reagents.

  • Characterization:

    • Analyze the purified conjugate by MALDI-TOF mass spectrometry to confirm the successful conjugation.

    • Assess the purity of the conjugate using HPLC.

Data Presentation

Table 1: Recommended Reaction Parameters for DSPE-PEG₅-propargyl CuAAC
ParameterRecommended RangeNotes
Molar Ratio (DSPE-PEG₅-propargyl : Azide) 1.1:1 to 10:1A slight to moderate excess of the DSPE-PEG-alkyne is often used to drive the reaction to completion, especially if the azide-containing molecule is precious.
Copper(II) Sulfate Concentration 0.1 - 1 mMHigher concentrations can increase the reaction rate but may also increase the risk of protein damage.
Reducing Agent (Sodium Ascorbate) Concentration 1 - 10 mM (5-10 fold excess over Cu)A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
Ligand (THPTA) Concentration 0.5 - 5 mM (5 fold excess over Cu)Protects the catalyst from oxidation and can improve reaction efficiency.
Solvent System Aqueous buffer (e.g., PBS) with a co-solvent (e.g., DMSO, DMF)Co-solvents help to solubilize the lipid and disrupt micelle formation.
pH 7.0 - 8.0CuAAC is generally robust within this pH range. Avoid extremes to prevent DSPE hydrolysis.
Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature. Higher temperatures may be needed in some cases but can risk degradation of sensitive biomolecules.
Reaction Time 1 - 12 hoursReaction progress should be monitored to determine the optimal time.

Visualizations

experimental_workflow Experimental Workflow for DSPE-PEG₅-propargyl Conjugation prep Prepare Stock Solutions (DSPE-PEG₅-propargyl, Azide-Molecule, Catalyst, Ligand, Reductant) setup Reaction Setup (Combine reactants in order) prep->setup initiate Initiate Reaction (Add reducing agent) setup->initiate incubate Incubation (Room temperature, 1-4 hours) initiate->incubate quench Quench Reaction (Optional: add EDTA) incubate->quench purify Purification (SEC, Dialysis, or HPLC) quench->purify char Characterization (MALDI-TOF MS, HPLC) purify->char

Caption: General experimental workflow for DSPE-PEG₅-propargyl conjugation.

troubleshooting_workflow Troubleshooting Logic for Low Conjugation Yield start Low or No Product check_catalyst Is the catalyst system active? (Fresh reductant, presence of ligand) start->check_catalyst check_reagents Are the starting materials pure and at the correct concentration? check_catalyst->check_reagents Yes solution_catalyst Solution: - Degas solvents - Use fresh sodium ascorbate - Add a stabilizing ligand (e.g., THPTA) check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? (pH, temperature, co-solvent) check_reagents->check_conditions Yes solution_reagents Solution: - Verify concentration and purity of starting materials (e.g., by NMR, MS) check_reagents->solution_reagents No check_sterics Is steric hindrance a likely issue? check_conditions->check_sterics Yes solution_conditions Solution: - Optimize pH (7-8) - Add a co-solvent (e.g., DMSO) - Adjust temperature check_conditions->solution_conditions No solution_sterics Solution: - Consider a longer PEG linker check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for low-yield DSPE-PEG₅-propargyl conjugation.

References

Technical Support Center: DSPE-PEG5-propargyl Stability and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of DSPE-PEG5-propargyl. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your materials during your experiments.

Troubleshooting Guide: Identifying and Preventing this compound Hydrolysis

This guide will help you identify potential hydrolysis of your this compound and provide corrective actions to mitigate this issue.

Observation Potential Cause Recommended Action
Unexpected experimental results, such as loss of efficacy or altered formulation properties. Hydrolysis of the DSPE ester linkages, leading to the formation of lysolipids and free fatty acids.Verify the pH of all aqueous solutions used. Maintain a neutral pH (around 6.5-7.4) to minimize hydrolysis.[1] Avoid acidic or basic conditions.
Changes in the physical appearance of the liposomal formulation (e.g., aggregation, precipitation). Accumulation of hydrolysis byproducts which can destabilize liposomes.[2]Store this compound and its formulations at recommended low temperatures (-20°C for long-term storage).[3] Avoid repeated freeze-thaw cycles.
Broadening or shifting of peaks in analytical chromatography (e.g., HPLC). Presence of hydrolysis products (lysolipid and free fatty acid) alongside the intact this compound.Analyze samples using techniques like MALDI-TOF MS or ESI-MS to detect the characteristic mass loss corresponding to the cleavage of one or both stearoyl chains.[1]
Inconsistent results between batches of experiments. Inconsistent storage or handling procedures leading to varying degrees of hydrolysis.Adhere strictly to the recommended storage and handling protocols. Prepare fresh solutions and use them promptly.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of hydrolysis in the this compound molecule?

The most susceptible sites for hydrolysis in this compound are the two ester bonds linking the stearoyl fatty acid chains to the glycerol backbone of the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety. The ether linkage of the PEG chain and the propargyl group are generally more stable under typical aqueous conditions.

Q2: What factors accelerate the hydrolysis of this compound?

The primary factors that accelerate hydrolysis are:

  • pH: Both acidic and basic conditions significantly increase the rate of ester hydrolysis. The minimum rate of hydrolysis for phospholipids is observed at a pH of approximately 6.5.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.

  • Presence of Water: As a hydrolysis reaction, the presence of water is essential. Long-term storage in aqueous solutions is not recommended.

Q3: How can I detect if my this compound has hydrolyzed?

Hydrolysis can be detected using mass spectrometry techniques:

  • MALDI-TOF MS: This technique can show a shift in the molecular weight distribution corresponding to the loss of one or both stearic acid chains (a mass loss of approximately 267 g/mol for each chain).

  • ESI-MS: This method can identify fragment ions characteristic of the hydrolyzed product.

High-performance liquid chromatography (HPLC) can also be used to separate the intact lipid from its hydrolysis byproducts.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored as a dry powder at -20°C. If it is necessary to store it in a solution, use an anhydrous organic solvent and store at low temperatures. For short-term storage of aqueous formulations, maintain a neutral pH and store at 4°C.

Q5: Is the propargyl group or the PEG chain susceptible to hydrolysis?

The propargyl group and the ether linkages of the PEG chain are generally stable under conditions that would typically hydrolyze the ester bonds of the DSPE. The terminal alkyne of the propargyl group has been shown to be stable even in refluxing acidic solutions. The ether bonds of PEG are also resistant to hydrolysis under common laboratory conditions.

Quantitative Data on Hydrolysis

The rate of phospholipid hydrolysis is highly dependent on pH and temperature. The following table summarizes the stability of DSPE-PEG in different conditions based on available literature.

Condition pH Temperature Observation Reference
Unbuffered ultrapure water~7Room TemperatureHydrolysis of both ester groups observed after 72 hours.
Unbuffered ultrapure water~760°CHydrolysis of both ester groups observed after only 2 hours.
Acidic HPLC buffer2.7Room TemperatureNo detectable hydrolysis after 2 hours, but significant hydrolysis after 72 hours.
Acidic HPLC buffer2.760°CHydrolysis detected as early as 30 minutes.
Phosphate-buffered saline (PBS)7.4Room TemperatureNo detectable hydrolysis after at least 2 hours.
Phosphate-buffered saline (PBS)7.460°CNo detectable hydrolysis after at least 2 hours.
Liposome suspension24°C & 22°CIncreased rate of hydrolysis compared to pH 4 and 6.5.
Liposome suspension44°C & 22°CSlower rate of hydrolysis compared to pH 2.
Liposome suspension6.54°C & 22°CMinimal rate of hydrolysis observed.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers

Objective: To determine the stability of this compound in aqueous solutions at different pH values and temperatures.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Carbonate-bicarbonate buffer (pH 9.0)

  • Deionized water

  • Incubator or water bath

  • HPLC system with an appropriate column (e.g., C18)

  • Mass spectrometer (MALDI-TOF or ESI)

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., chloroform or methanol).

  • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

  • Hydrate the lipid film with the respective aqueous buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 1 mg/mL.

  • Vortex or sonicate the samples to ensure complete dissolution.

  • Divide each sample into two sets. Incubate one set at 4°C and the other at 37°C.

  • At various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots by HPLC and mass spectrometry to quantify the amount of intact this compound and identify any hydrolysis products.

Visualizations

Hydrolysis Mechanism of this compound

Hydrolysis_Mechanism DSPE_PEG This compound (Intact) Hydrolyzed_1 Lyso-DSPE-PEG5-propargyl (Single Hydrolysis) DSPE_PEG->Hydrolyzed_1 H₂O (Acid/Base, Heat) Stearic_Acid_1 Stearic Acid Hydrolyzed_2 Glycerophospho-PEG5-propargyl (Double Hydrolysis) Hydrolyzed_1->Hydrolyzed_2 H₂O (Acid/Base, Heat) Stearic_Acid_2 Stearic Acid

Caption: Hydrolysis of this compound at the ester linkages.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start: this compound (Dry Powder) prepare_solution Prepare Aqueous Solutions (pH 5.0, 7.4, 9.0) start->prepare_solution incubate Incubate Samples (4°C and 37°C) prepare_solution->incubate sampling Collect Aliquots at Time Points (0-72h) incubate->sampling analysis Analyze by HPLC and Mass Spectrometry sampling->analysis results Quantify Hydrolysis and Assess Stability analysis->results

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: DSPE-PEG5-propargyl Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up DSPE-PEG5-propargyl reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis and provides actionable solutions.

Problem ID Issue Potential Causes Recommended Actions & Solutions
SP-01 Low Reaction Yield - Incomplete reaction due to insufficient reaction time or temperature. - Suboptimal stoichiometry of reactants. - Degradation of starting materials or product. - Inefficient mixing at a larger scale.- Optimize Reaction Conditions: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, NMR). Consider extending the reaction time or incrementally increasing the temperature. - Adjust Stoichiometry: Perform small-scale experiments to determine the optimal reactant ratios before proceeding with the large-scale reaction. - Ensure Material Quality: Use high-purity starting materials. Store all reagents under recommended conditions to prevent degradation. - Improve Mixing: Employ appropriate stirring mechanisms (e.g., overhead stirrer) to ensure homogeneous mixing in larger reaction vessels.
SP-02 Product Purity Issues & Side Reactions - Presence of unreacted starting materials. - Formation of byproducts due to side reactions (e.g., hydrolysis of ester bonds, oxidation of the propargyl group).[1] - Inefficient purification method.- Reaction Monitoring: Closely monitor the reaction to avoid the formation of impurities over extended reaction times. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control pH: Maintain a neutral or slightly acidic pH to minimize hydrolysis of the DSPE ester linkages.[1] - Optimize Purification: Develop a robust purification strategy. This may involve a combination of techniques such as silica gel column chromatography, size exclusion chromatography, or preparative HPLC.[2][3]
SP-03 Difficulties in Purification - Co-elution of product with impurities. - Product loss during purification steps. - Clogging of chromatography columns at a larger scale.- Method Development: Develop a scalable purification method at the lab scale first. Test different solvent systems and stationary phases to achieve optimal separation.[2] - Column Packing: Ensure proper packing of chromatography columns to avoid channeling and poor separation. - Loading Capacity: Do not overload the chromatography column. Determine the maximum loading capacity in small-scale trials.
SP-04 Inconsistent Batch-to-Batch Results - Variability in the quality of raw materials. - Poor control over reaction parameters (temperature, time, mixing). - Inconsistent work-up and purification procedures.- Raw Material QC: Implement stringent quality control checks for all incoming raw materials. - Process Control: Utilize automated reactors or well-calibrated equipment to ensure precise control over reaction parameters. - Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all stages of the synthesis and purification process.
SP-05 Handling and Stability Issues - Degradation of the product upon storage. - Difficulty in handling the final product due to its physical properties (e.g., hygroscopic, waxy solid).- Storage Conditions: Store the final product at low temperatures (e.g., -20°C) under an inert atmosphere to prevent degradation. - Proper Handling: Handle the material in a controlled environment (e.g., glove box) to minimize exposure to moisture and air.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to control during the scale-up of a this compound reaction?

The most critical parameters include reaction temperature, reaction time, stoichiometry of reactants, and mixing efficiency. Inconsistent control over these parameters can lead to incomplete reactions, increased impurity formation, and batch-to-batch variability.

2. How can I minimize the hydrolysis of the DSPE ester bonds during synthesis and work-up?

To minimize hydrolysis, it is crucial to avoid strongly acidic or basic conditions. Reactions should ideally be carried out at or near neutral pH. During work-up, prolonged exposure to aqueous acidic or basic solutions should be avoided.

3. What purification techniques are most effective for large-scale purification of this compound?

For large-scale purification, a combination of chromatographic techniques is often employed. Silica gel column chromatography can be effective for removing non-polar impurities, while size exclusion chromatography can separate based on molecular size. Preparative HPLC may be necessary to achieve high purity but can be costly for very large scales.

4. What analytical methods are recommended for quality control of this compound?

A comprehensive quality control workflow should include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR): To confirm the chemical structure and assess purity.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD): To determine purity and quantify impurities.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight.

5. Are there any specific safety precautions to consider when working with the reagents for this synthesis on a larger scale?

Yes, standard laboratory safety practices should be strictly followed. Additionally, when working with larger quantities of flammable organic solvents, ensure proper ventilation and use explosion-proof equipment. Some reagents may be irritants or toxic, so consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)

  • Propargyl-PEG5-NHS ester

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve DSPE in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add TEA or DIPEA to the solution (typically 1.5-2.0 equivalents).

  • In a separate flask, dissolve Propargyl-PEG5-NHS ester in anhydrous DCM.

  • Slowly add the Propargyl-PEG5-NHS ester solution to the DSPE solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product using silica gel column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage dissolve_dspe Dissolve DSPE in Anhydrous Solvent add_base Add Base (TEA/DIPEA) dissolve_dspe->add_base reaction Mix and React under Inert Atmosphere add_base->reaction dissolve_peg Dissolve Propargyl-PEG5-NHS Ester dissolve_peg->reaction concentrate Concentrate Crude Product reaction->concentrate Reaction Completion chromatography Silica Gel Column Chromatography concentrate->chromatography fraction_collection Collect and Analyze Fractions chromatography->fraction_collection final_product Combine Pure Fractions and Evaporate Solvent fraction_collection->final_product nmr NMR (¹H, ³¹P) final_product->nmr hplc HPLC Analysis final_product->hplc ms Mass Spectrometry final_product->ms

Caption: Workflow for this compound Synthesis and QC.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Reaction Yield check_completion Is the reaction going to completion? start->check_completion check_purity Is the starting material pure? check_completion->check_purity No check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes check_purity->check_conditions Yes purify_reagents Purify/Source new starting materials check_purity->purify_reagents No check_mixing Is mixing adequate at scale? check_conditions->check_mixing Yes optimize_time_temp Increase reaction time/temperature check_conditions->optimize_time_temp No improve_stirring Improve stirring mechanism check_mixing->improve_stirring No success Yield Improved check_mixing->success Yes optimize_time_temp->success optimize_stoichiometry Adjust reactant stoichiometry purify_reagents->success improve_stirring->success

Caption: Troubleshooting Flowchart for Low Reaction Yield.

References

Technical Support Center: Characterization of DSPE-PEG5-propargyl Conjugation Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG5-propargyl) and its conjugation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule consisting of three main components: a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group.[1][2] The DSPE portion allows for the incorporation of the molecule into lipid-based nanostructures like liposomes and micelles.[1][2] The PEG spacer increases water solubility and can reduce immunogenicity.[3] The terminal propargyl group contains an alkyne functional group, making it a reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction is widely used to conjugate the this compound to molecules containing an azide group, such as proteins, peptides, or small molecule drugs, to form stable triazole linkages.

Q2: What are the key physicochemical properties of this compound?

Understanding the basic properties of the starting material is crucial for accurate characterization of its conjugates.

PropertyValueReference
Molecular Formula C₅₅H₁₀₄NO₁₄P
Molecular Weight ~1034.4 g/mol
Appearance White to off-white solidN/A
Purity (Typical) >95%
Storage -20°C in a dry environment
Q3: Which analytical techniques are recommended for characterizing this compound and its conjugates?

A multi-technique approach is essential for unambiguous characterization. The primary recommended methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the presence of characteristic peaks for the DSPE fatty acid chains, the PEG repeating units, and the propargyl group. Upon successful conjugation, new peaks corresponding to the attached molecule should appear, and shifts in the peaks near the propargyl group can be observed. ³¹P-NMR can be used to confirm the presence of the phosphate group in the DSPE headgroup.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the starting material and the final conjugate. A successful reaction is indicated by an increase in mass corresponding to the molecular weight of the azide-containing molecule, minus the mass of N₂ lost during triazole formation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the starting material and the final product, and to monitor the progress of the conjugation reaction. Due to the lack of a strong UV chromophore in the lipid and PEG components, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often required.

Q4: How does the conjugation reaction change the expected analytical results?

The diagram below illustrates the CuAAC reaction.

G cluster_reactants Reactants cluster_product Product DSPE This compound (Alkyne) Catalyst Cu(I) Catalyst Ascorbate, Ligand DSPE->Catalyst Azide Azide-Molecule (R-N3) Azide->Catalyst Product DSPE-PEG5-Triazole-Molecule (Conjugate) Catalyst->Product Click Reaction (CuAAC)

Figure 1. this compound Click Chemistry Conjugation.

Expected Analytical Changes Post-Conjugation:

  • NMR: Disappearance of the terminal alkyne proton signal in ¹H-NMR and the appearance of a new signal for the triazole proton. New signals corresponding to the conjugated molecule (R-group) will also be present.

  • Mass Spec: The mass of the product will be the sum of the masses of this compound and the azide-containing molecule.

  • HPLC: The retention time of the conjugate will likely differ from the starting materials. A successful reaction should show a new, major peak for the product with a corresponding decrease in the reactant peaks.

Experimental Protocols

Protocol 1: ¹H-NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound conjugate.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the conjugate.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Identify characteristic peaks.

MoietyApproximate ¹H Chemical Shift (ppm)Expected Protons
DSPE Alkyl Chains 0.8-1.6-CH₃, -(CH₂)n-
Propargyl (Alkyne) ~2.4-2.8 (t)≡C-H
PEG Backbone ~3.6 (s)-O-CH₂-CH₂-O-
Conjugated Molecule VariableDependent on structure
Triazole (Product) ~7.5-8.5 (s)Triazole C-H

Note: Shifts can vary based on solvent and the nature of the conjugated molecule.

Protocol 2: HPLC Analysis

This protocol is a general guideline for reverse-phase HPLC. Method development will be required.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid (FA) or Ammonium Acetate buffer. Caution: Acidic conditions combined with heat can cause hydrolysis of the DSPE ester bonds.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A gradient from lower to higher organic phase concentration is typically used. For example:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: Re-equilibrate to 40% B

  • Flow Rate: 1.0 mL/min.

  • Detector: ELSD or CAD.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., Methanol/Water 50:50) at a concentration of ~1 mg/mL.

Troubleshooting Guides

This section addresses common issues encountered during the characterization of this compound conjugates.

Issue 1: Low or No Conjugation Efficiency

Symptoms:

  • HPLC analysis shows a large peak for the starting this compound and little to no product peak.

  • Mass spectrometry shows a dominant signal for the starting material mass.

G Start Low Conjugation Yield CheckReagents Are reagents (azide, copper, ligand) fresh and of high quality? Start->CheckReagents CheckOxygen Was the reaction performed under anaerobic conditions? Start->CheckOxygen CheckSolvent Is the solvent appropriate? (e.g., DMSO/water mixtures) Start->CheckSolvent Sol_Reagents Solution: Use fresh reagents. Perform a test reaction with a simple alkyne/azide. CheckReagents->Sol_Reagents No Sol_Oxygen Solution: Degas solvents. Use an inert atmosphere (N2 or Ar). Add fresh reducing agent (ascorbate). CheckOxygen->Sol_Oxygen No Sol_Solvent Solution: Optimize solvent system to ensure all reactants are soluble. CheckSolvent->Sol_Solvent No

Figure 2. Troubleshooting Low Click Reaction Yield.

Possible Causes & Solutions:

  • Oxidation of Cu(I) Catalyst: The active catalyst for CuAAC is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state.

    • Solution: Degas all solvents and perform the reaction under an inert atmosphere (nitrogen or argon). Ensure a sufficient amount of a reducing agent, like sodium ascorbate, is present to regenerate Cu(I).

  • Poor Reagent Quality: The azide-containing molecule may be impure or degraded. The copper source or ligand may be of poor quality.

    • Solution: Verify the purity of the azide compound. Use a high-purity copper source (e.g., CuSO₄) and a suitable Cu(I)-stabilizing ligand. A simple test reaction with a known alkyne and azide can validate the reaction conditions.

  • Solubility Issues: this compound can form micelles in aqueous solutions, potentially hindering the accessibility of the propargyl group.

    • Solution: Add a co-solvent like DMSO or DMF to the reaction mixture to disrupt micelle formation and ensure all reactants are fully dissolved.

Issue 2: Complex or Uninterpretable Analytical Results

Symptoms:

  • HPLC chromatogram shows multiple unexpected peaks.

  • Mass spectrum contains several masses that do not correspond to the starting materials or the expected product.

  • NMR spectrum is noisy or shows broad, ill-defined peaks.

Possible Causes & Solutions:

  • Hydrolysis of DSPE: The ester linkages in the DSPE lipid are susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. This creates byproducts like lyso-lipids.

    • Solution: During HPLC method development, use neutral pH mobile phases (e.g., with ammonium acetate instead of TFA or FA) and avoid high column temperatures. Analyze samples promptly after preparation.

  • Impurities in Starting Material: Commercial DSPE-PEG reagents can contain impurities from the synthesis process, such as DSPE-PEG with different PEG chain lengths or side-products.

    • Solution: Always characterize the starting this compound raw material thoroughly before conjugation to establish a baseline impurity profile.

  • Aggregation: The amphiphilic nature of the conjugate can lead to aggregation in the NMR solvent, causing peak broadening.

    • Solution: Try acquiring the NMR spectrum at a slightly elevated temperature to reduce aggregation. Alternatively, using a solvent mixture like CDCl₃/MeOD or adding a small amount of DMSO-d₆ can help break up aggregates.

Issue 3: Inconsistent HPLC Retention Times

Symptoms:

  • The retention time of the main product peak shifts between different runs or different batches.

Possible Causes & Solutions:

  • Polydispersity of PEG: The PEG chain in DSPE-PEG derivatives is not a single, discrete length but rather a distribution of lengths around the nominal value (n=5). Different batches of the starting material may have slightly different average molecular weights and distributions, leading to shifts in retention time.

    • Solution: Use high-resolution mass spectrometry to analyze the polydispersity of different batches. For HPLC, ensure the method is robust enough to handle minor variations. Always run a standard from a reference batch for comparison.

  • Mobile Phase Instability: Using TFA in the mobile phase can lead to irreproducible retention times for DSPE-PEG compounds.

    • Solution: Opt for a more stable mobile phase modifier, such as ammonium acetate, if reproducibility is an issue.

References

Avoiding non-specific binding with DSPE-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG5-propargyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a five-unit polyethylene glycol (PEG) chain, and a terminal propargyl group. The DSPE portion provides a hydrophobic anchor for incorporation into lipid-based nanoparticles like liposomes, while the hydrophilic PEG chain offers a "stealth" characteristic to reduce clearance by the immune system. The terminal propargyl group allows for covalent conjugation to molecules containing an azide group via copper-catalyzed "click chemistry". Its primary application is in the development of targeted drug delivery systems and PROTACs.

Q2: What are the main causes of non-specific binding when using this compound?

Non-specific binding (NSB) is the unintended adhesion of your this compound-functionalized construct to surfaces or molecules other than the intended target. The primary drivers of NSB are:

  • Hydrophobic Interactions: The DSPE lipid anchor is hydrophobic and can interact with other hydrophobic surfaces or proteins.

  • Electrostatic Interactions: Although PEG is neutral, the overall surface charge of the nanoparticle or conjugated molecule can lead to non-specific binding with oppositely charged surfaces or biomolecules.[1][2][3] The lipid composition and its electrostatic properties can significantly influence the stability of liposomes in human blood serum.[1]

  • Protein Corona Formation: When introduced into biological fluids, nanoparticles can become coated with proteins, forming a "protein corona".[2] While PEGylation reduces this, it doesn't eliminate it entirely. The composition of this corona can influence the nanoparticle's interaction with cells and tissues.

  • Conjugate Aggregation: Poorly soluble or aggregated conjugates can lead to high background signals and non-specific interactions.

Q3: How does the PEG5 chain help in reducing non-specific binding?

The polyethylene glycol (PEG) chain plays a crucial role in minimizing non-specific binding through a mechanism known as steric hindrance or steric repulsion. The flexible PEG chains form a hydrated layer on the surface of the nanoparticle, creating a physical barrier that repels the close approach of proteins and other macromolecules. This "stealth" effect reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system. The density and molecular weight of the PEG chains are critical factors in their effectiveness at preventing protein adsorption.

Q4: Can serum components in my assay affect the binding of my this compound conjugate?

Yes, serum proteins can significantly impact the binding characteristics of your conjugate. Serum contains a high concentration of various proteins, such as albumin and fibrinogen, which can adsorb to the surface of your nanoparticles. This protein corona can alter the size, charge, and surface properties of your conjugate, potentially leading to increased non-specific uptake by cells or altered biodistribution in vivo. The interaction with serum proteins is complex and can affect the stability of liposomes.

Troubleshooting Guides

Guide 1: Investigating and Mitigating High Background Signal

High background signal is a common indicator of non-specific binding. This guide provides a systematic approach to identifying the source of the high background and strategies to reduce it.

Step 1: Identify the Source of the High Background

To effectively troubleshoot, it's essential to pinpoint the component contributing to the non-specific signal. This can be achieved through a series of control experiments:

  • No-Conjugate Control: Run your assay without the this compound conjugate to determine the background signal of your system (e.g., cells, detection reagents).

  • Unfunctionalized Nanoparticle Control: If you are working with nanoparticles, test a version without the targeting ligand to see if the base nanoparticle itself is contributing to non-specific binding.

  • Secondary Antibody Only Control (for immunoassays): If using a secondary antibody for detection, a control with only the secondary antibody can reveal if it is binding non-specifically.

Step 2: Optimize Your Blocking Strategy

Inadequate blocking is a frequent cause of high background. The goal of a blocking buffer is to saturate non-specific binding sites on your substrate (e.g., microplate wells, cells) without interfering with the specific interaction you are measuring.

  • Choice of Blocking Agent: The ideal blocking agent can be application-dependent. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available blocking buffers.

  • Concentration and Incubation Time: Ensure you are using the optimal concentration of your blocking agent and a sufficient incubation time. You may need to increase the concentration or extend the incubation period.

Table 1: Comparison of Common Blocking Agents for Reducing Non-Specific Binding

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Well-characterized, single protein.Can be a source of batch-to-batch variability.
Non-fat Dry Milk1-5% (w/v)Inexpensive and effective for many applications.Contains a mixture of proteins, which may interfere with some assays. Not recommended for biotin-avidin systems due to endogenous biotin.
Normal Serum5-10% (v/v)Can be very effective as it contains a complex mixture of proteins that can block a wide range of non-specific sites.Must be from a species that will not cross-react with your antibodies.
Commercial Blocking BuffersVariesOptimized formulations for specific applications, often protein-free.Can be more expensive.

Step 3: Refine Washing Procedures

Insufficient washing can leave behind unbound conjugate or detection reagents, leading to a high background signal.

  • Increase Wash Steps: Increase the number and duration of your wash steps.

  • Incorporate Detergents: Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer can help to disrupt weak, non-specific interactions.

Guide 2: Assessing and Improving Conjugate Quality

The quality of your this compound conjugate can significantly impact its performance. Aggregation or impurities can be a major source of non-specific binding.

Step 1: Characterize Your Conjugate

Before use, it is crucial to characterize your final conjugate to ensure it meets the required specifications.

  • Size and Polydispersity: For nanoparticle formulations, use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI). A high PDI may indicate aggregation.

  • Zeta Potential: This measurement provides information about the surface charge of your conjugate, which can influence electrostatic interactions.

  • Purity: Use techniques like HPLC or FPLC to assess the purity of your conjugate and remove any unreacted components.

Step 2: Optimize Storage and Handling

Improper storage can lead to the degradation or aggregation of your conjugate.

  • Storage Conditions: Store your this compound and its conjugates according to the manufacturer's recommendations, typically at -20°C or -80°C.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your conjugate into single-use volumes to minimize damage from repeated freezing and thawing.

  • Sonication: If you suspect aggregation, gentle sonication in a bath sonicator may help to resuspend your nanoparticles.

Experimental Protocols

Protocol 1: Comparative Assay for Blocking Agent Efficiency

This protocol provides a framework for testing the effectiveness of different blocking agents in reducing the non-specific binding of your this compound conjugate in a cell-based assay.

Materials:

  • Your this compound conjugate (e.g., fluorescently labeled)

  • Cells of interest, plated in a 96-well plate

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Various blocking agents to test (e.g., 3% BSA, 5% non-fat dry milk, 10% normal goat serum)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Plating: Plate your cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Blocking:

    • Aspirate the culture medium.

    • Add 100 µL of each blocking buffer to be tested to triplicate wells.

    • Incubate for 1 hour at room temperature.

  • Washing: Aspirate the blocking buffer and wash the cells three times with 200 µL of Wash Buffer per well.

  • Conjugate Incubation:

    • Prepare a working solution of your fluorescently labeled this compound conjugate in Assay Buffer.

    • Add 100 µL of the conjugate solution to each well.

    • Incubate for your standard assay time (e.g., 2 hours at 37°C).

  • Final Washes: Aspirate the conjugate solution and wash the cells five times with 200 µL of Wash Buffer per well.

  • Analysis:

    • Add 100 µL of Assay Buffer to each well.

    • Measure the fluorescence intensity using a plate reader.

    • Alternatively, visualize the cells using a fluorescence microscope to qualitatively assess the background signal.

  • Data Interpretation: Compare the fluorescence signal from the wells treated with different blocking agents. The blocking agent that yields the lowest signal in the absence of a specific target is the most effective at reducing non-specific binding.

Visualizations

Mechanisms of Non-Specific Binding and the Role of PEG cluster_0 Unmodified Nanoparticle cluster_1 This compound Modified Nanoparticle U_Nanoparticle Nanoparticle Core U_Surface Hydrophobic/Charged Surface U_Protein Serum Protein U_Surface->U_Protein Hydrophobic/ Electrostatic Interaction U_Cell Non-Target Cell U_Surface->U_Cell Non-Specific Uptake P_Nanoparticle Nanoparticle Core P_Surface DSPE Anchor P_PEG PEG5 Chain (Steric Shield) P_Protein Serum Protein P_PEG->P_Protein Steric Repulsion P_Cell Non-Target Cell P_PEG->P_Cell Reduced Interaction

Caption: Mechanisms of non-specific binding and the protective role of PEG.

Troubleshooting Workflow for High Background Signal Start High Background Signal Observed Check_Controls Run Control Experiments Start->Check_Controls Source_Identified Source of High Background Identified? Check_Controls->Source_Identified Optimize_Blocking Optimize Blocking (Agent, Concentration, Time) Source_Identified->Optimize_Blocking No Optimize_Washing Optimize Washing (Steps, Detergent) Source_Identified->Optimize_Washing Yes Problem_Solved Problem Resolved? Optimize_Blocking->Problem_Solved Assess_Conjugate Assess Conjugate Quality (Aggregation, Purity) Optimize_Washing->Problem_Solved Assess_Conjugate->Problem_Solved Problem_Solved->Assess_Conjugate No, try next step End_Success Assay Optimized Problem_Solved->End_Success Yes Re_evaluate Re-evaluate Experimental Design Problem_Solved->Re_evaluate No, after all steps

Caption: A logical workflow for troubleshooting high background signals.

References

Validation & Comparative

Analytical methods for DSPE-PEG5-propargyl quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analytical methods for the quantification of DSPE-PEG5-propargyl is essential for researchers and professionals in drug development. This guide provides a detailed comparison of the primary analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence-Based Methods. Each method's principles, experimental protocols, and performance metrics are presented to aid in selecting the most suitable technique for specific applications.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative parameters for the most common analytical techniques.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)
HPLC-ELSD ≥ 0.997[1]0.04 µg[1]0.1 µg[1]< 5.0%[1]92.9 - 108.5%[1]
LC-MS Not explicitly stated, but high5 pg/µLNot explicitly stated, but lowNot explicitly stated, but highNot explicitly stated, but high
qNMR ExcellentHigher than MSHigher than MSHighHigh
Fluorescence HighSub-picomolarFemtomolarHighHigh

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar PEGylated lipids and can be adapted for this compound.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is widely used for the quantification of lipids in nanoparticle formulations due to its ability to detect compounds that lack a UV chromophore.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. If the analyte is in a complex matrix, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Chromatographic Conditions:

    • Mobile Phase A: 4 mM ammonium acetate in water

    • Mobile Phase B: 4 mM ammonium acetate in methanol

    • Gradient: Start with a suitable ratio of A and B (e.g., 20% A, 80% B) and gradually increase the percentage of B to 100% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 45°C

  • ELSD Conditions:

    • Drift Tube Temperature: 45°C

    • Nebulizer Gas (Nitrogen) Pressure: 350 kPa

  • Quantification: Construct a calibration curve by plotting the log of the peak area versus the log of the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of complex mixtures and trace-level quantification.

Instrumentation:

  • UPLC or HPLC system

  • Mass spectrometer (e.g., QTRAP or high-resolution MS)

  • C18 reverse-phase column (e.g., ACQUITY Premier CSH C18)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium acetate (LC-MS grade)

  • This compound standard

Procedure:

  • Standard and Sample Preparation: Similar to the HPLC-ELSD method, prepare stock and calibration standards. Ensure samples are adequately diluted to fall within the linear range of the instrument.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the analyte from other components.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative and quantitative analysis.

    • Optimize source parameters (e.g., capillary voltage, source temperature) for the specific analyte.

  • Quantification: Use an internal standard for accurate quantification. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide absolute quantification without the need for a calibration curve of the specific analyte, relying instead on a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl3, D2O)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard. Dissolve them in a known volume of a deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

    • Optimize acquisition parameters for quantitative analysis, such as pulse angle and number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic signals of both the this compound (e.g., protons of the propargyl group or the PEG chain) and the internal standard.

  • Quantification: Calculate the concentration or purity of the analyte using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Fluorescence-Based Quantification via Click Chemistry

This method is highly sensitive and specific for the propargyl group. It involves a "click chemistry" reaction to attach a fluorescent probe to the alkyne moiety of this compound.

Instrumentation:

  • Fluorometer or fluorescence plate reader

  • Incubator

Reagents:

  • This compound sample

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 azide)

  • Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)

  • Ligand to stabilize the copper(I) catalyst (e.g., TBTA)

  • Buffer (e.g., PBS)

Procedure:

  • Click Reaction:

    • In a reaction vessel, combine the this compound sample, the azide-functionalized fluorescent dye, the copper(II) sulfate, and the reducing agent in a suitable buffer.

    • Incubate the reaction mixture to allow the cycloaddition to proceed.

  • Purification: Remove unreacted fluorescent dye and catalyst using a suitable method, such as size exclusion chromatography or dialysis.

  • Fluorescence Measurement:

    • Prepare a standard curve using known concentrations of the fluorescently labeled this compound.

    • Measure the fluorescence intensity of the sample at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Quantification: Determine the concentration of the fluorescently labeled this compound in the sample by comparing its fluorescence intensity to the standard curve.

Visualizations

The following diagrams illustrate the workflows and relationships of the described analytical methods.

analytical_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_lcms LC-MS Analysis cluster_nmr qNMR Analysis cluster_fluorescence Fluorescence Analysis Sample This compound Sample Dissolution Dissolution in Suitable Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Cleanup Optional: Solid-Phase Extraction Dilution->Cleanup NMR_Sample_Prep Prepare Sample with Internal Standard Dilution->NMR_Sample_Prep Click_Reaction Click Reaction with Fluorescent Azide Dilution->Click_Reaction HPLC_System HPLC Separation (C18 Column) Cleanup->HPLC_System LC_System LC Separation (C18 Column) Cleanup->LC_System ELSD_Detection ELSD Detection HPLC_System->ELSD_Detection Data_Analysis_HPLC Data Analysis & Quantification ELSD_Detection->Data_Analysis_HPLC MS_Detection Mass Spectrometry Detection LC_System->MS_Detection Data_Analysis_LCMS Data Analysis & Quantification MS_Detection->Data_Analysis_LCMS NMR_Acquisition NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing & Integration NMR_Acquisition->NMR_Processing NMR_Quantification Absolute Quantification NMR_Processing->NMR_Quantification Purification Purification Click_Reaction->Purification Fluorescence_Measurement Fluorescence Measurement Purification->Fluorescence_Measurement Fluorescence_Quantification Quantification Fluorescence_Measurement->Fluorescence_Quantification method_comparison cluster_methods Analytical Methods cluster_attributes Method Attributes DSPE_PEG5_Propargyl This compound Quantification HPLC HPLC-ELSD/CAD DSPE_PEG5_Propargyl->HPLC LCMS LC-MS DSPE_PEG5_Propargyl->LCMS NMR qNMR DSPE_PEG5_Propargyl->NMR Fluorescence Fluorescence (via Click Chemistry) DSPE_PEG5_Propargyl->Fluorescence Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Speed Speed HPLC->Speed Fast Cost Cost HPLC->Cost Low LCMS->Sensitivity Very High LCMS->Selectivity Very High LCMS->Speed Fast LCMS->Cost High NMR->Sensitivity Low NMR->Selectivity High NMR->Speed Moderate NMR->Cost High Absolute_Quant Absolute Quantification NMR->Absolute_Quant Fluorescence->Sensitivity Very High Fluorescence->Selectivity High (for propargyl) Fluorescence->Speed Moderate (includes reaction) Fluorescence->Cost Moderate

References

A Head-to-Head Comparison: DSPE-PEG5-propargyl vs. DSPE-PEG-maleimide for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Delivery and Bioconjugation

For researchers and drug developers navigating the complexities of targeted drug delivery, the choice of linker chemistry for antibody conjugation is a critical determinant of success. The method used to attach a targeting antibody to a lipid-based nanoparticle, such as a liposome, can significantly impact the conjugate's stability, functionality, and ultimately, its therapeutic efficacy. This guide provides a detailed comparison of two widely used DSPE-PEG derivatives for antibody conjugation: DSPE-PEG5-propargyl, which utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," and DSPE-PEG-maleimide, which relies on thiol-maleimide chemistry.

This comparison is based on the chemical principles of each conjugation method, supported by experimental data from related studies, and includes detailed protocols to guide your research.

At a Glance: Key Differences and Considerations

FeatureThis compound (Click Chemistry)DSPE-PEG-maleimide (Thiol-Maleimide Chemistry)
Reaction Chemistry Copper(I)-catalyzed azide-alkyne [3+2] cycloaddition. Forms a stable triazole linkage.Michael addition reaction between a maleimide and a thiol (sulfhydryl) group. Forms a thioether bond.
Antibody Modification Requires introduction of an azide group onto the antibody.Requires reduction of native disulfide bonds to generate free thiols or introduction of thiol groups.
Specificity & Control Highly specific and bioorthogonal. Offers excellent control over stoichiometry.Highly selective for thiols at neutral pH. Can be less specific at higher pH. Stoichiometry can be more challenging to control.
Reaction Conditions Requires a copper(I) catalyst, which can be a concern for protein stability, though ligands can mitigate this.Generally proceeds under mild, physiological conditions. Requires an inert atmosphere to prevent thiol oxidation.
Linkage Stability Forms a highly stable and irreversible triazole ring.The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, although strategies exist to improve stability.[1]
Potential Immunogenicity The triazole linkage is generally considered to be of low immunogenicity.The maleimide group itself has been reported to potentially induce an accelerated blood clearance (ABC) phenomenon, independent of anti-PEG antibodies.

Performance Comparison: Insights from Experimental Data

A study comparing a form of click chemistry (strain-promoted azide-alkyne cycloaddition - SPAAC) with maleimide-thiol conjugation for VHHs (a type of antibody fragment) demonstrated that click chemistry provides superior control over the conjugate-to-VHH ratio , resulting in more defined and homogenous products. In contrast, maleimide-thiol conjugation led to a more diverse range of reaction products.[2] Functionally, the VHH conjugates prepared via click chemistry exhibited binding capacities that were at least equal to or better than those of the maleimide conjugates.[2]

Another study compared the effectiveness of DSPE-PEG-maleimide and DSPE-PEG-COOH for conjugating anti-EGFR Fab' fragments to liposomes for siRNA delivery. The results indicated that the immunoliposomes prepared with the DSPE-PEG-maleimide linker were more effective at gene silencing.[3] At a 500 nM siRNA concentration, the maleimide-linked liposomes achieved approximately 80% gene silencing, compared to about 32% for the carboxyl-linked liposomes.[3] This suggests that the maleimide conjugation resulted in a more functionally active conjugate on the liposome surface.

These findings suggest that while maleimide chemistry is a robust and widely used method, click chemistry may offer advantages in terms of precision and preservation of antibody function.

Experimental Protocols

The following are detailed protocols for the conjugation of antibodies to liposomes using this compound and DSPE-PEG-maleimide.

Protocol 1: Antibody Conjugation via this compound (CuAAC)

This protocol involves the modification of the antibody with an azide group, followed by a copper-catalyzed click reaction with propargyl-functionalized liposomes.

Materials:

  • Antibody of interest

  • Azide modification reagent (e.g., Azido-PEG4-NHS ester)

  • This compound

  • Other liposome components (e.g., DSPC, Cholesterol)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper chelating ligand (e.g., THPTA)

  • Reaction buffers (e.g., PBS, MES)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

Part A: Antibody Azide Modification

  • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • Dissolve the Azido-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Add the NHS ester to the antibody solution at a 10-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Remove excess azide reagent by dialysis or using a desalting column.

Part B: Liposome Preparation

  • Co-dissolve this compound with other lipid components in a suitable organic solvent (e.g., chloroform).

  • Create a thin lipid film by evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation.

  • Hydrate the lipid film with an appropriate aqueous buffer to form liposomes.

  • Extrude the liposomes through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a specific size.

Part C: CuAAC Conjugation

  • In a reaction tube, combine the azide-modified antibody and the propargyl-functionalized liposomes.

  • Prepare a fresh solution of sodium ascorbate.

  • In a separate tube, pre-mix CuSO4 and the chelating ligand.

  • Add the copper/ligand complex to the antibody/liposome mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the antibody-conjugated liposomes using size-exclusion chromatography to remove unreacted antibody and other reagents.

Protocol 2: Antibody Conjugation via DSPE-PEG-maleimide (Thiol-Maleimide Chemistry)

This protocol involves the reduction of the antibody's disulfide bonds to generate free thiols, which then react with maleimide-functionalized liposomes.

Materials:

  • Antibody of interest

  • Reducing agent (e.g., TCEP or DTT)

  • DSPE-PEG-maleimide

  • Other liposome components (e.g., DSPC, Cholesterol)

  • Reaction buffers (e.g., PBS, pH 7.0-7.5)

  • Quenching reagent (e.g., N-ethylmaleimide or cysteine)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

Part A: Antibody Reduction

  • Prepare the antibody in a degassed buffer (e.g., PBS, pH 7.0-7.5).

  • Add a 10-20 fold molar excess of TCEP to the antibody solution.

  • Incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • If using DTT, remove the excess reducing agent using a desalting column immediately before conjugation. TCEP does not need to be removed.

Part B: Liposome Preparation

  • Co-dissolve DSPE-PEG-maleimide with other lipid components in a suitable organic solvent.

  • Create a thin lipid film by evaporating the solvent under nitrogen and then under vacuum.

  • Hydrate the lipid film with an appropriate aqueous buffer to form liposomes.

  • Extrude the liposomes to the desired size.

Part C: Thiol-Maleimide Conjugation

  • Add the freshly reduced antibody to the maleimide-functionalized liposomes. A typical starting point is a 10-20 fold molar excess of maleimide groups to thiols.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quench any unreacted maleimide groups by adding a quenching reagent.

  • Purify the antibody-conjugated liposomes using size-exclusion chromatography.

Visualizing the Conjugation Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both conjugation methods.

G cluster_0 This compound (CuAAC) Workflow Ab Antibody Azide_Mod Azide Modification (e.g., NHS-Azide) Ab->Azide_Mod Azide_Ab Azide-Modified Antibody Azide_Mod->Azide_Ab CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) Azide_Ab->CuAAC Liposome_Prep_P Liposome Preparation (with this compound) Propargyl_Lipo Propargyl-Liposome Liposome_Prep_P->Propargyl_Lipo Propargyl_Lipo->CuAAC Purification_P Purification (SEC) CuAAC->Purification_P Final_Conj_P Antibody-Liposome Conjugate Purification_P->Final_Conj_P

Caption: Workflow for antibody conjugation using this compound via CuAAC.

G cluster_1 DSPE-PEG-maleimide Workflow Ab_M Antibody Reduction Antibody Reduction (e.g., TCEP) Ab_M->Reduction Thiol_Ab Thiolated Antibody Reduction->Thiol_Ab Thiol_Conj Thiol-Maleimide Conjugation Thiol_Ab->Thiol_Conj Liposome_Prep_M Liposome Preparation (with DSPE-PEG-maleimide) Mal_Lipo Maleimide-Liposome Liposome_Prep_M->Mal_Lipo Mal_Lipo->Thiol_Conj Purification_M Purification (SEC) Thiol_Conj->Purification_M Final_Conj_M Antibody-Liposome Conjugate Purification_M->Final_Conj_M

Caption: Workflow for antibody conjugation using DSPE-PEG-maleimide.

Conclusion and Recommendations

Both this compound and DSPE-PEG-maleimide are powerful tools for the development of antibody-targeted nanoparticles. The choice between them will depend on the specific requirements of the project.

This compound (Click Chemistry) is recommended when:

  • Precise control over stoichiometry is critical.

  • A highly stable and irreversible linkage is required.

  • The antibody is sensitive to reducing agents but tolerant of the controlled conditions of the CuAAC reaction.

DSPE-PEG-maleimide is a suitable choice when:

  • A well-established and relatively straightforward conjugation method is preferred.

  • The potential for retro-Michael reaction is acceptable or can be mitigated by optimizing formulation and storage conditions.

  • Concerns about copper catalysis are paramount, and alternative copper-free click chemistries are not being employed.

For researchers aiming for highly defined and stable antibody-nanoparticle conjugates, the evidence, although indirect, points towards the advantages of click chemistry. The enhanced control over the conjugation process can lead to more homogenous batches and potentially better-preserved antibody function. However, the widespread use and extensive literature on maleimide-thiol chemistry make it a reliable and accessible option for many applications. Careful optimization of the reaction conditions is crucial for both methods to achieve the desired outcome.

References

A Comparative Analysis of DSPE-PEG Linker Lengths in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The functionalization of liposomes and nanoparticles with polyethylene glycol (PEG) has become a cornerstone of modern drug delivery, significantly enhancing the systemic circulation time and stability of therapeutic payloads. The choice of the PEG linker length, however, is a critical parameter that can profoundly influence the physicochemical properties, pharmacokinetics, and cellular interactions of the delivery vehicle. This guide provides a comprehensive comparison of different PEG lengths for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linkers, supported by experimental data to inform the rational design of next-generation nanomedicines.

Data Presentation: Impact of DSPE-PEG Length on Key Performance Indicators

The following table summarizes the influence of varying DSPE-PEG molecular weights on critical performance parameters of liposomal and nanoparticle formulations. The data presented is a synthesis of findings from multiple studies and should be interpreted in the context of the specific experimental conditions outlined in the cited literature.

Performance IndicatorDSPE-PEG1000DSPE-PEG2000DSPE-PEG3000/3400DSPE-PEG5000DSPE-PEG10000Key Observations & Citations
Particle Size (nm) Generally results in slightly smaller or comparable sizes to non-PEGylated liposomes.Often considered a standard, resulting in particle sizes typically between 100-150 nm.[1]No significant change in particle size is generally observed with increasing PEG length in this range.May lead to a slight increase in hydrodynamic diameter due to the larger PEG shell.[1]Can further increase the hydrodynamic diameter.[1]The overall particle size is more significantly influenced by the lipid composition and preparation method than by the PEG length alone.[1][2]
Zeta Potential (mV) Surface charge is effectively shielded, leading to a near-neutral zeta potential.Provides excellent shielding of surface charge, typically resulting in zeta potentials around -4 mV to -10 mV.Further increases in PEG length continue to shield the surface charge effectively.Longer PEG chains can lead to a more neutralized surface charge, approaching 0 mV.The extensive PEG corona provides maximal shielding of the surface charge.Increasing PEG length generally leads to a more neutral zeta potential due to the shielding effect of the hydrophilic PEG chains.
Encapsulation Efficiency (%) Generally high, with minimal impact from the shorter PEG chain.High encapsulation efficiencies are consistently reported, often exceeding 90% for various drugs.Encapsulation efficiency is not significantly affected by PEG length in this range.Longer PEG chains may slightly decrease encapsulation efficiency for some drugs due to steric hindrance.A more pronounced decrease in encapsulation efficiency may be observed with very long PEG chains.Encapsulation efficiency is primarily dependent on the drug's physicochemical properties and the liposome formulation, rather than the PEG length.
In Vitro Drug Release May exhibit a slightly faster release compared to longer PEG chains.Provides a stable barrier, leading to sustained drug release.Similar sustained release profiles to DSPE-PEG2000.Can further prolong drug release due to the thicker hydrophilic layer.Offers the most sustained release profile due to the dense PEG corona.Longer PEG chains create a more substantial hydrophilic barrier, which can slow down the diffusion of the encapsulated drug.
Circulation Half-Life Significantly increases circulation time compared to non-PEGylated liposomes.Considered the gold standard for achieving long circulation times, with a half-life significantly longer than non-PEGylated counterparts.Further extension of circulation half-life compared to PEG2000.Can further prolong circulation half-life, but the effect may plateau.May not offer a significant advantage over PEG5000 in further extending circulation time.Increasing PEG length up to a certain point (around 2000-5000 Da) dramatically increases circulation half-life by reducing opsonization and clearance by the reticuloendothelial system (RES).
Tumor Accumulation Enhanced tumor accumulation due to the EPR effect.Often results in high tumor accumulation due to the prolonged circulation time.Can lead to increased tumor accumulation compared to shorter PEG chains.May further enhance tumor accumulation, but the effect can be formulation-dependent.Longer PEG chains can significantly increase tumor accumulation in vivo.Longer PEG linkers can enhance the tumor-targeting ability of ligand-conjugated liposomes in vivo.
Cellular Uptake Generally higher cellular uptake compared to longer PEG chains.Exhibits reduced non-specific cellular uptake, which is desirable for passive targeting.Cellular uptake continues to decrease with increasing PEG length.The "PEG dilemma": while beneficial for circulation, the long PEG chain can sterically hinder interactions with target cells, reducing uptake.Lowest cellular uptake among the compared PEG lengths.There is an inverse relationship between PEG length and cellular uptake; longer PEG chains create a steric barrier that inhibits interaction with cell surfaces.
Liposome Stability Improves stability compared to non-PEGylated liposomes.Confers excellent stability to liposomes in biological fluids.Stability is maintained or slightly increased.The length of the PEG chain does not appear to have a significant effect on stability, whereas the molar ratio of DSPE-PEG is more influential.High molar ratios of DSPE-PEG, rather than the PEG length itself, contribute more to stability.The presence of DSPE-PEG significantly enhances liposome stability, with the molar concentration of the PEG-lipid being a more critical factor than the length of the PEG chain.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of different DSPE-PEG lengths are provided below. These protocols are intended to serve as a general guide and may require optimization based on the specific application and available resources.

Preparation of PEGylated Liposomes via Thin-Film Hydration

This method is widely used for the preparation of liposomes with varying DSPE-PEG lengths.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG of desired molecular weight)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG) in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Hydrate the dried lipid film with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically performed using a handheld or high-pressure extruder.

  • Purification: Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

In Vitro Drug Release Assay

This assay evaluates the rate at which the encapsulated drug is released from the liposomes over time.

Materials:

  • Drug-loaded liposomes

  • Release medium (e.g., PBS at 37°C, sometimes with serum to mimic physiological conditions)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Place a known amount of the drug-loaded liposome formulation into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in a larger volume of the release medium maintained at 37°C with constant, gentle agitation.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Cellular Uptake Study by Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled liposomes by cancer cells.

Materials:

  • Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiD or encapsulating a fluorescent marker)

  • Cancer cell line (e.g., HeLa, U87MG)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

  • Liposome Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a specific concentration. Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized liposomes.

  • Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

  • Sample Preparation: Resuspend the cells in PBS for flow cytometry analysis.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of liposome uptake.

In Vivo Pharmacokinetics and Biodistribution Study

This study assesses the circulation time and organ distribution of liposomes in an animal model.

Materials:

  • Liposomes labeled with a suitable marker (e.g., a radioactive isotope or a near-infrared fluorescent dye like DiR)

  • Animal model (e.g., tumor-bearing mice)

  • Anesthesia

  • Imaging system (e.g., IVIS for fluorescence imaging) or gamma counter for radioactivity measurement

Procedure:

  • Animal Model: Utilize an appropriate animal model, such as mice bearing subcutaneous tumors.

  • Administration: Intravenously inject the labeled liposomes into the animals via the tail vein.

  • Pharmacokinetics (Blood Sampling): At various time points post-injection, collect blood samples (e.g., via retro-orbital puncture). Process the blood to separate plasma and quantify the concentration of the labeled liposomes.

  • Biodistribution (Organ Harvesting): At a predetermined endpoint (e.g., 24 hours post-injection), euthanize the animals and harvest the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

  • Quantification: Measure the amount of the label in each organ and in the collected blood samples using the appropriate detection method.

  • Data Analysis: For pharmacokinetics, plot the plasma concentration of the liposomes versus time to determine the circulation half-life. For biodistribution, express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualization of Key Relationships

The following diagrams illustrate the fundamental relationships between DSPE-PEG linker length and the performance of drug delivery systems.

PEG_Length_Effects cluster_peg DSPE-PEG Linker Length cluster_properties System Properties & Performance S Shorter PEG (e.g., PEG1000) P1 Circulation Half-Life S->P1 Increases P2 Cellular Uptake S->P2 Higher P3 Tumor Accumulation (Passive Targeting) S->P3 Enhanced L Longer PEG (e.g., PEG5000) L->P1 Strongly Increases L->P2 Lower L->P3 Further Enhanced P4 Steric Hindrance L->P4 Increased P4->P2 Causes

Caption: Relationship between DSPE-PEG linker length and key in vivo performance metrics.

Experimental_Workflow cluster_prep Liposome Preparation cluster_eval Performance Evaluation A Lipid Film Hydration B Extrusion A->B C Drug Loading B->C D In Vitro Drug Release C->D E Cellular Uptake (Flow Cytometry) C->E F In Vivo Pharmacokinetics & Biodistribution C->F

Caption: A generalized experimental workflow for comparing DSPE-PEGylated liposomes.

References

Validating Click Chemistry Success: A Comparative Guide to DSPE-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules to lipid nanoparticles is a critical step in the development of targeted drug delivery systems and diagnostic tools. DSPE-PEG5-propargyl is a popular reagent for this purpose, enabling the attachment of various functionalities via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive comparison of CuAAC using this compound with a prominent alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing DSPE-PEG-DBCO, supported by experimental data and detailed protocols.

Performance Comparison: CuAAC vs. SPAAC for Liposome Functionalization

The choice between CuAAC and SPAAC for modifying liposomes with DSPE-PEG derivatives hinges on a trade-off between reaction efficiency and biocompatibility. While CuAAC, the reaction corresponding to this compound, often boasts higher reaction rates, the requisite copper catalyst can be cytotoxic, limiting its application in living systems.[1][2] Conversely, SPAAC, which employs a strained alkyne like DBCO, is copper-free and thus highly biocompatible, making it ideal for in vivo applications, though it may exhibit slower kinetics and the reagents can be more expensive.[1][3]

A comparative study on the labeling of O-GlcNAc modified proteins highlighted that CuAAC resulted in the identification of a greater number of proteins (229) compared to SPAAC (188), suggesting a higher labeling efficiency for CuAAC in this in vitro context.[1] When considering the incorporation of lipid anchors into cell membranes, a study comparing cholesterol-based and phospholipid-based anchors (like DSPE) found that a cholesterol-based anchor (CHOL-PEG2000-DBCO) showed higher incorporation efficiency into RAW 264.7 cells than the DSPE-PEG2000-DBCO.

For liposome functionalization, both methods have been successfully employed. CuAAC has been used to attach ligands to pre-formed liposomes with excellent coupling yields. Similarly, SPAAC has been effectively used to conjugate both small molecules and larger proteins to liposomes.

FeatureThis compound (CuAAC)DSPE-PEG-DBCO (SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst Required Yes (Copper (I))No
Biocompatibility Lower (due to copper cytotoxicity)High
Reaction Kinetics Generally fasterGenerally slower than CuAAC
Relative Cost Reagents are generally less expensive.Strained cyclooctynes can be more expensive.
In Vitro Efficiency Often higher labeling efficiency observed.Can be lower than CuAAC in some contexts.
In Vivo Suitability Limited due to catalyst toxicity.Preferred method for in vivo applications.

Experimental Protocols

Protocol 1: Validation of this compound Click Chemistry (CuAAC) on Liposomes

This protocol describes the conjugation of an azide-containing molecule to liposomes incorporating this compound.

Materials:

  • This compound

  • Base phospholipids (e.g., DSPC, Cholesterol)

  • Azide-functionalized molecule of interest (e.g., Azide-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform, Methanol

Methodology:

  • Liposome Preparation:

    • Co-dissolve this compound and base phospholipids in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent by rotary evaporation to form a thin lipid film.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles.

    • Extrude the liposome suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to obtain unilamellar vesicles.

  • Click Chemistry Reaction:

    • In a reaction tube, combine the liposome suspension with the azide-functionalized molecule.

    • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the chelating ligand.

    • Add the copper catalyst solution to the liposome mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification and Validation:

    • Remove unreacted components by size exclusion chromatography (e.g., Sephadex G-50 column).

    • Validation:

      • Fluorimetry/UV-Vis Spectroscopy: If a fluorescent or chromophoric azide was used, quantify the conjugation efficiency by measuring the absorbance or fluorescence of the purified liposomes.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Hydrolyze the liposomes and analyze the components to confirm the presence of the conjugated product.

      • Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the disappearance of the characteristic azide peak (~2100 cm⁻¹) and alkyne peak (~3300 cm⁻¹) and the appearance of the triazole ring vibrations.

Protocol 2: Validation of DSPE-PEG-DBCO Click Chemistry (SPAAC) on Liposomes

This protocol outlines the copper-free conjugation of an azide-containing molecule to liposomes incorporating DSPE-PEG-DBCO.

Materials:

  • DSPE-PEG-DBCO

  • Base phospholipids (e.g., DSPC, Cholesterol)

  • Azide-functionalized molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform, Methanol

Methodology:

  • Liposome Preparation:

    • Follow the same procedure as in Protocol 1 to prepare liposomes containing DSPE-PEG-DBCO.

  • Click Chemistry Reaction:

    • In a reaction tube, combine the liposome suspension with the azide-functionalized molecule.

    • Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the azide.

  • Purification and Validation:

    • Purify the functionalized liposomes using size exclusion chromatography.

    • Validation:

      • Employ the same analytical techniques as in Protocol 1 (Fluorimetry/UV-Vis, LC-MS, FTIR) to confirm successful conjugation.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Liposome Preparation cluster_click CuAAC Reaction cluster_val Purification & Validation prep1 Dissolve Lipids (this compound + Base Lipids) prep2 Form Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film (PBS Buffer) prep2->prep3 prep4 Extrude to Form Unilamellar Vesicles prep3->prep4 click1 Combine Liposomes + Azide Molecule prep4->click1 click2 Add Copper Catalyst (CuSO4 + Ligand) click1->click2 click3 Initiate with Sodium Ascorbate click2->click3 click4 Incubate at RT click3->click4 val1 Purify by Size Exclusion Chromatography click4->val1 val2 Characterize Conjugate (Spectroscopy, LC-MS, FTIR) val1->val2

Caption: Experimental workflow for CuAAC with this compound.

G cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway CuAAC_Start DSPE-PEG-Propargyl + Azide CuAAC_Product Stable Triazole Linkage (Covalent Bond) CuAAC_Start->CuAAC_Product Fast Reaction CuAAC_Catalyst Copper(I) Catalyst CuAAC_Catalyst->CuAAC_Product SPAAC_Start DSPE-PEG-DBCO + Azide SPAAC_Product Stable Triazole Linkage (Covalent Bond) SPAAC_Start->SPAAC_Product Catalyst-Free

Caption: Comparison of CuAAC and SPAAC reaction pathways.

References

A Comparative Guide to DSPE-PEG5-propargyl for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of liposomes and other lipid-based nanoparticles is a critical step in the development of targeted drug delivery systems. The choice of the lipid-polyethylene glycol (PEG) conjugate used for surface modification significantly impacts the formulation's stability, in vivo performance, and conjugation efficiency. This guide provides a comprehensive comparison of DSPE-PEG5-propargyl with alternative DSPE-PEG derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Quality Control Parameters: A Comparative Overview

Ensuring the quality and consistency of lipid excipients is paramount for the successful development and translation of nanomedicines. The following table summarizes the key quality control parameters for this compound and its common alternatives. These specifications are compiled from various commercial suppliers and analytical testing protocols.

ParameterThis compoundDSPE-PEG-AzideDSPE-PEG-MaleimideDSPE-mPEG
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
Purity (by NMR/HPLC) ≥95%≥95%≥95%≥98%
Molecular Weight ~1034.4 g/mol Varies with PEG lengthVaries with PEG lengthVaries with PEG length
Solubility Soluble in chloroform, DMSO, DMFSoluble in chloroform, DMSO, DMFSoluble in chloroform, DMSO, DMFSoluble in chloroform, DMSO, DMF
Storage Conditions -20°C for long-term storage-20°C for long-term storage-20°C for long-term storage-20°C for long-term storage
Analytical Techniques ¹H NMR, HPLC-ELSD/CAD, LC-MS¹H NMR, HPLC-ELSD/CAD, LC-MS¹H NMR, HPLC-ELSD/CAD, LC-MS¹H NMR, HPLC-ELSD/CAD, LC-MS
Key Functional Group Propargyl (Alkyne)AzideMaleimideMethoxy
Primary Application Copper-catalyzed or strain-promoted click chemistryCopper-catalyzed or strain-promoted click chemistryThiol-maleimide conjugationSteric stabilization ("stealth")

Performance Comparison in Liposome Formulations

The choice of DSPE-PEG derivative influences the physicochemical properties and in vivo behavior of liposomes. This section compares the performance of different DSPE-PEG conjugates based on published experimental data.

Liposome Stability and In Vivo Circulation

PEGylation is a widely adopted strategy to enhance the stability and prolong the circulation time of liposomes by reducing opsonization and clearance by the reticuloendothelial system (RES). The length of the PEG chain and the nature of the lipid anchor are critical determinants of this "stealth" effect.

Performance MetricDSPE-PEG with varying PEG lengthsDSPE vs. Cholesterol AnchorKey Findings & Citations
Liposome Stability Increasing the molar ratio of DSPE-PEG enhances stability in high-cationic solutions. The length of the PEG chain (PEG2000 vs. PEG5000) has no significant effect on stability.Liposomes anchored with cholesterol (mPEG-Chol) exhibit higher systemic bioavailability and longer circulation times compared to DSPE-anchored PEG (mPEG-DSPE).The presence of DSPE-PEG improves liposome stability, with higher molar ratios providing greater protection against cation-induced aggregation[1]. Cholesterol as a lipid anchor can lead to more stable PEGylated liposomes in vivo compared to DSPE[2].
In Vivo Circulation Time Longer PEG chains (e.g., PEG5000) can provide a more extensive steric barrier, potentially leading to longer circulation times compared to shorter chains (e.g., PEG2000).mPEG-DSPE significantly increases the plasma circulation longevity of liposomes.While longer PEG chains may offer enhanced steric hindrance, the optimal PEG length for prolonged circulation can be formulation-dependent. Even low molar percentages (0.5 mol%) of DSPE-PEG2000 can significantly increase the circulation time of liposomes[3].
Conjugation Efficiency and Targeting

This compound is specifically designed for covalent attachment of targeting ligands, imaging agents, or other functional molecules to the liposome surface via "click chemistry." This highly efficient and bioorthogonal reaction offers advantages over other conjugation methods.

Conjugation ChemistryThis compound (Alkyne)DSPE-PEG-MaleimideKey Findings & Citations
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Thiol-Maleimide Michael AdditionClick chemistry offers high specificity and efficiency for conjugating azide-functionalized molecules. Thiol-maleimide chemistry is a widely used method for conjugating thiol-containing ligands like antibodies and peptides.
Reaction Conditions CuAAC requires a copper catalyst and a reducing agent. SPAAC is copper-free but requires a strained alkyne (e.g., DBCO). Both are typically performed in aqueous buffers.Occurs at neutral pH and is generally performed in aqueous buffers.The copper catalyst in CuAAC can be toxic to cells, making copper-free click chemistry (SPAAC) a more suitable option for in vivo applications. Maleimide groups can react with thiol-containing molecules, and the conjugation efficiency is typically high.
Specificity Highly specific reaction between the alkyne and azide groups.Specific for thiol groups, but can have side reactions with other nucleophiles at higher pH.The bioorthogonal nature of click chemistry minimizes side reactions with biological molecules.
Stability of Linkage Forms a stable triazole linkage.Forms a stable thioether bond.Both linkages are generally stable under physiological conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation, characterization, and functionalization of liposomes using DSPE-PEG derivatives.

Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

Materials:

  • Phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • DSPE-PEG derivative (e.g., this compound, DSPE-mPEG2000)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (phospholipid, cholesterol, and DSPE-PEG derivative) in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tm) of the lipids.

  • To obtain unilamellar vesicles of a uniform size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes through the membrane.

Protocol 2: Characterization of Liposomes by Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM)

A. Dynamic Light Scattering (DLS) for Size and Zeta Potential:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer.

  • Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument.

  • The Z-average provides the mean particle size, while the PDI indicates the width of the size distribution. A PDI value below 0.2 is generally considered acceptable for monodisperse populations.

  • Zeta potential measurements provide information about the surface charge of the liposomes, which is crucial for stability and interaction with biological systems.

B. Cryo-Transmission Electron Microscopy (Cryo-TEM) for Morphology:

  • Apply a small drop of the liposome suspension to a TEM grid.

  • Blot the excess liquid and rapidly plunge-freeze the grid in liquid ethane.

  • Image the vitrified sample in a transmission electron microscope under cryogenic conditions.

  • Cryo-TEM allows for the direct visualization of the liposome morphology, including lamellarity and the presence of any non-liposomal structures.

Protocol 3: Surface Functionalization of Liposomes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to this compound-containing liposomes.

Materials:

  • This compound-containing liposomes

  • Azide-functionalized molecule (e.g., peptide, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA, BTTAA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • To the liposome suspension, add the azide-functionalized molecule.

  • In a separate tube, prepare a fresh solution of sodium ascorbate.

  • Prepare a premix of CuSO₄ and the chelating ligand.

  • Add the CuSO₄/ligand premix to the liposome/azide mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction mixture at room temperature with gentle shaking.

  • Purify the functionalized liposomes from unreacted components using a suitable method such as size exclusion chromatography or dialysis.

Protocol 4: Quantification of Liposome Surface Functionalization and Cellular Uptake by Flow Cytometry

A. Quantification of Surface Ligands:

  • If the conjugated ligand is fluorescent, the conjugation efficiency can be quantified by measuring the fluorescence intensity of the purified liposomes and comparing it to a standard curve of the free fluorescent molecule.

  • Alternatively, if the ligand is a protein or peptide, a colorimetric protein assay (e.g., BCA assay) can be used to quantify the amount of conjugated protein.

B. Cellular Uptake Analysis:

  • Label the liposomes with a fluorescent lipid (e.g., Rhodamine-PE) during formulation.

  • Incubate the target cells with the fluorescently labeled liposomes for a defined period.

  • Wash the cells to remove any unbound liposomes.

  • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of cell-associated liposomes.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described in this guide.

Liposome_Formulation_Workflow cluster_0 Lipid Film Preparation cluster_1 Liposome Formation & Sizing dissolve Dissolve Lipids in Chloroform evaporate Rotary Evaporation dissolve->evaporate Form thin film dry Vacuum Drying evaporate->dry Remove residual solvent hydrate Hydrate with Buffer dry->hydrate Start hydration extrude Extrusion hydrate->extrude Size reduction liposomes Unilamellar Liposomes extrude->liposomes

Caption: Workflow for liposome preparation by the thin-film hydration and extrusion method.

Liposome_Functionalization_Workflow cluster_0 Click Chemistry Conjugation start DSPE-PEG-propargyl Liposomes mix Mix with Azide-Ligand start->mix add_reagents Add CuAAC Reagents (CuSO4, Ligand, Ascorbate) mix->add_reagents react Incubate add_reagents->react purify Purify react->purify final_product Functionalized Liposomes purify->final_product

Caption: Workflow for liposome surface functionalization via CuAAC click chemistry.

Cellular_Uptake_Analysis_Workflow cluster_0 Cellular Uptake Experiment cells Target Cells incubate Incubate with Fluorescent Liposomes cells->incubate wash Wash Cells incubate->wash analyze Flow Cytometry Analysis wash->analyze results Quantify Uptake analyze->results

Caption: Workflow for quantifying cellular uptake of liposomes using flow cytometry.

This guide provides a foundational understanding of the quality control parameters and comparative performance of this compound and its alternatives. The detailed experimental protocols and workflows are intended to facilitate the practical implementation of these materials in the development of advanced and targeted drug delivery systems. For specific applications, further optimization of formulations and conjugation strategies is recommended.

References

A Comparative Guide to DSPE-PEG5-propargyl in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted drug delivery, the functionalization of nanoparticle surfaces is paramount for achieving therapeutic efficacy. The choice of linker chemistry for attaching targeting moieties to nanoparticles can significantly influence the stability, targeting efficiency, and overall performance of the drug delivery system. This guide provides a comparative analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5] (DSPE-PEG5-propargyl) against other commonly used DSPE-PEG derivatives for nanoparticle functionalization.

Introduction to this compound

This compound is a lipid-polymer conjugate widely employed in the formulation of nanoparticles, including liposomes and lipid nanoparticles (LNPs). The DSPE anchor ensures stable incorporation into the lipid bilayer of the nanoparticle, while the polyethylene glycol (PEG) spacer provides a hydrophilic shield, reducing opsonization and prolonging circulation time. The terminal propargyl group is a key functional moiety that allows for covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction is known for its high efficiency, specificity, and biocompatibility.

Comparative Analysis of Functionalized DSPE-PEG Derivatives

The efficacy of a functionalized nanoparticle is largely dependent on the chemistry used for ligand attachment. Below is a comparison of this compound with two other common alternatives: DSPE-PEG-Maleimide and DSPE-PEG-NHS ester.

Table 1: Comparison of Nanoparticle Properties Based on DSPE-PEG Functional Group

ParameterThis compound (Click Chemistry)DSPE-PEG-Maleimide (Maleimide Chemistry)DSPE-PEG-NHS Ester (Amine Chemistry)
Particle Size (nm) ~130-200~200Not significantly different from non-functionalized
Zeta Potential (mV) Varies with ligandSignificantly different from NHS esterVaries with ligand
Conjugation Efficiency High (>90%)[1][2]High, but can be influenced by steric hindranceLower and more variable than click or maleimide chemistry[1][2]
Cellular Uptake Generally high due to efficient ligand conjugationShown to be significantly greater than NHS ester formulations[3]Lower compared to maleimide formulations
Gene Silencing Efficiency High, inferred from high conjugation efficiencyApproximately three-fold higher than NHS ester formulationsLower than maleimide formulations

Head-to-Head Performance Insights

Direct comparative studies focusing solely on this compound versus other DSPE-PEG derivatives with the same PEG length in identical nanoparticle formulations are limited. However, broader comparisons of the underlying conjugation chemistries provide valuable insights:

  • Click Chemistry (via Propargyl/Alkyne) vs. Carbodiimide/NHS Ester Chemistry: Studies comparing click chemistry to carbodiimide coupling (used to activate carboxyl groups for reaction with NHS esters) have shown that click reactions offer higher labeling efficiency and yield conjugates with improved binding to target receptors. This suggests that nanoparticles functionalized with this compound are likely to exhibit more consistent and effective targeting.

  • Maleimide vs. Carboxyl/NHS Ester Chemistry: In a direct comparison of immunoliposomes for siRNA delivery, those prepared using DSPE-PEG-Maleimide demonstrated significantly greater cellular uptake and luciferase gene silencing efficiency in cancer cells compared to those using DSPE-PEG-COOH (the precursor to NHS ester activation).

Based on these findings, it can be inferred that conjugation methods with higher efficiency and specificity, such as click chemistry (utilizing this compound) and maleimide chemistry, lead to superior nanoparticle performance in terms of target cell interaction and therapeutic effect.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for nanoparticle formulation and characterization.

Nanoparticle Formulation (Liposome Example)
  • Lipid Film Hydration:

    • Co-dissolve the desired lipids, including the functionalized DSPE-PEG derivative (e.g., this compound), in a suitable organic solvent (e.g., chloroform).

    • The molar ratio of the lipids will depend on the specific formulation, with the functionalized DSPE-PEG typically comprising 1-5 mol%.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the therapeutic agent (if applicable) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.

  • Size Extrusion:

    • To obtain a uniform size distribution, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., sequential extrusion through 200 nm and 100 nm pores).

Nanoparticle Characterization
  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension in an appropriate buffer.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

  • Encapsulation Efficiency:

    • Separate the unencapsulated drug from the nanoparticles using techniques like size exclusion chromatography or dialysis.

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.

Ligand Conjugation via Click Chemistry
  • Prepare Nanoparticles: Formulate nanoparticles containing this compound as described above.

  • Prepare Ligand: The targeting ligand (e.g., a peptide or antibody fragment) must be modified to contain an azide group.

  • Conjugation Reaction:

    • Mix the propargyl-functionalized nanoparticles with the azide-modified ligand in an aqueous buffer.

    • Add the copper(I) catalyst. This is often generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., THPTA) is often included to stabilize the copper(I) and improve reaction efficiency.

    • Allow the reaction to proceed at room temperature for a specified time (typically 1-24 hours).

  • Purification: Remove the excess ligand and catalyst from the conjugated nanoparticles using size exclusion chromatography or dialysis.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for nanoparticle functionalization and the rationale behind choosing a specific conjugation chemistry.

G cluster_prep Nanoparticle Preparation cluster_conj Ligand Conjugation cluster_char Characterization A Lipid Dissolution (this compound + other lipids) B Lipid Film Formation A->B C Hydration & Drug Encapsulation B->C D Size Extrusion C->D E Propargyl-NP D->E G Click Chemistry Reaction (Cu(I) catalyst) E->G F Azide-Ligand F->G H Purification G->H I DLS (Size, PDI) H->I J Zeta Potential H->J K Encapsulation Efficiency H->K L Conjugation Efficiency H->L caption Experimental Workflow for Functionalized Nanoparticle Synthesis

Caption: Workflow for preparing and characterizing ligand-targeted nanoparticles.

G cluster_chem Conjugation Chemistry cluster_eval Evaluation Criteria start Need for Targeted Nanoparticle propargyl DSPE-PEG-propargyl (Click Chemistry) start->propargyl maleimide DSPE-PEG-maleimide (Thiol Reaction) start->maleimide nhs DSPE-PEG-NHS (Amine Reaction) start->nhs efficiency High Conjugation Efficiency propargyl->efficiency specificity High Specificity propargyl->specificity stability Stable Linkage propargyl->stability mild_cond Mild Reaction Conditions propargyl->mild_cond maleimide->efficiency maleimide->specificity maleimide->mild_cond nhs->mild_cond end Optimal Nanoparticle Performance efficiency->end specificity->end stability->end mild_cond->end caption Decision pathway for selecting conjugation chemistry.

References

A Comparative Spectroscopic Guide to DSPE-PEG5-Propargyl and its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug delivery and bioconjugation, the precise characterization of lipid-PEG conjugates is paramount. This guide provides a comparative spectroscopic analysis of DSPE-PEG5-propargyl against common alternatives: DSPE-PEG-maleimide, DSPE-PEG-NHS, and DSPE-PEG-azide. Understanding the distinct spectroscopic signatures of these molecules is crucial for confirming identity, purity, and successful conjugation.

Executive Summary

This guide presents a summary of expected quantitative data from Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this compound and its alternatives. Detailed experimental protocols for these analytical techniques are also provided. The key differentiating features lie in the unique signals of the terminal functional groups: the propargyl group in this compound, the maleimide group in DSPE-PEG-maleimide, the N-hydroxysuccinimide group in DSPE-PEG-NHS, and the azide group in DSPE-PEG-azide.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the expected characteristic spectroscopic data for this compound and its common alternatives. It is important to note that the exact chemical shifts and masses may vary slightly depending on the solvent, instrument, and the specific PEG length of the conjugate.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundDSPE-PEG Moiety Signals (ppm)Characteristic Functional Group Signals (ppm)
This compound ~0.88 (t, -CH₃), ~1.25 (s, -(CH₂)n-), ~3.64 (s, PEG backbone), ~5.2 (m, G-CH)~2.45 (t, -C≡CH), ~4.2 (d, -O-CH₂-C≡CH)
DSPE-PEG-maleimide ~0.88 (t, -CH₃), ~1.25 (s, -(CH₂)n-), ~3.64 (s, PEG backbone), ~5.2 (m, G-CH)~6.70 (s, maleimide protons)
DSPE-PEG-NHS ~0.88 (t, -CH₃), ~1.25 (s, -(CH₂)n-), ~3.64 (s, PEG backbone), ~5.2 (m, G-CH)~2.85 (s, succinimide protons)
DSPE-PEG-azide ~0.88 (t, -CH₃), ~1.25 (s, -(CH₂)n-), ~3.64 (s, PEG backbone), ~5.2 (m, G-CH)~3.40 (t, -CH₂-N₃)

Table 2: Comparative FTIR Data (cm⁻¹)

CompoundDSPE-PEG Moiety Signals (cm⁻¹)Characteristic Functional Group Signals (cm⁻¹)
This compound ~2920 & ~2850 (C-H stretch), ~1735 (C=O ester), ~1100 (C-O-C ether)~3300 (≡C-H stretch), ~2120 (C≡C stretch)
DSPE-PEG-maleimide ~2920 & ~2850 (C-H stretch), ~1735 (C=O ester), ~1100 (C-O-C ether)~1710 (C=O imide), ~1680 (C=C alkene)
DSPE-PEG-NHS ~2920 & ~2850 (C-H stretch), ~1735 (C=O ester), ~1100 (C-O-C ether)~1815 & ~1785 & ~1740 (C=O succinimide)
DSPE-PEG-azide ~2920 & ~2850 (C-H stretch), ~1735 (C=O ester), ~1100 (C-O-C ether)~2100 (N₃ stretch)

Table 3: Comparative Mass Spectrometry Data (Expected [M+H]⁺)

CompoundChemical FormulaTheoretical Molecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound C₅₅H₁₀₄NO₁₄P1034.40[1][2]~1035.4
DSPE-PEG-maleimide (PEG8) C₆₅H₁₁₉N₂O₂₀P1317.85~1318.8
DSPE-PEG-NHS (PEG ~45 units) Varies with PEG length~2800~2801
DSPE-PEG-azide (PEG5) C₅₄H₁₀₅N₄O₁₄P1065.40~1066.4

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H NMR Spectroscopy Protocol for PEGylated Lipids
  • Sample Preparation: Dissolve 5-10 mg of the lipid-PEG conjugate in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25°C.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

FTIR Spectroscopy Protocol for Lipid-Drug Conjugates
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often used. Place a small amount of the dry lipid-PEG conjugate directly onto the ATR crystal. Alternatively, for solution-based measurements, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.[3]

Mass Spectrometry Protocol for PEGylated Lipids
  • Sample Preparation: Dissolve the lipid-PEG conjugate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the sample to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation:

    • Mass Spectrometer: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. Time-of-Flight (TOF) analyzers are well-suited for the high mass range of these molecules.[4]

    • Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺) or other adducts.

  • Data Acquisition and Analysis: Acquire the mass spectrum over an appropriate m/z range. Due to the polydispersity of the PEG chain, a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit) is often observed.[5]

Visualizing Workflows and Reaction Pathways

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample DSPE-PEG Conjugate NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Conjugation Conjugation Verification NMR->Conjugation FTIR->Structure FTIR->Conjugation MS->Structure MS->Purity MS->Conjugation G DSPE_Propargyl This compound Triazole_Product DSPE-PEG5-Triazole Conjugate DSPE_Propargyl->Triazole_Product Azide_Molecule Azide-Containing Molecule (e.g., Peptide, Drug) Azide_Molecule->Triazole_Product Catalyst Cu(I) Catalyst Catalyst->Triazole_Product G cluster_NMR ¹H NMR Signals cluster_FTIR FTIR Bands cluster_MS Mass Spectrum DSPE_PEG_Propargyl This compound NMR_DSPE_PEG DSPE-PEG Backbone (~0.8-5.2 ppm) DSPE_PEG_Propargyl->NMR_DSPE_PEG provides signals for NMR_Propargyl Propargyl Group (~2.45, 4.2 ppm) DSPE_PEG_Propargyl->NMR_Propargyl provides signals for FTIR_DSPE_PEG DSPE-PEG Backbone (~2920, 1735, 1100 cm⁻¹) DSPE_PEG_Propargyl->FTIR_DSPE_PEG shows bands for FTIR_Propargyl Propargyl Group (~3300, 2120 cm⁻¹) DSPE_PEG_Propargyl->FTIR_Propargyl shows bands for MS_Peak Molecular Ion Peak (~1035.4 m/z) DSPE_PEG_Propargyl->MS_Peak exhibits MS_PEG PEG Distribution (Δm/z = 44) DSPE_PEG_Propargyl->MS_PEG exhibits

References

A Comparative Guide to DSPE-PEG5-Propargyl and Other Crosslinking Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the choice of crosslinking chemistry is paramount to the efficacy, stability, and specificity of the final construct. This guide provides an objective comparison of DSPE-PEG5-propargyl, a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, with other widely used crosslinking chemistries, namely those involving N-hydroxysuccinimide (NHS) esters and maleimides. This comparison is supported by a review of experimental data to aid researchers in selecting the optimal strategy for their applications.

Introduction to Crosslinking Chemistries

This compound (Propargyl-Azide Click Chemistry): This chemistry involves the reaction of a terminal alkyne (the propargyl group on DSPE-PEG5) with an azide-functionalized molecule.[1] This reaction, often referred to as "click chemistry," is catalyzed by copper(I) and results in the formation of a highly stable triazole linkage.[1][2] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component provides a lipid anchor for formulation into liposomes and other lipid-based nanoparticles, while the polyethylene glycol (PEG) linker enhances solubility and biocompatibility.

NHS Ester Chemistry: N-hydroxysuccinimide esters are highly reactive compounds that readily form stable amide bonds with primary amines, such as the N-terminus of proteins and the side chain of lysine residues.[3][4] This chemistry is widely used for labeling and crosslinking biomolecules.

Maleimide Chemistry: Maleimides exhibit high specificity for sulfhydryl (thiol) groups, found in cysteine residues. The reaction, a Michael addition, forms a stable thioether bond. This specific reactivity makes maleimides a popular choice for site-specific conjugation to proteins and peptides.

Quantitative Performance Comparison

The selection of a crosslinking chemistry often depends on a balance of factors including reaction efficiency, specificity, and the stability of the resulting conjugate. The following tables summarize the key performance characteristics of each chemistry based on available data.

FeatureThis compound (CuAAC)NHS Ester ChemistryMaleimide Chemistry
Target Functional Group AzidePrimary Amine (e.g., Lysine)Sulfhydryl (Cysteine)
Reaction Mechanism Copper(I)-Catalyzed Azide-Alkyne CycloadditionNucleophilic Acyl SubstitutionMichael Addition
Resulting Linkage 1,2,3-TriazoleAmide BondThioether Bond
Typical Reaction pH 4.0 - 12.0 (often neutral)7.2 - 8.56.5 - 7.5
Reaction Speed Fast to Very Fast (minutes to hours)Fast (minutes to a few hours)Very Fast (seconds to minutes)
Specificity High (Bio-orthogonal)Moderate to LowHigh
Efficiency/Yield Generally High to Very High (>95%)Variable, Moderate to HighHigh

Table 1: General Performance Characteristics of Crosslinking Chemistries

FeatureThis compound (CuAAC)NHS Ester ChemistryMaleimide Chemistry
Linkage Stability Highly Stable (Resistant to hydrolysis and enzymatic cleavage)Highly Stable (Amide bond is very robust)Stable, but can undergo retro-Michael reaction (thiol exchange) in vivo
Hydrolytic Stability of Reagent HighModerate (Susceptible to hydrolysis, especially at higher pH)Moderate (Susceptible to hydrolysis, rate increases with pH)
Common Side Reactions Minimal (potential for copper-mediated side reactions with certain biomolecules)Hydrolysis of the ester, reaction with other nucleophiles (e.g., serine, threonine, tyrosine)Hydrolysis of the maleimide, reaction with amines at pH > 7.5, retro-Michael reaction
Biocompatibility High (Copper catalyst can be cytotoxic, but copper-free alternatives exist)HighHigh

Table 2: Stability and Side Reactions of Crosslinking Chemistries

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for key experiments.

Protocol 1: Conjugation of an Azide-Modified Molecule to this compound via CuAAC

Objective: To covalently link a molecule containing an azide group to this compound.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4

  • Degassed water

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) or the reaction buffer to a known concentration.

    • Dissolve the azide-containing molecule in the reaction buffer.

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper-chelating ligand (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and a slight molar excess (e.g., 1.1 to 2 equivalents) of the azide-containing molecule in the reaction buffer.

    • Add the copper-chelating ligand to the reaction mixture.

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or as determined by optimization experiments. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the conjugate to remove unreacted reagents and catalyst. This can be achieved by methods such as dialysis, size-exclusion chromatography, or solid-phase extraction.

Protocol 2: Labeling a Protein with an NHS Ester

Objective: To conjugate a molecule containing an NHS ester to the primary amines of a protein.

Materials:

  • Protein to be labeled

  • NHS ester-functionalized molecule

  • Reaction Buffer: Amine-free buffer such as PBS or HEPES, pH 7.2-8.0

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS ester in an anhydrous organic solvent such as DMSO or DMF to a high concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently mixing.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted NHS ester and byproducts using a desalting column or dialysis.

Protocol 3: Conjugation to a Protein's Cysteine Residues using a Maleimide Reagent

Objective: To conjugate a maleimide-functionalized molecule to the sulfhydryl groups of a protein.

Materials:

  • Protein with accessible cysteine residues

  • Maleimide-functionalized molecule

  • Reaction Buffer: Thiol-free buffer such as PBS, pH 6.5-7.5

  • (Optional) Reducing agent: e.g., TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: e.g., free cysteine or β-mercaptoethanol

  • Desalting column

Procedure:

  • Protein Preparation:

    • If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Reagent Preparation:

    • Dissolve the maleimide-functionalized molecule in a compatible organic solvent (e.g., DMSO or DMF) immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide solution to the reduced protein solution.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • Add a quenching reagent to react with any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using a desalting column or other suitable chromatography method.

Visualizing Workflows and Mechanisms

To better illustrate the processes and relationships described, the following diagrams are provided in Graphviz DOT language.

G This compound (CuAAC) Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Triazole_Linkage Stable Triazole Linkage (DSPE-PEG5-Molecule) This compound->Triazole_Linkage Alkyne Azide-Molecule Azide-Molecule Azide-Molecule->Triazole_Linkage Azide Cu(II)SO4 Cu(II)SO4 Sodium_Ascorbate Sodium_Ascorbate Cu(II)SO4->Sodium_Ascorbate Reduction Cu(I) Cu(I) Sodium_Ascorbate->Cu(I) Generates Cu(I)->Triazole_Linkage Catalyzes

Caption: this compound (CuAAC) Reaction Pathway

G NHS Ester Amination Workflow Start Start Prepare_Protein Prepare Protein (in amine-free buffer) Start->Prepare_Protein Prepare_NHS_Ester Prepare NHS Ester (in anhydrous solvent) Start->Prepare_NHS_Ester Mix Mix Protein and NHS Ester Prepare_Protein->Mix Prepare_NHS_Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate Incubate->Purify If not quenching Quench->Purify End End Purify->End

Caption: NHS Ester Amination Workflow

G Maleimide-Thiol Conjugation Workflow Start Start Reduce_Protein Reduce Protein Disulfides (Optional, with TCEP) Start->Reduce_Protein Prepare_Maleimide Prepare Maleimide Reagent Start->Prepare_Maleimide If no reduction needed Purify_Reduced_Protein Purify Reduced Protein Reduce_Protein->Purify_Reduced_Protein Mix Mix Protein and Maleimide Purify_Reduced_Protein->Mix Prepare_Maleimide->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify_Conjugate Purify Conjugate Incubate->Purify_Conjugate If not quenching Quench->Purify_Conjugate End End Purify_Conjugate->End

Caption: Maleimide-Thiol Conjugation Workflow

Conclusion

The choice between this compound and other crosslinking chemistries is highly dependent on the specific application.

  • This compound (CuAAC) is an excellent choice for applications requiring high specificity, efficiency, and a very stable linkage. Its bio-orthogonal nature allows for conjugation in complex biological environments with minimal side reactions. The DSPE-PEG moiety makes it particularly well-suited for the development of targeted drug delivery systems and lipid-based nanoparticles.

  • NHS ester chemistry is a robust and widely used method for labeling proteins at primary amines. However, it often results in heterogeneous products due to the presence of multiple lysine residues on the protein surface. It is a good option for applications where a high degree of labeling is desired and site-specificity is not a critical concern.

  • Maleimide chemistry offers high specificity for cysteine residues, enabling site-specific conjugation. The main consideration is the potential for the thioether bond to undergo a retro-Michael reaction, leading to deconjugation, especially in the reducing environment of the cytoplasm.

For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each crosslinking chemistry is essential for the rational design and synthesis of effective and stable bioconjugates.

References

Benchmarking DSPE-PEG5-propargyl: A Comparative Guide for Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of novel therapeutic and diagnostic platforms. This guide provides a comprehensive performance comparison of DSPE-PEG5-propargyl against other common alternatives, supported by experimental data and detailed protocols. The focus is on its application in liposomal drug delivery and surface functionalization via click chemistry.

This compound is a versatile lipid-polymer conjugate widely employed in the formulation of nanoparticles for drug delivery.[1] Its structure comprises a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a 5-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This unique combination of components imparts desirable properties to nanoparticles, including enhanced stability, prolonged circulation times, and the ability to be functionalized with targeting ligands.[1][2] The propargyl group serves as a reactive handle for covalent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry."[3][4]

Performance Comparison: this compound vs. Alternatives

To provide a clear benchmark, the performance of this compound is compared with another widely used functionalized lipid, DSPE-PEG-Maleimide. The maleimide group reacts efficiently with thiol groups, offering an alternative bioconjugation strategy.

Performance MetricThis compoundDSPE-PEG-MaleimideDSPE-PEG (non-functionalized)References
Drug Encapsulation Efficiency (Doxorubicin) >90%>90%>90%
Liposome Particle Size ~100-150 nm~100-150 nm~100-150 nm
Bioconjugation Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Thiol-Maleimide Michael AdditionN/A
Bioconjugation Efficiency High to ExcellentHighN/A
Reaction Specificity Highly specific to azide groupsSpecific to thiol groupsN/A
Reaction Conditions Aqueous buffer, room temperature. CuAAC requires a copper catalyst and a reducing agent.pH 6.5-7.5N/A
Stability of Conjugate Stable triazole linkageStable thioether bondN/A

Experimental Protocols

Detailed methodologies for the preparation and functionalization of liposomes using DSPE-PEG derivatives are crucial for reproducible research. Below are established protocols for the thin-film hydration method for liposome formulation and the post-insertion technique for surface modification.

Liposome Preparation via Thin-Film Hydration

This method is a common technique for the formation of liposomes.

  • Lipid Film Formation:

    • Dissolve this compound, structural lipids (e.g., DSPC, cholesterol), and the drug (if lipid-soluble) in an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 65°C) to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Liposome Functionalization via Post-Insertion

The post-insertion method allows for the incorporation of functionalized lipids into pre-formed liposomes.

  • Prepare Pre-formed Liposomes:

    • Synthesize liposomes containing the drug of interest using the thin-film hydration method as described above, but without the this compound.

  • Prepare this compound Micelles:

    • Disperse this compound in an aqueous buffer to form micelles.

  • Incubation:

    • Mix the pre-formed liposomes with the this compound micelles and incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified period (e.g., 1 hour). During this incubation, the this compound molecules will spontaneously insert into the outer leaflet of the liposome bilayer.

  • Purification:

    • Remove unincorporated this compound micelles through size exclusion chromatography or dialysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration & Sizing dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Rotary Evaporation (65°C, vacuum) dissolve->evaporate dry High Vacuum Drying (≥2 hours) evaporate->dry hydrate Hydrate with Aqueous Buffer (>Tm) dry->hydrate Lipid Film extrude Extrusion through 100 nm membrane hydrate->extrude final_liposomes final_liposomes extrude->final_liposomes Unilamellar Liposomes

Fig. 1: Thin-Film Hydration Workflow

Post_Insertion_Workflow cluster_liposome_prep Prepare Pre-formed Liposomes cluster_micelle_prep Prepare Functional Micelles cluster_insertion Post-Insertion & Purification liposomes Formulate Drug-loaded Liposomes (e.g., via Thin-Film Hydration) incubate Mix & Incubate (e.g., 60°C, 1 hour) liposomes->incubate micelles Disperse this compound in Aqueous Buffer micelles->incubate purify Purify (e.g., Size Exclusion Chromatography) incubate->purify final_functionalized_liposomes final_functionalized_liposomes purify->final_functionalized_liposomes Functionalized Liposomes Click_Chemistry_Conjugation cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start_liposome Propargyl-Functionalized Liposome reactants Mix Liposomes & Ligand start_liposome->reactants azide_ligand Azide-Modified Targeting Ligand (e.g., Peptide, Antibody) azide_ligand->reactants catalyst Add Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) reactants->catalyst incubate Incubate at Room Temp catalyst->incubate purification Purify to Remove Excess Ligand & Catalyst incubate->purification final_product Targeted Liposome purification->final_product

References

Safety Operating Guide

Proper Disposal of DSPE-PEG5-propargyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND DISPOSAL PROTOCOL

The proper handling and disposal of DSPE-PEG5-propargyl are critical for ensuring laboratory safety and environmental protection. While DSPE-PEG derivatives are often considered biocompatible, the terminal propargyl group introduces specific chemical reactivity that requires careful management. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste.

Core Principles of Disposal

This compound waste should be treated as hazardous chemical waste. This is primarily due to the reactive nature of the propargyl group, an alkyne that can undergo energetic reactions. Although Safety Data Sheets (SDS) for some DSPE-PEG compounds may not classify them as hazardous, the specific functional group dictates a more cautious approach. All waste, including pure compounds, solutions, and contaminated labware, must be segregated, clearly labeled, and disposed of through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[1][2]

Quantitative and Physical Data
PropertyValueCitation
Chemical Name This compound[3]
Synonyms 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-5]
CAS Number 2112737-93-4[3]
Molecular Formula C₅₅H₁₀₄NO₁₄P[3]
Molecular Weight 1034.4 g/mol
Hazard Profile The propargyl group is chemically reactive. Related compounds like propargyl alcohol are flammable, toxic, and can cause severe skin and eye irritation. The DSPE-PEG portion is generally considered to have low toxicity.
Storage Store at -20°C.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Preparation
  • Don Appropriate PPE : Before handling any waste, ensure you are wearing safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Work in a Ventilated Area : All waste handling and segregation should be performed inside a certified chemical fume hood to prevent inhalation of any aerosols or potential vapors.

  • Prepare Waste Containers : Obtain dedicated, properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) office. Ensure you have separate containers for liquid and solid waste.

Step 2: Waste Segregation and Collection
  • Liquid Waste :

    • Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof hazardous liquid waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS office.

    • The rinsate from decontaminating non-disposable glassware with solvents (e.g., ethanol, isopropanol) must also be collected as hazardous waste.

  • Solid Waste :

    • Collect unused or expired solid this compound, keeping it in its original, sealed container if possible. Place this container inside a larger, labeled solid hazardous waste drum.

    • All disposable labware that has come into contact with the chemical, such as pipette tips, tubes, and contaminated gloves, must be placed in a designated solid hazardous waste container.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Contain the Spill : Use an inert, absorbent material such as vermiculite, sand, or commercial chemical absorbent pads to surround and cover the spill.

  • Collect and Dispose : Carefully collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.

  • Decontaminate the Area : Clean the spill surface with a suitable solvent and collect all cleaning materials (e.g., wipes, pads) as solid hazardous waste.

Step 4: Final Disposal
  • Store Waste Securely : Keep all hazardous waste containers tightly sealed and store them in a designated, secure secondary containment area while awaiting pickup.

  • Arrange for Professional Disposal : Contact your institution's EHS office to schedule the pickup and final disposal of the hazardous waste. Disposal must be carried out by a licensed hazardous waste disposal company in strict accordance with all relevant regulations.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation cluster_waste_type Waste Segregation cluster_handling Handling & Collection cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Full PPE (Goggles, Lab Coat, Gloves) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_containers Prepare Labeled Hazardous Waste Containers hood->waste_containers waste_type Determine Waste Type waste_containers->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Unused Product, Contaminated Labware) waste_type->solid_waste Solid spill Spill or Release waste_type->spill Spill collect_liquid Collect in Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Solid Hazardous Waste Container solid_waste->collect_solid contain_spill Contain Spill with Inert Absorbent spill->contain_spill store Store Sealed Containers in Secondary Containment collect_liquid->store collect_solid->store collect_spill Collect Absorbed Material into Solid Waste Container contain_spill->collect_spill collect_spill->store contact_ehs Contact EHS for Pickup by Licensed Disposal Company store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Decision tree for the safe handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.